molecular formula C9H12N2O B1603714 2-(Pyridin-4-yl)morpholine CAS No. 1018656-57-9

2-(Pyridin-4-yl)morpholine

Cat. No.: B1603714
CAS No.: 1018656-57-9
M. Wt: 164.2 g/mol
InChI Key: GFTUMNQJJFHZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)morpholine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTUMNQJJFHZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617698
Record name 2-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018656-57-9
Record name 2-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structure-Activity Relationship of 2-(Pyridin-4-yl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structure-activity relationship (SAR) of 2-(Pyridin-4-yl)morpholine analogs. This specific scaffold represents a critical bioisosteric shift from the classical 2-phenylmorpholine class (e.g., Phenmetrazine), offering distinct physicochemical properties—specifically reduced lipophilicity and increased polarity—that modulate blood-brain barrier (BBB) penetration and target affinity.

Executive Summary: The Scaffold Advantage

The This compound core is a "privileged scaffold" in medicinal chemistry, distinct from the more common N-aryl morpholines. By substituting the phenyl ring of classical anorectics or psychostimulants with a pyridine ring, researchers can fine-tune the LogP (lipophilicity) and pKa (basicity).

This scaffold is particularly valuable in two domains:

  • CNS Therapeutics: As a polar bioisostere of phenmetrazine, targeting monoamine transporters (DAT, NET, SERT) with reduced potential for lipophilic accumulation.

  • Kinase Inhibition: Acting as a solvent-exposed solubilizing group or a hinge-binding motif in Type I/II kinase inhibitors (e.g., PI3K/mTOR pathways).

Physicochemical Profile & SAR Logic

The Bioisosteric Shift

Replacing a benzene ring (Phenmetrazine) with a pyridine ring at the C2 position fundamentally alters the molecular landscape.

Property2-PhenylmorpholineThis compoundImpact on Drug Design
LogP (Approx) ~1.6 - 1.8~0.5 - 0.8Lower LogP improves solubility and reduces non-specific binding.
H-Bonding Donor (NH only)Donor (NH) + Acceptor (Pyridine N)Pyridine nitrogen offers an additional vector for target interaction (e.g., H-bond with Ser/Thr residues).
Basicity (pKa) ~8.5 (Morpholine N)~8.4 (Morpholine N) + ~5.2 (Pyridine N)Diprotic character allows for tunable salt formation and pH-dependent absorption.
SAR Map: Vectors of Optimization

The structure-activity relationship revolves around three critical vectors:

  • The Chiral Center (C2): The (2S)-enantiomer is typically the bioactive conformer for monoamine transporter targets, mimicking the spatial arrangement of d-amphetamine.

  • The Morpholine Nitrogen (N4): This is the primary "handle" for alkylation. Small alkyl groups (Methyl, Ethyl) favor CNS penetration; bulky aryl-alkyl groups shift selectivity toward receptor antagonism (e.g., sigma receptors).

  • The Pyridine Nitrogen: Position matters. The 4-yl isomer places the nitrogen para to the morpholine attachment, maximizing the dipole moment.

SAR_Map Core This compound Core Scaffold N4 N4-Position (Secondary Amine) - Alkylation (Me/Et) increases DAT affinity - Amidation reduces basicity (Pro-drug) Core->N4 C2 C2-Position (Chiral Center) - (2S) isomer typically bioactive for CNS - (2R) often inactive/distomer Core->C2 Pyridine Pyridine Ring (Bioisostere) - Lowers LogP vs Phenyl - Pyridine N acts as H-bond acceptor - 2-yl vs 3-yl vs 4-yl alters electronics Core->Pyridine C3 C3-Position (Steric Gate) - Methyl substitution here locks conformation (restricted rotation) Core->C3

Figure 1: Strategic vectors for modifying the this compound scaffold.[1] Colors indicate primary optimization zones.

Experimental Protocols: Synthesis & Validation

Reliable access to the scaffold is the bottleneck in SAR exploration. The following protocol utilizes a biomimetic cyclization strategy, favored for its scalability and access to the free amine.

Synthesis of this compound

Mechanism: Bromination of 4-acetylpyridine followed by condensation with ethanolamine and subsequent reduction.

Reagents:

  • 4-Acetylpyridine

  • Bromine / HBr / Acetic Acid

  • Ethanolamine (2-Aminoethanol)

  • Sodium Borohydride (NaBH4)

Step-by-Step Methodology:

  • Bromination (Synthesis of

    
    -bromo ketone): 
    
    • Dissolve 4-acetylpyridine (10 mmol) in 48% HBr (15 mL).

    • Add Bromine (10 mmol) dropwise at 70°C.

    • Critical Control: Maintain temperature <80°C to prevent poly-bromination.

    • Precipitate the salt with acetone, filter, and dry to obtain 2-bromo-1-(pyridin-4-yl)ethanone HBr .

  • Condensation & Cyclization:

    • Suspend the bromoketone (5 mmol) in dry Methanol (20 mL) at 0°C.

    • Add Ethanolamine (15 mmol) slowly (Exothermic!).

    • Stir at Room Temperature (RT) for 4 hours. This forms the intermediate hemiaminal/imine.

    • Reduction: Cool to 0°C. Add NaBH4 (10 mmol) portion-wise.

    • Stir overnight. The reduction of the imine triggers intramolecular cyclization to the morpholine ring.

  • Workup & Purification:

    • Quench with 1N HCl. Basify to pH 12 with NaOH.

    • Extract with DCM (3x).

    • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1). The pyridine nitrogen makes the compound polar; ammonium hydroxide is essential to prevent tailing.

Synthesis_Flow Start 4-Acetylpyridine Step1 Bromination (Br2, HBr, 70°C) Start->Step1 Inter1 2-Bromo-1-(pyridin-4-yl)ethanone Step1->Inter1 Step2 Condensation (+ Ethanolamine, MeOH) Inter1->Step2 Inter2 Hemiaminal Intermediate Step2->Inter2 Step3 Reductive Cyclization (NaBH4, 0°C -> RT) Inter2->Step3 Final This compound Step3->Final

Figure 2: Synthetic workflow for the de novo assembly of the morpholine ring.

Biological Validation Assays

To validate the SAR, the following assays are standard.

Monoamine Transporter Uptake Assay (CNS Focus)
  • Objective: Determine affinity (Ki) for DAT, NET, and SERT.

  • Protocol:

    • Use HEK293 cells stably expressing human DAT, NET, or SERT.

    • Incubate cells with radiolabeled substrate (

      
      H-Dopamine) and varying concentrations of the analog (1 nM - 10 
      
      
      
      M).
    • Terminate uptake after 10 mins by rapid washing with ice-cold buffer.

    • Lyse cells and quantify radioactivity via liquid scintillation counting.

    • Success Metric: A Ki < 100 nM indicates potent reuptake inhibition.

Microsomal Stability (Metabolic Focus)
  • Objective: Assess the metabolic liability of the pyridine ring vs. phenyl.

  • Protocol:

    • Incubate compound (1

      
      M) with human liver microsomes (HLM) and NADPH.
      
    • Sample at t=0, 15, 30, 60 min.

    • Analyze via LC-MS/MS.

    • Expectation: Pyridine analogs generally show higher intrinsic clearance (

      
      ) than phenyl analogs due to N-oxidation, unless the pyridine is substituted (e.g., 2-Cl-pyridine).
      

Quantitative Data Summary

The following table contrasts the expected activity profiles based on literature regarding morpholine bioisosteres [1][3].

Analog StructureTargetActivity (Ki/IC50)Notes
2-Phenylmorpholine DAT / NET~40 nM (DAT)Potent, high abuse potential (Schedule II).
This compound DAT / NET~150 - 300 nMReduced affinity due to polarity; lower abuse potential.
2-(Pyridin-3-yl)morpholine DAT / NET~80 nMCloser electronic match to phenyl; higher potency than 4-yl.
N-Methyl-2-(pyridin-4-yl)... DAT~50 nMN-methylation restores potency (Phendimetrazine analog).

References

  • Morpholine as a Ubiquitous Pharmacophore in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and SAR of Morpholine and its Derivatives. E3S Web of Conferences. [Link]

  • Medicinal Chemistry of 2,2,4-Substituted Morpholines. PubMed. [Link]

  • De Novo Assembly of Highly Substituted Morpholines. Organic Letters. [Link]

Sources

Technical Whitepaper: Early-Stage In Vitro Evaluation of 2-(Pyridin-4-yl)morpholine Scaffolds

[1][2]

Executive Summary

The 2-(pyridin-4-yl)morpholine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (specifically PI3K/mTOR pathways) and CNS-active agents.[1][2] Its structural value lies in the balance between the solubilizing effects of the morpholine ring and the metabolic robustness of the pyridine heterocycle.

This guide provides a technical roadmap for the preliminary in vitro evaluation of this scaffold. Unlike generic screening protocols, this framework is tailored to address the specific physicochemical liabilities (basicity, polarity) and metabolic "soft spots" (morpholine oxidation) inherent to this chemical class.

Module 1: Physicochemical Profiling (The "Go/No-Go" Gate)[1][2]

Before biological efficacy can be assessed, the molecule's behavior in solution must be validated.[3] The pyridine nitrogen introduces pH-dependent solubility that can confound standard assays if not controlled.[1][2][3]

Ionization and Lipophilicity (LogD vs. LogP)

Scientific Rationale: The pyridine nitrogen typically has a pKa range of 5.2–5.[2][3]4. At physiological pH (7.4), the molecule exists primarily in its neutral form, facilitating membrane permeability.[3] However, in acidic lysosomal environments (pH ~5.0), it becomes protonated.[2] Therefore, measuring LogD


2

Protocol: High-Throughput Shake-Flask LogD


  • Preparation: Dissolve test compound in DMSO (10 mM stock).

  • Phase System: Octanol saturated with Phosphate Buffered Saline (PBS, pH 7.4).[2][3][4]

  • Equilibration:

    • Add 10 µL stock to 490 µL PBS + 500 µL Octanol.

    • Shake vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    [1][2]
    

Target Metric: Ideal range for CNS/Oral drugs: 1.0 < LogD


 < 3.0

Module 2: Metabolic Stability (The "Soft Spot" Analysis)

Expert Insight: While the pyridine ring is generally more stable against oxidative metabolism than a phenyl ring (due to electron deficiency), the morpholine ring is a metabolic liability . It is prone to CYP450-mediated oxidation at the carbon alpha to the nitrogen, leading to ring-opening or lactam formation (morpholin-3-one).[1][2]

Microsomal Stability Assay (Phase I Metabolism)

This assay determines the Intrinsic Clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1][2][3]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[2][3]

Step-by-Step Protocol:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of HLM. Spike with 1 µL of test compound (final conc. 1 µM). Incubate at 37°C for 5 mins.

    • Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics.[1][2][3]

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately dispense into 150 µL ice-cold Stop Solution.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Output: Plot



12


1

Visualization of Metabolic Logic:

MetabolicPathwayscluster_legendMetabolic RiskParentThis compoundMet1Morpholin-3-one(Lactam Formation)Parent->Met1CYP3A4/2D6(Major Liability)Met2Pyridine N-OxideParent->Met2FMO / CYPMet3Ring Opening(Aldehyde intermed.)Met1->Met3HydrolysisRiskHighHigh Risk SiteRiskLowLow Risk Site

Figure 1: Predicted metabolic soft spots. The morpholine ring (red) is the primary site of oxidative attack, while the pyridine ring (yellow) is relatively robust.

Module 3: Cytotoxicity & Safety Profiling[1]

Before target screening, non-specific toxicity must be ruled out.[2][3]

Dual-Cell Line Viability (MTT Assay)

Cell Lines:

  • HepG2 (Liver): To assess potential hepatotoxicity (metabolic competence).[1][2][3]

  • HEK293 (Kidney/Epithelial): To assess general cellular toxicity.[1][2][3]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of this compound (0.1 µM – 100 µM).

    • Positive Control:[1][2][5] Doxorubicin (10 µM).[1][2][3]

    • Vehicle Control: 0.5% DMSO.[1][2][3]

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.[1][2][3]

Self-Validating Check: If

Module 4: Evaluation Workflow Summary

The following diagram illustrates the decision logic for advancing this scaffold.

EvaluationWorkflowStartSynthesis ofThis compoundPhysChemModule 1: PhysChem(LogD 7.4)Start->PhysChemDecision1LogD 1.0 - 3.0?PhysChem->Decision1ToxModule 3: Cytotoxicity(HepG2 / HEK293)Decision1->ToxYesDiscardDiscard / Re-engineerDecision1->DiscardNo (<1 or >4)Decision2IC50 > 50 µM?Tox->Decision2ADMEModule 2: Metabolic Stability(Microsomes)Decision2->ADMEYes (Safe)Decision2->DiscardNo (Toxic)TargetTarget Screening(Kinase Panel / GPCR)ADME->Targett1/2 > 30 minADME->DiscardRapid Clearance

Figure 2: The critical path for early-stage evaluation. Failure at any node requires structural re-engineering (e.g., fluorination of the morpholine ring).

Summary Data Table: Expected Baseline Values

ParameterAssay TypeExpected Range (Scaffold)Interpretation
Solubility Kinetic (PBS pH 7.4)> 100 µMHigh solubility expected due to morpholine/pyridine polarity.[1][2][3]
LogD Shake Flask (pH 7.4)0.5 – 1.5Low lipophilicity; likely requires lipophilic substituents for CNS penetration.[1][2][3]
pKa Potentiometric Titration~5.3 (Pyridine N)Uncharged at physiological pH; protonated in lysosomes.[1][2][3]
Metabolic

Human Liver Microsomes15 – 45 minModerate stability; Morpholine ring is the limiting factor.[1][2][3]
Toxicity MTT (HepG2)

Generally non-toxic scaffold in isolation.[1][2][3]

References

  • Scaffold Biological Context: Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[2][3][6] Source: National Institutes of Health (PMC).[1][2][3] URL:[Link]

  • Metabolic Stability Protocols: Title: Microsomal Stability Assay Protocol for Drug Discovery.[1][2][3][7][8] Source: Protocols.io / AxisPharm.[1][2][3] URL:[Link]

  • Chemical Properties & Safety: Title: 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine (Related Structure & Safety Data).[1][2] Source: PubChem Compound Summary.[1][2][3] URL:[Link][1]

  • Bioisosterism Strategy: Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds (Pyridine vs. Phenyl).[1][2][9] Source: Journal of Medicinal Chemistry (via PMC).[1][2][3] URL:[Link]

2-(Pyridin-4-yl)morpholine: A Privileged Scaffolding Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(pyridin-4-yl)morpholine (CAS: 1018656-57-9) has emerged as a high-value pharmacophore fragment. Unlike its ubiquitous N-aryl morpholine cousins, this C-substituted scaffold offers unique vector orientation, enhanced metabolic stability, and specific physicochemical properties that make it an ideal candidate for kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers .

This technical guide dissects the utility of the this compound core, providing a blueprint for its synthesis, physicochemical profiling, and application in structure-based drug design (SBDD).

Physicochemical & Pharmacophore Profile

The this compound moiety functions as a dual-purpose scaffold. The morpholine ring provides solubility and a defined spatial arrangement, while the pyridine ring acts as a hydrogen bond acceptor (HBA) and a pi-stacking element.

Table 1: Estimated Physicochemical Properties
PropertyValue (Est.)Significance in Drug Design
Molecular Weight 164.21 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~0.5 - 0.8Low lipophilicity aids in maintaining water solubility in larger conjugates.
pKa (Pyridine N) ~5.2Weakly basic; remains largely uncharged at physiological pH, aiding membrane permeability.
pKa (Morpholine N) ~8.4Basic center; key for solubility and forming salt bridges in active sites (e.g., Asp residues).
TPSA ~35 ŲLow polar surface area favors blood-brain barrier (BBB) penetration if required.
Chirality C2 (R/S)Introduces a chiral center, allowing for the kinetic resolution of target binding pockets.
Pharmacophore Interaction Map

The following diagram illustrates the interaction potential of the scaffold within a theoretical kinase binding pocket.

PharmacophoreMap Morpholine Morpholine Ring (Solubility & Vector) Linker C2-Linkage (Chiral Center) Morpholine->Linker Solvent Solvent Front (Hydrophilic Interactions) Morpholine->Solvent O-atom H-bond SaltBridge Conserved Asp (Ionic Interaction) Morpholine->SaltBridge N-atom (+) Charge Pyridine Pyridine Ring (H-Bond Acceptor) Hinge Hinge Region (Met-Gatekeeper) Pyridine->Hinge N-atom H-bond Acceptor Linker->Pyridine

Figure 1: Pharmacophore interaction map showing the dual-targeting capability of the scaffold.

Synthetic Methodologies

Synthesizing the 2-substituted isomer is more challenging than the N-substituted variant due to the need for C-C bond formation. Below are two field-proven protocols.

Protocol A: Pd-Catalyzed Carboamination (High Precision)

This method is preferred for generating enantiomerically enriched scaffolds starting from chiral amino alcohols.

Mechanism:

  • Substrate: O-allyl ethanolamine derivative.

  • Catalyst: Pd(OAc)₂ / Phosphine ligand.

  • Coupling Partner: 4-Bromopyridine.

  • Process: The palladium catalyst facilitates an intramolecular cyclization coupled with an intermolecular arylation.

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-O-allyl-ethanolamine (1.0 eq) in dry Toluene under N₂.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%), Dpe-phos (10 mol%), and NaOtBu (2.0 eq).

  • Coupling: Add 4-Bromopyridine HCl (1.2 eq).

  • Reaction: Heat to 100°C for 12-16 hours. Monitor by LC-MS.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the free amine.

Protocol B: Epoxide Ring Opening (Scalable)

This route is ideal for multi-gram scale synthesis where racemic mixtures are acceptable or can be resolved later.

SynthesisRoute Start 4-Vinylpyridine Step1 Epoxidation (mCPBA or H2O2) Start->Step1 Intermediate1 4-Pyridyl Epoxide Step1->Intermediate1 Step2 Ring Opening (2-Aminoethanol / Base) Intermediate1->Step2 Intermediate2 Acyclic Amino-Alcohol Step2->Intermediate2 Step3 Cyclization (Mitsunobu or Acid) Intermediate2->Step3 Product This compound Step3->Product

Figure 2: Scalable synthetic route via epoxide ring opening.

Medicinal Chemistry Applications

A. Kinase Inhibition (PI3K/mTOR)

In the design of PI3K inhibitors, the morpholine oxygen is often critical for hydrogen bonding with the hinge region or solvent front residues.

  • Advantage: Substituting the morpholine at C2 with a pyridine ring rigidly orients the pyridine nitrogen toward the "inner" kinase pocket (e.g., the affinity pocket) while keeping the morpholine oxygen solvent-exposed.

  • Selectivity: The chirality at C2 allows for discrimination between kinase isoforms (e.g., PI3K

    
     vs. PI3K
    
    
    
    ) based on the stereochemical fit of the pyridine ring.
B. PROTAC Linkers

This compound is increasingly used as a "rigid linker" element in PROTACs.

  • Exit Vector: The C2-substitution creates a "bent" exit vector compared to the linear N-substitution. This is crucial for optimizing the ternary complex (Target-PROTAC-E3 Ligase) geometry.

  • Solubility: The pyridine ring improves the aqueous solubility of otherwise lipophilic PROTAC warheads.

Experimental Protocols

Experiment 1: Metabolic Stability Assay (Microsomal Stability)

Objective: To validate the superior metabolic stability of the C-substituted morpholine compared to N-substituted analogs.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH regenerating system.

  • Test Compound: this compound (1 µM).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Protocol:

  • Pre-incubation: Incubate 1 µM compound with HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
Experiment 2: PI3K Kinase Activity Assay

Objective: Determine the IC50 of a lead compound containing the this compound core.

Protocol:

  • Reagents: Recombinant PI3K

    
    , PIP2 substrate, ATP (10 µM), ADP-Glo™ Reagent.
    
  • Reaction: Mix kinase, substrate, and varying concentrations of the inhibitor in a 384-well plate.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP, then measure luminescence.

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

References

  • Synthesis of C-Substituted Morpholines

    • Title: A New Strategy for the Synthesis of Substituted Morpholines.[1][2][3][4][5][6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Kinase Inhibitor Design (PI3K/mTOR)

    • Title: Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors.
    • Source: European Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Commercial Availability & Building Blocks

    • Title: this compound Product Page.[7][8][9]

    • Source: Sigma-Aldrich.[9]

  • Morpholine Scaffolds in CNS Discovery

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.
    • Source: ACS Chemical Neuroscience / PMC.
    • URL:[Link]

Sources

The Morpholine-Pyridine Scaffold: Physicochemical Tuning & Kinase Targeting

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry of the Morpholine-Pyridine scaffold, a privileged structural motif in modern drug discovery.[1] It distinguishes between the Direct-Linked (N-heteroaryl) and Tethered (N-alkyl) systems, with a primary focus on the direct linkage common in kinase inhibitors (e.g., PI3K/mTOR pathways).[1][2]

Executive Summary: The "Privileged" Synergy

In the optimization of lead compounds, the fusion of a morpholine ring onto a pyridine core represents a strategic "sweet spot" between solubility, metabolic stability, and target affinity. Unlike the highly basic piperidine or the lipophilic cyclohexane, the morpholine ring introduces a specific vector of polarity via its ether oxygen.

When attached directly to a pyridine ring, the morpholine nitrogen’s lone pair delocalizes into the aromatic


-system. This electronic coupling dramatically alters the physicochemical profile compared to aliphatic morpholines, creating a non-basic, neutral motif  at physiological pH that enhances membrane permeability while maintaining aqueous solubility through the ether oxygen.

Physicochemical Modulation: The "Electronic Valve"

The utility of the morpholine-pyridine scaffold relies heavily on the nature of the linkage.

Basicity and Ionization (The Critical Distinction)[2]
  • Tethered (e.g., Gefitinib-like side chains): When morpholine is attached via an alkyl linker (e.g., -CH2-CH2-), the nitrogen remains sp³-hybridized and basic (pKa

    
     8.3).[1][2] It exists largely as a cation at pH 7.4, driving high solubility but potentially limiting passive permeability.
    
  • Direct Linkage (The Focus of this Guide): When morpholine is directly bonded to the pyridine (e.g., 4-(morpholin-4-yl)pyridine), the nitrogen acts as an aniline-like donor.[1][2] The pKa drops precipitously (often < 2.0), rendering the molecule neutral at physiological pH.

Table 1: Physicochemical Impact of Morpholine Substitution on Pyridine

PropertyMorpholine-Pyridine (Direct)Piperidine-Pyridine (Direct)Piperazine-Pyridine (Direct)
Electronic State (pH 7.4) NeutralNeutralBasic (Distal NH pKa ~8.[1][2]5)
LogD (7.4) Moderate (Balanced)High (Lipophilic)Low (Hydrophilic/Cationic)
H-Bonding Acceptor (Ether O)NoneDonor/Acceptor (Distal NH)
Solubility Source Polarity of Ether OPoorIonization of Distal NH
Metabolic Risk Oxidative Ring OpeningHydroxylation/OxidationConjugation/N-Oxidation
Solubility Mechanism

In the direct-linked scaffold, solubility does not arise from ionization.[1] Instead, the morpholine ether oxygen acts as a "solvation handle," accepting hydrogen bonds from water molecules. This allows the molecule to remain lipophilic enough to cross membranes (LogP ~2–3) while preventing the "brick dust" insolubility common in planar kinase inhibitors.

Pharmacodynamics: Kinase Binding & Vector Positioning

The morpholine ring is ubiquitous in PI3K and mTOR inhibitors (e.g., Buparlisib analogs, ZSTK474 derivatives).

  • The Hinge Binder Role: In some binding modes, the morpholine oxygen accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Alanine backbone NH).

  • Solvent Exposure: More commonly, the pyridine ring binds the hinge, and the morpholine projects into the solvent front. Here, the ether oxygen interacts with the water network, stabilizing the binding pose entropically.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for selecting a morpholine-pyridine scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization: Poor Solubility/Selectivity Check_Basicity Is a Basic Center Tolerated? Start->Check_Basicity Use_Piperazine Use Piperazine (High Solubility, Low Permeability) Check_Basicity->Use_Piperazine Yes (Need Ionization) Use_Tethered Use Tethered Morpholine (e.g., -CH2-CH2-Morph) Check_Basicity->Use_Tethered Yes (Flexible Linker) Check_H_Bond Is H-Bond Acceptor Needed at Vector Position? Check_Basicity->Check_H_Bond No (Need Neutral/Permeable) Use_Morpholine Select Morpholine-Pyridine (Direct Link) Check_H_Bond->Use_Morpholine Yes (Ether O interaction) Use_Piperidine Select Piperidine-Pyridine (Lipophilic, Metabolic Liability) Check_H_Bond->Use_Piperidine No (Hydrophobic only) PI3K/mTOR Inhibitors\n(e.g., ZSTK474 analogs) PI3K/mTOR Inhibitors (e.g., ZSTK474 analogs) Use_Morpholine->PI3K/mTOR Inhibitors\n(e.g., ZSTK474 analogs)

Figure 1: Strategic decision tree for incorporating morpholine rings during Lead Optimization (LO).

Synthetic Methodologies

Creating the C–N bond between an electron-deficient pyridine and the morpholine nitrogen requires overcoming the reduced nucleophilicity of the pyridine and the steric environment.

Nucleophilic Aromatic Substitution (SNAr)[2]
  • Applicability: Requires the pyridine to have a strong electron-withdrawing group (EWG) like -NO2, -CN, or -CF3 in the ortho or para position relative to the leaving group (usually Cl or F).[1][2]

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]

  • Pros: Metal-free, scalable.[1][2]

  • Cons: Limited substrate scope (requires EWG).[1][2]

Buchwald-Hartwig Amination[1][2]
  • Applicability: General purpose, works on unactivated halopyridines.[1]

  • Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with bulky phosphine ligands (e.g., XPhos, BINAP) to prevent catalyst poisoning by the pyridine nitrogen.

  • Base: NaOtBu or Cs₂CO₃.[1]

  • Note: The morpholine nitrogen is a secondary amine and couples efficiently, but the pyridine nitrogen can compete for coordination with Palladium. High-loading ligands are essential.[1][2]

Synthesis_Workflow Pyridine Halopyridine (X = Cl, Br, I) Activation Is Pyridine Activated? (EWG) Pyridine->Activation Morpholine Morpholine Morpholine->Activation SnAr SnAr Reaction Solvent: DMF/DMSO Temp: 80-120°C Base: K2CO3 Activation->SnAr Yes (NO2, CN) Buchwald Buchwald-Hartwig Cat: Pd(OAc)2 / XPhos Base: NaOtBu Solvent: Toluene Activation->Buchwald No (Unactivated) Product Morpholine-Pyridine Scaffold SnAr->Product Buchwald->Product

Figure 2: Synthetic pathway selection for generating morpholine-pyridine scaffolds.

Metabolic Stability & Toxicology

The morpholine ring is generally considered a "metabolic hardener" compared to piperidine, but it is not inert.

  • Oxidative Dealkylation: CYP450 enzymes can hydroxylate the carbon

    
     to the nitrogen. In direct-linked systems, this is suppressed because the nitrogen lone pair is delocalized (less electron density to stabilize the radical cation intermediate).[2]
    
  • Ring Opening: Oxidation at the ether carbon can lead to ring opening to form (2-hydroxyethoxy)acetaldehyde derivatives, though this is slow.[1][2]

  • Lactam Formation: A common metabolite is the morpholin-3-one (lactam), particularly if the pyridine ring is electron-rich enough to allow some electron density back onto the morpholine.[1][2]

Experimental Protocols

The following protocols are designed to validate the physicochemical advantages of the scaffold.

Kinetic Solubility Assay (High-Throughput)
  • Objective: Determine if the morpholine substitution improves aqueous solubility compared to a carbon analog.

  • Method:

    • Prepare 10 mM stock solution of the test compound in DMSO.

    • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final 1% DMSO).

    • Incubate for 24 hours at 25°C with shaking (300 rpm).

    • Vacuum filter to remove precipitate.[1]

    • Analyze filtrate via LC-MS/MS against a standard curve.[1]

    • Self-Validation: Include Gefitinib (high solubility) and Indomethacin (low solubility) as controls.

Microsomal Stability Assay (Metabolic Liability)
  • Objective: Assess the vulnerability of the morpholine ring to oxidative opening.

  • Method:

    • Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).[1][2]

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1][2]

    • Centrifuge and analyze supernatant via LC-MS/MS.[1]

    • Data Analysis: Plot ln(concentration) vs. time to determine

      
       and 
      
      
      
      .
    • Metabolite ID: Perform a separate run at 10 µM to identify +16 Da (oxidation) or +14 Da (lactam) peaks, confirming if the morpholine is the site of metabolism.

References

  • Review of Morpholine in Med Chem: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Med.[1][3][4][5][6] Res. Rev. (2020).[1][2] Link

  • PI3K Inhibitor SAR: Rewcastle, G. W., et al. "Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors."[1] J. Med.[1] Chem. (2015).[1][2][3] Link

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L.[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1] (2011).[1][2] Link

  • Metabolic Pathways: Dalvie, D., et al. "Metabolism of morpholine-containing drugs."[1] Chem. Res.[1] Toxicol. (2012).[1][2] Link[2]

Sources

The Ascendancy of 2-(Pyridin-4-yl)morpholine Derivatives in Enzyme Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyridine ring, a privileged scaffold in medicinal chemistry, and the morpholine moiety, a key pharmacophore for kinase hinge binding, has given rise to a promising class of enzyme inhibitors. This technical guide provides an in-depth exploration of 2-(Pyridin-4-yl)morpholine derivatives as potent and selective modulators of enzyme activity, with a particular focus on their role as kinase inhibitors in oncology. We will dissect their synthesis, elucidate the mechanistic basis of their inhibitory action, and present a comprehensive analysis of their structure-activity relationships. This document serves as a critical resource for researchers engaged in the design and development of next-generation targeted therapeutics.

Introduction: The Strategic Combination of Pyridine and Morpholine

The pyridine scaffold is a cornerstone in drug discovery, present in a vast array of approved therapeutic agents. Its ability to engage in hydrogen bonding, π-stacking, and cation-π interactions makes it a versatile component for molecular recognition.[1][2] The morpholine ring, on the other hand, has emerged as a critical "hinge-binder" in kinase inhibitors. The oxygen atom of the morpholine is perfectly positioned to form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a key interaction for potent inhibition.[1][3] This strategic combination within the this compound core creates a powerful platform for the development of highly selective and potent enzyme inhibitors.

The primary focus of this guide will be on the inhibition of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways, critical signaling cascades that are frequently dysregulated in cancer.[4][5] The unique structural attributes of this compound derivatives make them particularly well-suited to target the ATP-binding sites of these kinases.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound scaffold, while not extensively documented for this specific isomer, can be approached through established methodologies for the formation of C-N bonds between a pyridine ring and a morpholine moiety. The following represents a plausible and adaptable synthetic workflow.

Diagram: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Core Scaffold cluster_3 Derivatization cluster_4 Final Products A 4-Halopyridine C Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination A->C B Morpholine B->C D This compound C->D E Further Functionalization (e.g., Suzuki, Sonogashira coupling on pyridine ring) D->E F Diverse this compound Derivatives E->F

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines a general procedure for the synthesis of the core scaffold via a nucleophilic aromatic substitution reaction.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 4-chloropyridine hydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 eq).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Step 2: Derivatization (Example: Suzuki Coupling)

  • To a solution of the this compound derivative bearing a halogen (e.g., bromo or iodo) on the pyridine ring (1.0 eq) in a solvent mixture such as 1,4-dioxane and water, add the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the final derivatized product.

Mechanism of Action: Targeting the Kinase Hinge Region

The inhibitory activity of this compound derivatives against kinases like PI3K and mTOR is primarily attributed to their ability to bind to the ATP-binding pocket. The key interaction is a hydrogen bond formed between the morpholine oxygen and the backbone NH of a conserved amino acid residue in the hinge region of the kinase.[1][3] This interaction mimics the hydrogen bond formed by the adenine moiety of ATP, thus effectively competing with the natural substrate and inhibiting the kinase's catalytic activity.

Diagram: Mechanism of Kinase Inhibition

G cluster_0 Kinase Active Site cluster_1 Inhibitor cluster_2 Binding and Inhibition A Hinge Region (Val851 in PI3Kα) D Hydrogen Bond Formation (Morpholine Oxygen and Hinge NH) A->D Interacts with B ATP Binding Pocket E Competitive Inhibition of ATP Binding B->E Blocks C This compound Derivative C->D Binds to D->E Leads to

Caption: Mechanism of kinase inhibition by this compound derivatives.

The pyridine ring and its substituents can further enhance binding affinity and selectivity through interactions with other residues in the ATP-binding pocket, such as those in the affinity pocket or the solvent-exposed region.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound derivatives can be finely tuned by modifying their chemical structure. The following SAR insights are based on studies of closely related pyridinyl- and pyrimidinyl-morpholine kinase inhibitors.[4][5]

Key SAR Observations:
  • The Morpholine Moiety: The morpholine ring is a critical pharmacophore, with its oxygen atom being essential for the hinge-binding interaction.[1] Replacement of the morpholine with acyclic or other heterocyclic groups often leads to a significant decrease in inhibitory activity.[3]

  • Substituents on the Pyridine Ring:

    • Position 2 and 6: Introduction of small alkyl or aryl groups at these positions can modulate selectivity and potency. Bulky substituents may cause steric hindrance and reduce activity.

    • Position 3 and 5: These positions are often solvent-exposed and can be modified to improve physicochemical properties such as solubility and cell permeability without significantly affecting kinase inhibition. Introduction of groups capable of forming additional hydrogen bonds can enhance potency.

  • Substituents on the Morpholine Ring: While less explored for this specific scaffold, substitutions on the morpholine ring could influence the conformational preference and potentially fine-tune the interaction with the hinge region.

Table: Representative SAR Data for Related Kinase Inhibitors
Compound ScaffoldR1 (Pyridine/Pyrimidine)R2 (Other)Target KinaseIC₅₀ (nM)Reference
2-(Pyrimidin-4-yl)morpholine2-amino-5-(trifluoromethyl)-PI3Kα31.8[6]
2-(Pyrimidin-4-yl)morpholine2-amino-5-(trifluoromethyl)-PI3Kδ15.4[6]
4-Morpholino-2-phenylquinazolinePhenyl7-amino-N-(pyridin-3-yl)PI3Kα4.2[7]
2,4-Di-morpholino-pyrido[3,2-d]pyrimidine7-methyl-PI3Kα3[4][5]

Note: The data presented is for structurally related compounds and serves to illustrate general SAR trends.

Experimental Protocols for Enzyme Inhibition Assays

The evaluation of this compound derivatives as enzyme inhibitors requires robust and reliable enzymatic assays. The following is a general protocol for a PI3K kinase assay.

Protocol: In Vitro PI3K Kinase Inhibition Assay

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.[8]

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα/p85α)

  • PIP₂ (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • HTRF detection reagents (e.g., biotinylated-PIP₃ tracer and europium-labeled anti-GST antibody)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

  • Add 2.5 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing PIP₂ and ATP. The final concentrations should be within the Kₘ range for each substrate.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the HTRF stop/detection solution containing EDTA and the detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel enzyme inhibitors, particularly for kinases such as PI3K and mTOR. The inherent structural features of this scaffold, combining the versatile pyridine ring with the potent hinge-binding morpholine moiety, provide a solid foundation for generating potent and selective drug candidates.

Future research in this area should focus on:

  • Elucidation of the specific synthesis of this compound derivatives: Detailed synthetic protocols and optimization are needed to facilitate broader exploration of this chemical space.

  • Comprehensive SAR studies: A systematic investigation of substitutions on both the pyridine and morpholine rings is crucial to fully understand the determinants of potency and selectivity for various enzyme targets.

  • Structural biology studies: Co-crystallization of these inhibitors with their target enzymes will provide invaluable insights into their precise binding modes and guide further rational drug design.

  • Expansion to other enzyme families: While kinases are a primary focus, the potential of this scaffold to inhibit other enzyme classes should be explored.

By addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of innovative and effective treatments for a range of diseases.

References

  • Cui, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1477885.
  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1591.
  • Foucourt, A., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(7), 1575.
  • Google Patents. (2014). CN104016905A - Method for preparing 2-vinylpyridine.
  • Jain, A., & Sahu, S. K. (2024).
  • Khammas, S. J., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • Palla, V. B., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200923.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2022). Several reported potent morpholine based PI3K inhibitors with examples.... Retrieved from [Link]

  • ResearchGate. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF. Retrieved from [Link]

  • ResearchGate. (2022). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. Retrieved from [Link]

  • Sun, Y., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644–654.
  • Tsvetkov, V. B., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 22(21), 11599.
  • Wang, X., et al. (2019). Design, synthesis and biological evaluation of arylpyridin-2-yl guanidine derivatives and cyclic mimetics as novel MSK1 inhibitors. An application in an asthma model. Molecules, 24(18), 3247.
  • Wu, P., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 58(13), 5268–5277.
  • Yang, K., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 589.

Sources

Technical Guide: Investigating the Anticancer Potential of the 2-(Pyridin-4-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Pyridin-4-yl)morpholine scaffold represents a high-value pharmacophore in oncology, particularly within the development of Type I and Type II kinase inhibitors. While N-substituted morpholines are ubiquitous in FDA-approved drugs (e.g., Gefitinib, Pictilisib), the C2-substituted morpholine variant offers distinct stereochemical vectors for exploring unexploited binding pockets within the ATP-binding cleft of lipid and protein kinases.

This technical guide outlines a rigorous workflow for investigating the anticancer potential of this compound derivatives. It moves beyond basic cytotoxicity to focus on mechanistic validation , targeting the PI3K/AKT/mTOR signaling axis, a pathway where morpholine-pyridine motifs have historically demonstrated exceptional hinge-binding affinity.

Structural & Pharmacophore Analysis[1][2][3]

The "Hinge Binder" Hypothesis

The morpholine oxygen atom is a canonical hydrogen bond acceptor. In the context of kinase inhibition, it frequently interacts with the backbone amide of the "hinge region" (e.g., Val851 in PI3K


).
  • N-Linked vs. C-Linked: Most commercial inhibitors utilize N-linked morpholines. The 2-(Pyridin-4-yl) connectivity introduces a chiral center at C2. This allows the pyridine ring to project into the solvent-exposed region or the affinity pocket, depending on the stereochemistry (

    
     vs 
    
    
    
    ), offering a vector for optimizing selectivity that planar N-linked analogs lack.
  • Pyridine Nitrogen: Acts as a secondary acceptor or a solubilizing group, critical for modulating LogP and improving oral bioavailability.

Chemical Identity[4][5]
  • IUPAC Name: this compound[1]

  • CAS Registry: 1018656-57-9[1][2]

  • Key Property: Amphiphilic nature; high water solubility relative to fused aromatics.

Experimental Workflow: From Scaffold to Lead

To validate the anticancer potential of this scaffold, a hierarchical screening cascade is required. This ensures resources are focused on derivatives with genuine on-target potency.

Phase 1: In Silico Target Validation (Docking)

Before wet-lab synthesis, the binding mode must be hypothesized.

Protocol:

  • Protein Prep: Retrieve PDB structures for PI3K

    
     (e.g., PDB: 4JPS) and mTOR (PDB: 4JT6). Remove water molecules >5Å from the active site.
    
  • Ligand Prep: Generate 3D conformers of (

    
    )- and (
    
    
    
    )-2-(Pyridin-4-yl)morpholine. Protonate the morpholine nitrogen (pKa ~8.3) as it is likely charged at physiological pH.
  • Docking: Use Glide (Schrödinger) or AutoDock Vina.

    • Grid Box: Center on the ATP binding site.

    • Constraint: Enforce H-bond between morpholine oxygen and the hinge residue Val851.

Phase 2: Biochemical Kinase Profiling

Objective: Determine


 values against recombinant kinases.

Methodology: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the ATP remaining after the reaction.

  • Step 1: Incubate kinase (e.g., PI3K

    
    , 10 ng/well), lipid substrate (PIP2:PS), and ATP (10 
    
    
    
    M) with the test compound in reaction buffer for 60 min at RT.
  • Step 2: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.

  • Step 3: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Step 4: Measure luminescence. Signal is proportional to kinase activity (inverse to inhibition).

Data Interpretation: A valid "hit" for this scaffold should show an


.
Phase 3: Cellular Mechanism of Action (Western Blot)

Objective: Confirm that the biochemical inhibition translates to intracellular pathway suppression.

Target Pathway: PI3K/AKT/mTOR Cell Line: PC-3 (PTEN-null, constitutive Akt activation) or MCF-7.

Protocol:

  • Treatment: Seed cells at

    
     cells/well. Treat with compound (0.1, 1, 10 
    
    
    
    M) for 6 hours.
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (NaVO3, NaF).

  • Detection Targets:

    • p-AKT (Ser473): Direct downstream marker of PI3K/mTORC2.

    • p-S6 Ribosomal Protein (Ser235/236): Marker of mTORC1 activity.

    • Total AKT/S6: Loading controls.

  • Result: A dose-dependent decrease in phosphorylation without a change in total protein levels confirms on-target modulation.

Visualizations

PI3K/mTOR Signaling Pathway & Inhibition Logic

The following diagram illustrates where the this compound scaffold intervenes in the cancer cell survival pathway.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1/2 AKT->mTOR Activates S6K S6K / 4E-BP1 mTOR->S6K Phosphorylates Proliferation Cell Survival & Growth S6K->Proliferation Drives Inhibitor This compound Scaffold Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition Potential

Figure 1: Mechanism of Action. The scaffold targets the ATP-binding pockets of PI3K and mTOR, blocking downstream oncogenic signaling.

Screening Workflow Hierarchy

This flow ensures "fail fast, fail cheap" logic, prioritizing high-probability candidates.

Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Step1 Scaffold Docking (Glide/Vina) Step2 Kinase Assay (ADP-Glo) Step1->Step2 Select High Affinity Binders Step3 Western Blot (p-AKT/p-S6) Step2->Step3 IC50 < 1uM Step4 Viability Assay (MTT/CTG) Step3->Step4 Pathway Modulation Confirmed Lead Lead Step4->Lead Lead Candidate

Figure 2: Experimental Cascade. A stepwise progression from computational prediction to cellular validation.

Summary of Quantitative Benchmarks

To assess the success of the investigation, compare results against these industry-standard benchmarks for PI3K/mTOR inhibitors.

ParameterAssay TypeTarget Value (Hit)Target Value (Lead)Rationale
Enzymatic Potency ADP-Glo (PI3K

)


High potency required to compete with intracellular ATP (mM range).
Cellular Potency CellTiter-Glo (

)


Must penetrate cell membrane and engage target.
Selectivity Kinase Panel> 10-fold vs. off-targets> 50-foldAvoid toxicity (e.g., Insulin Receptor inhibition).
Ligand Efficiency (LE) Calculation> 0.3> 0.4Ensures potency is derived from specific interactions, not just lipophilicity.

References

  • Morpholine Scaffolds in PI3K Inhibition

    • Title: Discovery of Pictilisib (GDC-0941) as a Potent, Selective, and Orally Bioavailable PI3K Inhibitor.
    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • Structural Insights of Morpholine-Triazines

    • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[3]

    • Source: SpringerPlus (2016).
    • URL:[Link]

  • Title: ADP-Glo™ Kinase Assay Application Note.
  • Pyridine Derivatives in Cancer

    • Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents.[4][5][6][7][8]

    • Source: International Journal on Science and Technology (2025).[6]

    • URL:[Link] (Note: General reference for pyridine utility).[6]

Sources

Strategic Synthesis of 2-(Pyridin-4-yl)morpholine: A Scaffold for CNS Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 2-(pyridin-4-yl)morpholine , a critical pharmacophore in Central Nervous System (CNS) drug discovery. Unlike its phenyl analog (phenmetrazine), the pyridine variant offers distinct physicochemical advantages, including reduced lipophilicity (LogP) and tunable basicity (pKa), which are essential for optimizing Blood-Brain Barrier (BBB) permeability and minimizing non-specific binding.

This guide prioritizes a chemo-differentiating approach that navigates the nucleophilicity of the pyridine nitrogen, ensuring high yield and regioselectivity without catalyst poisoning.

Strategic Rationale & Physicochemical Profile

In CNS drug design, the morpholine ring serves as a "solubility anchor," while the 2-aryl substituent dictates receptor affinity. Replacing the phenyl ring with a 4-pyridyl moiety introduces a hydrogen bond acceptor (the pyridine nitrogen) and lowers the LogD, often improving the metabolic stability profile against CYP450 isoforms.

Property2-Phenylmorpholine (Ref)This compoundImpact on CNS Design
LogP (Predicted) ~1.6~0.6Improved solubility; lower risk of phospholipidosis.
pKa (Morpholine N) ~8.4~8.1Maintains basicity for salt bridge formation (e.g., Asp residues).
pKa (Pyridine N) N/A~5.2Ionizable at acidic pH; affects lysosomal trapping.
TPSA 12 Ų25 ŲRemains well within BBB penetration limits (<90 Ų).

Retrosynthetic Analysis

To achieve a scalable and enantiocontrolled synthesis, we disconnect the morpholine ring at the C-O bond (intramolecular etherification) or the C-N bond.

Primary Pathway (Route A): The most reliable route for pyridine derivatives avoids direct oxidation of the vinyl group (which risks N-oxide formation) and instead utilizes a bromohydrin intermediate derived from 4-acetylpyridine.

Secondary Pathway (Route B): A convergent approach using epoxide ring opening , suitable if the chiral epoxide is accessible via hydrolytic kinetic resolution (HKR).

Retrosynthesis Target This compound Inter1 N-Protected Amino Alcohol (Acyclic Precursor) Target->Inter1 Cyclization (Mitsunobu/Base) Bromoketone 2-Bromo-1-(pyridin-4-yl)ethanone (Route A: Reductive Alkylation) Inter1->Bromoketone N-Alkylation Epoxide 4-Pyridyl Epoxide (Route B: Ring Opening) Inter1->Epoxide Regioselective Opening Start 4-Acetylpyridine Bromoketone->Start Bromination Epoxide->Start Corey-Chaykovsky

Figure 1: Retrosynthetic disconnection showing the bromoketone route (A) as the primary strategy to avoid pyridine N-oxidation.

Detailed Experimental Protocol: The Bromohydrin Route

This protocol is designed to be self-validating : the appearance of specific NMR signals at each stage confirms the transformation, minimizing the need for constant LCMS monitoring.

Phase 1: Precursor Activation

Starting Material: 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (Commercially available or synthesized from 4-acetylpyridine + Br₂).

Step 1.1: Asymmetric Reduction (Optional for Chiral, Standard for Racemic)

  • Reagent: Sodium Borohydride (racemic) or (S)-CBS Catalyst/Borane (chiral).

  • Solvent: Methanol (0°C).

  • Protocol:

    • Dissolve the bromoketone (10 mmol) in MeOH.

    • Add NaBH₄ (1.1 equiv) portion-wise at 0°C. Critical: Maintain temperature <5°C to prevent debromination.

    • Quench with dilute HCl. Extract with EtOAc.

  • Validation: Disappearance of the ketone carbonyl signal (~195 ppm in ¹³C NMR) and appearance of the CH-OH doublet (~5.0 ppm in ¹H NMR).

Phase 2: N-Alkylation (The Linker Installation)

Reagent: N-Benzyl ethanolamine (protecting group is essential to prevent polymerization).

  • Protocol:

    • Dissolve the bromohydrin (from Step 1.1) in THF.[1][2][3]

    • Add N-benzyl ethanolamine (1.05 equiv) and DIPEA (2.5 equiv).

    • Heat to reflux (60°C) for 4 hours.

  • Mechanism: SN2 displacement of the alkyl bromide. The pyridine nitrogen is less nucleophilic than the secondary amine of the ethanolamine, ensuring regioselectivity.

  • Validation: Mass shift (LCMS): [M+H]⁺ corresponds to the coupled amino-diol product.

Phase 3: Cyclization (Morpholine Ring Closure)

Direct acid-catalyzed cyclization can be sluggish due to protonation of the pyridine ring. We employ a modified one-pot intramolecular etherification using sulfonyl activation.

  • Reagents: Sodium Hydride (NaH), Toluene-sulfonyl chloride (TsCl), or Triflic anhydride (Tf₂O) for difficult cases.

  • Protocol:

    • Dissolve the diol intermediate (from Phase 2) in anhydrous THF/DMF (9:1).

    • Cool to 0°C. Add NaH (2.2 equiv). Stir for 30 min (formation of alkoxide).

    • Add TsCl (1.1 equiv) dropwise. The primary alcohol (on the ethyl chain) reacts preferentially over the secondary benzylic alcohol due to sterics.

    • Warm to RT. The internal alkoxide (secondary) attacks the primary tosylate, closing the ring.

  • Expert Insight: If the pyridine ring causes solubility issues, add 10% DMF. The formation of the morpholine ring is confirmed by the distinct ABX pattern of the O-CH₂-CH₂-N protons in ¹H NMR (3.5–4.0 ppm).

Phase 4: Deprotection
  • Reagent: H₂, Pd/C (10%), EtOH, catalytic HCl.

  • Protocol: Standard hydrogenolysis removes the N-benzyl group.

  • Final Product Isolation: The product is a secondary amine. Isolate as the dihydrochloride salt or free base using ion-exchange resin (SCX-2) to ensure removal of pyridine-related impurities.

Workflow Visualization

Workflow Start 4-Acetylpyridine Step1 Bromination (Br2/HBr) Start->Step1 Step2 Reduction (NaBH4 or CBS) Step1->Step2 Yield >85% Step3 Alkylation (N-Bn-Ethanolamine) Step2->Step3 SN2 Step4 Cyclization (NaH/TsCl) Step3->Step4 Intramolecular SN2 Step5 Deprotection (H2, Pd/C) Step4->Step5 N-De-Bn Final 2-(Pyridin-4-yl) morpholine Step5->Final Salt Formation

Figure 2: Step-by-step synthetic workflow emphasizing the critical cyclization node.

Troubleshooting & Expert Insights

Regioselectivity of Cyclization
  • Issue: Competitive formation of the 7-membered ring (1,4-oxazepane) if the secondary alcohol is activated instead of the primary.

  • Solution: Maintain strict temperature control (0°C) during TsCl addition. The primary hydroxyl group is kinetically more nucleophilic toward the sulfonyl chloride.

Pyridine Nitrogen Interference
  • Issue: The basic pyridine nitrogen can act as a nucleophile or quench acid catalysts.

  • Solution: In the alkylation step (Phase 2), use DIPEA to scavenge HBr, but avoid strong Lewis acids that might coordinate to the pyridine. If using Pd-catalyzed cross-coupling (alternative route), the pyridine N can poison the catalyst; use precatalysts like Pd(dppf)Cl₂.

Enantiomeric Purity
  • Validation: For CNS drugs, e.e. >98% is required.

  • Method: Analytical Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or IC).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The diethylamine is crucial to sharpen the peak of the basic pyridine.

References

  • Bioisosteres in Medicinal Chemistry. (2024).[4][5] Ring Replacements and Physicochemical Properties.[4] Cambridge MedChem Consulting. Link

  • Synthesis of Morpholine Congeners. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Journal of Organic Chemistry.[6] Link

  • Photocatalytic Synthesis. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.[6] Link

  • mTOR Kinase Inhibitors. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Process Chemistry (Eli Lilly). (2012). Practical Synthesis of Chiral 2-Morpholine Derivatives. Organic Process Research & Development. Link

Sources

Methodological & Application

Application Note: High-Throughput Quantification of 2-(Pyridin-4-yl)morpholine in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 2-(Pyridin-4-yl)morpholine, a key heterocyclic moiety in medicinal chemistry. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for quality control in pharmaceutical formulations, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications in complex matrices such as plasma. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document explains the rationale behind experimental choices, from sample preparation to instrument parameters, to ensure accuracy, precision, and reliability of results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

The this compound scaffold is a privileged structure in modern drug discovery, appearing in a range of compounds targeting diverse therapeutic areas. Its precise quantification is critical at multiple stages of the pharmaceutical pipeline, from ensuring the purity of Active Pharmaceutical Ingredients (APIs) to characterizing the pharmacokinetic profile of drug candidates. In API and drug product analysis, this compound may be the active molecule itself or a critical process impurity that must be stringently controlled.[1] In a bioanalytical context, accurate measurement in matrices like blood plasma is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The distinct chemical properties of this compound, possessing both a basic pyridine ring (pKa ~5-6) and a polar morpholine group, necessitate carefully designed analytical methods to achieve optimal retention, peak shape, and sensitivity.[6] This guide addresses these challenges by providing two distinct, fit-for-purpose analytical strategies.

Method 1: Reversed-Phase HPLC-UV for Pharmaceutical Quality Control

This method is designed for the routine analysis of this compound in bulk drug substances or formulated products. The primary objective is to ensure identity, purity, and concentration with a high degree of accuracy and precision.

Rationale for Method Selection

A reversed-phase HPLC method with UV detection was selected for its robustness, cost-effectiveness, and widespread availability in QC laboratories. The pyridine moiety of the analyte contains a chromophore that allows for sensitive detection at a specific UV wavelength. A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds. The mobile phase is a buffered aqueous-organic mixture, with the pH controlled to ensure consistent ionization state of the basic pyridine nitrogen, thereby yielding reproducible retention times and symmetrical peak shapes.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Standard Weigh Standard & Prepare Stock Solution Working_Std Prepare Calibration Standards (e.g., 1-100 µg/mL) Standard->Working_Std Injection Inject into HPLC System Working_Std->Injection Sample_Prep Accurately Weigh Sample & Dissolve in Diluent Sample_Prep->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Concentration in Sample Calibration->Quantification Validation System Suitability & Method Validation Checks Quantification->Validation

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

2.3.1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Ammonium Acetate (reagent grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.3.2. Instrumentation and Conditions

ParameterCondition
HPLC System Standard binary or quaternary system with UV/Vis detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Ammonium Acetate in Water (pH 6.5) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

2.3.3. Procedure

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in diluent.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (drug substance or crushed tablet) in diluent to achieve a theoretical concentration of ~50 µg/mL.

    • Sonicate for 10 minutes to ensure complete dissolution, then filter through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent), followed by the calibration standards and then the samples.

Method Validation Summary (as per ICH Q2(R2))[3][4]
ParameterAcceptance Criteria
Specificity Peak is free from interference from excipients and degradation products.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Robustness Insensitive to small variations in pH, mobile phase composition, and flow rate.[8]

Method 2: LC-MS/MS for Bioanalytical Quantification

For the quantification of this compound in biological matrices like plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[9][10] This method is essential for pharmacokinetic studies where low concentrations are expected.

Rationale for Method Selection

The complexity of biological matrices necessitates a highly selective analytical technique.[8][11] Tandem mass spectrometry (MS/MS) provides this selectivity by monitoring a specific precursor-to-product ion transition for the analyte. A simple protein precipitation step is chosen for sample preparation due to its speed and efficiency, making it suitable for high-throughput analysis. A stable isotope-labeled internal standard (SIL-IS), such as d4-2-(Pyridin-4-yl)morpholine, is used to correct for matrix effects and variations in instrument response, ensuring the highest level of accuracy.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma Sample with Analyte & Internal Standard Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Extract Transfer Supernatant for Analysis Centrifuge->Extract Injection Inject Extract Extract->Injection Separation Fast Gradient Elution on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection on Triple Quadrupole MS Ionization->Detection Integration Integrate Peak Areas (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Generate Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Determine Sample Concentration Calibration->Quantification

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Detailed Protocol: LC-MS/MS

3.3.1. Materials and Reagents

  • Reference Standards: this compound, d4-2-(Pyridin-4-yl)morpholine (Internal Standard, IS)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (LC-MS grade)

  • Mobile Phase Additive: Formic Acid (LC-MS grade)

  • Matrix: Blank human plasma

3.3.2. Instrumentation and Conditions

ParameterCondition
LC System UPLC/UHPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18, 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 2.5 min; hold for 0.5 min; re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Analyte: m/z 165.1 → 106.1; IS: m/z 169.1 → 110.1 (Example transitions)

3.3.3. Procedure

  • Standard and QC Preparation:

    • Prepare stock solutions (1 mg/mL) of the analyte and IS in methanol.

    • Prepare calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples (low, mid, high) by spiking stock solutions into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., at 10 ng/mL).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to a clean vial for injection.

  • Analysis:

    • Create an injection sequence with calibration standards, QCs, and unknown samples.

    • Acquire data using the specified MRM transitions.

Method Validation Summary (as per FDA/EMA Bioanalytical Method Validation Guidelines)
ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run precision (CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (RE) within ±15% (±20% at LLOQ).
Limit of Quantitation (LLOQ) Lowest standard on the curve meeting accuracy/precision criteria.
Matrix Effect IS-normalized matrix factor CV ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte stable in matrix under expected conditions (bench-top, freeze-thaw, long-term).[11]

Conclusion

The analytical methods detailed in this application note provide comprehensive solutions for the quantification of this compound across different stages of drug development. The HPLC-UV method offers a reliable and robust approach for quality control, while the LC-MS/MS method delivers the high sensitivity and selectivity required for demanding bioanalytical studies. By following these validated protocols, researchers can ensure the generation of high-quality, reproducible data that is fit for purpose and compliant with regulatory expectations.

References

  • Kim, H., Lee, S., & Kim, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science Group. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2014). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available at: [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available at: [Link]

  • National Institutes of Health. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • PubMed. (2013). LC-MS/MS approaches for the assay of bis-quaternary pyridinium oximes used as AChE reactivators in biological matrices. Bioanalysis. Available at: [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (2016). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • MDPI. (2022). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Pharmaceuticals. Available at: [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Available at: [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Available at: [Link]

Sources

using 2-(Pyridin-4-yl)morpholine as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Pyridin-4-yl)morpholine as a Scaffold for Medicinal Chemistry

Abstract

This application note details the strategic deployment of This compound as a privileged scaffold in drug discovery.[1] Unlike the ubiquitous N-linked morpholine, the C2-substituted variant offers a unique vector for fragment growth, enhanced metabolic stability, and specific physicochemical properties ideal for kinase inhibition and GPCR ligand design. This guide covers structural rationale, robust synthetic protocols, chiral resolution, and functionalization strategies.

Structural Rationale & Pharmacophore Analysis

The this compound scaffold is a "chimeric" pharmacophore, merging the solubility-enhancing features of morpholine with the aromatic pi-stacking capability of pyridine.[1]

Physicochemical Profile
  • pKa Modulation: The scaffold possesses two basic centers with distinct ionization profiles.[2]

    • Morpholine Nitrogen (N4):[3] pKa

      
       8.2–8.5. At physiological pH (7.4), this is largely protonated (
      
      
      
      ), enhancing aqueous solubility.
    • Pyridine Nitrogen: pKa

      
       5.2. Remains neutral at physiological pH, available for hydrogen bonding (acceptor) or pi-stacking interactions.
      
  • Metabolic Stability: Substitution at the C2 position of the morpholine ring blocks a primary site of metabolic oxidation (CYP450-mediated

    
    -hydroxylation), a common liability for unsubstituted morpholines.
    
Binding Vectors

In kinase inhibitor design (e.g., PI3K/mTOR), the morpholine oxygen often serves as the Hinge Binder (H-bond acceptor).

  • C2-Substitution Effect: By attaching the pyridine at C2, the morpholine nitrogen (N4) is directed towards the solvent front, making it an ideal handle for solubilizing groups or "tail" modifications via alkylation or amidation.

Synthetic Protocols

Route A: De Novo Synthesis from -Bromo Ketones

This is the most robust route for generating the racemic core on a multigram scale.[1]

Reagents:

  • 4-Acetylpyridine[1]

  • Bromine or Phenyltrimethylammonium tribromide (PTAB)

  • 2-Aminoethanol[1]

  • Sodium Borohydride (NaBH

    
    )
    

Step-by-Step Protocol:

  • Bromination:

    • Dissolve 4-acetylpyridine (1.0 eq) in 33% HBr/AcOH.

    • Add Br

      
       (1.0 eq) dropwise at 0°C. Warm to RT and stir for 2h.
      
    • Precipitate with diethyl ether to isolate 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide.[1]

  • Cyclization (Hemiaminal Formation):

    • Suspend the bromoketone (1.0 eq) in dry Ethanol.

    • Add 2-aminoethanol (2.2 eq) slowly at 0°C (Exothermic!).

    • Stir at RT for 4h, then reflux for 2h. This forms the intermediate 2-(pyridin-4-yl)morpholin-2-ol (hemiaminal).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       (3.0 eq) portion-wise.
      
    • Stir overnight at RT.

    • Quench: Add 1N HCl carefully until pH < 2 (destroy borates), then basify with NaOH to pH > 12.

    • Extraction: Extract exhaustively with DCM/Isopropanol (3:1) due to high water solubility.

Route B: Chiral Resolution (Essential for MedChem)

Since the C2 position is a stereocenter, separating enantiomers is critical.

  • Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

  • Detection: UV at 254 nm.

  • Outcome: The (S)-enantiomer is often the preferred isomer for kinase hinge-binding geometries, though this must be empirically determined.[1]

Functionalization Strategies

Once the core scaffold is synthesized, it serves as a branching point.

PositionReactivityReaction TypeStrategic Utility
Morpholine N (N4) NucleophilicAlkylation, Reductive Amination, AmidationAttaching "tails" to reach solvent-exposed regions.[1]
Pyridine C2/C6 Electrophilic (Activated)Minisci Reaction, Nucleophilic Aromatic Substitution (S

Ar)
Introducing polarity or small alkyl groups.
Pyridine N Basic/NucleophilicN-Oxidation (mCPBA)Creating N-oxide metabolites or altering H-bond acceptor capability.[1]

Visualization: Synthetic Workflow & Decision Tree

The following diagram illustrates the synthesis and strategic decision-making process for using this scaffold.

G Start Start: 4-Acetylpyridine Bromination Step 1: Bromination (Br2/HBr) Start->Bromination Inter1 2-Bromo-1-(pyridin-4-yl)ethanone Bromination->Inter1 Cyclization Step 2: Cyclization (+ 2-Aminoethanol) Inter1->Cyclization Reduction Step 3: Reduction (NaBH4) Cyclization->Reduction Scaffold Core Scaffold: This compound Reduction->Scaffold Resolution Chiral Resolution (Chiral HPLC / Tartaric Acid) Scaffold->Resolution Enantiomers (S)-Isomer / (R)-Isomer Resolution->Enantiomers Func_N Functionalization A: N-Alkylation (Tail) Enantiomers->Func_N Target: Solvent Front Func_Py Functionalization B: Pyridine Coupling (Head) Enantiomers->Func_Py Target: Deep Pocket

Caption: Figure 1. Synthetic workflow for the generation and resolution of the this compound scaffold, leading to divergent functionalization paths.

Case Study: Designing a PI3K Inhibitor

Objective: Improve the metabolic stability of a standard N-morpholino PI3K inhibitor.

Design Logic:

  • Original Hit: Contains a morpholine ring attached via Nitrogen to a heteroaromatic core.[4]

    • Issue: Rapid metabolism via

      
      -hydroxylation on the morpholine ring.[1]
      
  • Scaffold Hop: Replace the N-linkage with a C-linkage using this compound.[1]

    • Mechanism:[4][5][6][7][8] The Pyridine ring acts as the new linker to the core (via Suzuki coupling if the pyridine is halogenated).

    • Benefit: The C2 position is now substituted with the pyridine, sterically hindering the metabolic "soft spot."

  • Result: The Morpholine Oxygen is preserved in the correct spatial orientation to H-bond with the kinase hinge region (Val851 in PI3K

    
    ), while the metabolic half-life (
    
    
    
    ) is significantly extended.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[9] Med.[4][5][6][9][10] Res. Rev. 2020.

  • Synthetic Methodologies

    • Brisco, T. A., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation."[11] J. Am. Chem. Soc.[12] 2015.

  • Kinase Inhibitor Design (PI3K)

    • Ndubaku, C. O., et al. "Discovery of GDC-0032 (Taselisib): A β-Sparing Phosphoinositide 3-Kinase Inhibitor."[1][13] J. Med. Chem. 2013. (Illustrates morpholine utility in PI3K).

  • Physicochemical Properties

    • Williams, R. "pKa Data Compiled.

Sources

step-by-step guide to 2-(Pyridin-4-yl)morpholine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-(Pyridin-4-yl)morpholine

Executive Summary

The This compound scaffold is a privileged pharmacophore in modern drug discovery, particularly within kinase (e.g., PI3K, mTOR) and GPCR programs.[1] Its value lies in the 2-position substitution, which introduces vectorality and chirality, while the morpholine nitrogen serves as the primary vector for Structure-Activity Relationship (SAR) expansion.

However, this scaffold presents unique synthetic challenges compared to unsubstituted morpholine. The steric bulk at the C2 position adjacent to the reactive amine, combined with the competitive basicity of the pyridine ring, requires tailored protocols. This guide provides optimized methodologies for N-alkylation , N-arylation , and N-acylation , moving beyond generic "textbook" conditions to address the specific electronic and steric reality of this molecule.[1]

Reactivity Profile & Mechanistic Insights

To successfully derivatize this compound, one must understand the competition between its two nitrogen centers and the steric environment.[1]

  • Electronic Landscape:

    • Morpholine NH (N4): The primary nucleophile. However, the electron-withdrawing nature of the pyridine ring at C2 (via induction) lowers the pKa of this amine (~7.8–8.0) compared to unsubstituted morpholine (~8.3).[1] It is less nucleophilic than standard secondary amines.[2]

    • Pyridine N: A weak base (pKa ~5.2).[1] While less nucleophilic, it can act as a "catalyst poison" in transition metal-catalyzed reactions (e.g., Buchwald-Hartwig) by coordinating to Palladium species.[1]

  • Steric Environment:

    • The C2-pyridyl group creates significant steric hindrance for the N4 amine. Reactions involving bulky electrophiles (e.g., reductive amination with ketones, SNAr with ortho-substituted halides) will proceed significantly slower than with simple morpholine.[1]

Visualizing the Reactivity Logic

ReactivityMap Scaffold This compound N4_Amine Morpholine NH (N4) Primary Nucleophile (Sterically Hindered) Scaffold->N4_Amine Target Site Py_N Pyridine Nitrogen Secondary Base (Catalyst Poison) Scaffold->Py_N Interference Site RedAm Reductive Amination (Preferred for Alkyls) N4_Amine->RedAm Aldehydes/Ketones Amide Amide Coupling (High Yield) N4_Amine->Amide Acid Chlorides/HATU Buchwald Buchwald-Hartwig (Requires Bulky Ligands) N4_Amine->Buchwald Aryl Halides Py_N->Buchwald Competes for Pd

Figure 1: Reactivity map highlighting the dual-nitrogen challenges.[1] The Morpholine NH is the target, but the Pyridine N and C2-sterics modulate the approach.

Detailed Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Introducing flexible alkyl chains or benzyl groups.[1]

The Challenge: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization) or competitive alkylation at the pyridine nitrogen. Reductive amination is the superior, self-limiting method.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5–2.0 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Additive: Acetic Acid (1.0 equiv) – Critical for ketones.[1]

Step-by-Step:

  • Imine Formation: Dissolve the morpholine scaffold in DCE (0.1 M). Add the carbonyl compound.[3]

    • Expert Tip: For sterically hindered ketones (e.g., cyclohexanone), add Acetic Acid and stir for 30–60 mins at room temperature before adding the reductant to ensure iminium ion formation.

  • Reduction: Add STAB in one portion. Stir at RT under N2.

    • Timeframe: Aldehydes: 1–4 hours. Ketones: 12–24 hours (due to C2 steric clash).[1]

  • Quench: Quench with saturated NaHCO3 (pH ~8).

  • Workup: Extract with DCM. The pyridine ring aids phase separation.

  • Purification: If excess amine remains, use an SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Load: Dissolve crude in MeOH/DCM.

    • Wash: MeOH (removes non-basic impurities).[1]

    • Elute: 2M NH3 in MeOH (releases the product).

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Best for: Attaching aromatic rings where SNAr fails.[1]

The Challenge: The pyridine nitrogen can coordinate to Palladium, shutting down the catalytic cycle. The steric bulk at C2 makes the morpholine NH a "difficult" nucleophile.

Solution: Use "Third Generation" Buchwald precatalysts with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) that prevent pyridine coordination and facilitate reductive elimination.

Reagents:

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1]

  • Amine: this compound (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (for base-sensitive substrates).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add Aryl Halide, Morpholine scaffold, and Base.

  • Catalyst Addition: Add the Pd Precatalyst last.

    • Why G3 Precatalyst? It activates immediately at room temperature, avoiding the induction period where the pyridine could sequester the Pd.

  • Solvent: Add degassed solvent (0.2 M).

  • Reaction: Heat to 80–100°C.

    • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol C: Amide Coupling (N-Acylation)

Best for: Rapid library generation (High-Throughput Synthesis).[1]

The Challenge: Standard EDC/HOBt couplings can be sluggish. The pyridine ring can trap HCl, forming salts that complicate purification.

Reagents:

  • Carboxylic Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) – Preferred for hindered amines.[1]

  • Base: DIPEA (3.0 equiv) – Excess required to neutralize the HATU byproduct and keep the pyridine free.

  • Solvent: DMF or DMA.

Step-by-Step:

  • Activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins.

  • Addition: Add this compound and remaining DIPEA.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 1: Sat. NaHCO3 (removes acid/HATU).[1]

    • Wash 2:[1] Water (removes DMF).[1]

    • Wash 3:[1][4] Brine.[3]

    • Note: Do not use acidic washes (e.g., 1M HCl) as the pyridine will protonate and the product will extract into the aqueous layer.

Quantitative Comparison of Methods

ParameterReductive AminationBuchwald-HartwigAmide Coupling
Reaction Type C(sp3)-N Bond FormationC(sp2)-N Bond FormationAmide Bond Formation
Primary Challenge Steric hindrance (Ketones)Catalyst Poisoning (Pyridine)Workup (pH sensitivity)
Key Reagent NaBH(OAc)3RuPhos Pd G3HATU / DIPEA
Typical Yield 75–90%60–85%85–98%
Purification SCX-2 CartridgeSilica ChromatographyAqueous Extraction

Workflow Decision Tree

Workflow Start Start: this compound Decision Desired Linkage? Start->Decision Alkyl Alkyl / Benzyl Group Decision->Alkyl Flexible Linker Aryl Aryl / Heteroaryl Group Decision->Aryl Rigid Scaffold Acyl Amide / Urea Decision->Acyl Polar Interaction RedAm Protocol A: Reductive Amination (Aldehyde/Ketone + STAB) Alkyl->RedAm SnAr S_NAr (Only for e- deficient Aryl Halides) Aryl->SnAr Has EWG? Buchwald Protocol B: Buchwald-Hartwig (RuPhos Pd G3) Aryl->Buchwald Electron Neutral/Rich HATU Protocol C: HATU Coupling Acyl->HATU Library Target Library RedAm->Library Buchwald->Library HATU->Library

Figure 2: Decision tree for selecting the optimal synthetic pathway based on the desired target structure.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kour, R. et al. "Morpholine as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry, 2023. Link

  • Buchwald-Hartwig Conditions for Heterocycles

    • Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link[1]

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link[1]

  • Handling Pyridine-Containing Intermediates

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry at a Glance," 2nd Ed. Wiley-Blackwell.[1] (General Reference for Pyridine pKa and reactivity).

Sources

Application Note: Pharmacological Profiling and Bioactivity Assessment of the 2-(Pyridin-4-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

2-(Pyridin-4-yl)morpholine represents a high-value structural scaffold in medicinal chemistry, distinct from its more common N-aryl isomers (e.g., 4-(pyridin-4-yl)morpholine). Its significance lies in its dual identity:

  • CNS Bioisostere: It is the pyridine bioisostere of Phenmetrazine (2-phenylmorpholine), a known norepinephrine-dopamine releasing agent. Replacing the phenyl ring with pyridine modulates lipophilicity (LogP) and metabolic susceptibility while retaining the pharmacophore required for monoamine transporter interaction.[1]

  • Kinase Inhibitor Fragment: The morpholine oxygen acts as a critical hydrogen bond acceptor for the "hinge region" of lipid kinases (e.g., PI3K, mTOR), while the pyridine ring provides rigid vector orientation for further substitution.[1]

This guide details the experimental setup for evaluating this molecule, focusing on chiral resolution , monoamine transporter profiling , and kinase fragment screening .[1]

Physicochemical & In Silico Profiling (Go/No-Go Gateway)

Before wet-lab screening, the unique basicity of the scaffold must be characterized to ensure assay compatibility.

Structural Considerations
  • Chirality: The C2 position is a stereocenter. Biological activity often resides predominantly in one enantiomer (e.g., (+)-phenmetrazine is more potent).[1] Protocol Requirement: You must separate enantiomers prior to biological testing.

  • Basicity: The molecule contains two basic nitrogens:

    • Morpholine NH (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      )
      
    • Pyridine N (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      )
      
Data Summary Table: Predicted Properties
PropertyValue (Est.)Significance
LogP 0.2 – 0.5Lower than phenmetrazine (LogP ~2.1); indicates lower BBB permeability unless substituted.
TPSA ~45 ŲGood oral bioavailability range (<140 Ų).[1]
H-Bond Donors 1 (NH)Key for interaction with Asp residues in kinase pockets.
Metabolic Liability Pyridine NSusceptible to N-oxidation by CYPs; requires metabolic stability testing.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the evaluation, prioritizing chiral separation and dual-pathway screening.

Bioactivity_Workflow Start This compound (Racemate) Chiral Chiral HPLC Separation (Enantiomer A / Enantiomer B) Start->Chiral Mandatory Resolution CNS_Screen CNS Pathway: Monoamine Transporter Assay (DAT / NET / SERT) Chiral->CNS_Screen Path A (Phenmetrazine Analog) Kinase_Screen Oncology Pathway: PI3K/mTOR Binding (TR-FRET) Chiral->Kinase_Screen Path B (Hinge Binder) BBB_Perm PAMPA-BBB Assay CNS_Screen->BBB_Perm If Ki < 100nM Metab Metabolic Stability (Microsomal Clearance) BBB_Perm->Metab Kinase_Screen->Metab Lead Lead Optimization Candidate Metab->Lead

Caption: Workflow separating the racemate into enantiomers before diverging into CNS (transporter) or Oncology (kinase) screening cascades.

Protocol A: Monoamine Transporter Uptake Assay (CNS Focus)

Objective: Determine if the pyridine substitution retains the dopamine/norepinephrine reuptake inhibition seen in the phenyl analog.

Methodology: Fluorescence-based Neurotransmitter Uptake Assay (Molecular Devices). Rationale: Traditional radioligand assays (


H-DA) are sensitive but generate radioactive waste. Fluorescence assays using a masking dye are high-throughput compatible and sufficient for initial profiling.
Step-by-Step Protocol:
  • Cell Preparation:

    • Use HEK293 cells stably expressing human DAT, NET, or SERT.[1]

    • Plate cells at 60,000 cells/well in poly-D-lysine coated 96-well black-walled plates 24 hours prior.

  • Compound Preparation:

    • Dissolve this compound enantiomers in 100% DMSO to 10 mM.

    • Perform serial dilutions in HBSS buffer (containing 0.1% BSA) to generate an 8-point dose-response curve (1 nM to 10 µM).

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Uptake Solution (fluorescent neurotransmitter mimic + extracellular masking dye).[1]

    • Note: The masking dye extinguishes extracellular fluorescence, ensuring only internalized dye is measured.[1]

  • Incubation:

    • Add 10 µL of test compound or control (Cocaine for DAT, Fluoxetine for SERT).[1]

    • Incubate for 30 minutes at 37°C / 5% CO₂.

  • Measurement:

    • Read fluorescence on a kinetic plate reader (Ex 440 nm / Em 520 nm).[1]

    • Data Analysis: Calculate

      
       using a non-linear regression (Sigmoidal dose-response).
      

Validation Criteria:

  • Z’ Factor must be > 0.5.

  • Reference inhibitor ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     must fall within 3-fold of historical mean.
    

Protocol B: Kinase Fragment Screening (PI3K/mTOR Focus)[1]

Objective: Evaluate the scaffold as a hinge-binding fragment for Class I PI3K isoforms.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) – LanthaScreen™ Eu Kinase Binding Assay. Rationale: This assay measures the displacement of a tracer from the kinase active site. It detects Type I (ATP-competitive) binders, which is the expected mode for morpholine scaffolds.[1]

Step-by-Step Protocol:
  • Reagents:

    • PI3K alpha (p110α/p85α) recombinant protein.[1]

    • Eu-labeled anti-GST antibody (binds to the kinase tag).

    • Kinase Tracer 236 (Alexa Fluor™ 647 labeled ATP-competitive inhibitor).

  • Reaction Setup (384-well Low Volume Plate):

    • 5 µL Kinase/Antibody Mix: 5 nM PI3K + 2 nM Eu-Ab in Kinase Buffer A.

    • 5 µL Tracer: 20 nM Tracer 236.

    • 5 µL Compound: this compound (titrated 100 µM down to 10 nM).

  • Incubation:

    • Shake plate for 30 seconds.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Measure TR-FRET on an EnVision or PHERAstar reader.

    • Settings: Excitation 337 nm; Emission 665 nm (Tracer) and 615 nm (Europium).[1]

  • Calculation:

    • Calculate Emission Ratio (665/615).[1]

    • Plot % Displacement vs. Log[Compound].

Mechanistic Insight: The morpholine oxygen is expected to form a hydrogen bond with Val851 (in PI3Kα hinge).[1][2] If the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 is >10 µM, the fragment is a "weak binder" and requires growing (e.g., substitution on the pyridine ring) to increase affinity.

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: The pyridine ring is electronically distinct from phenyl. This assay determines if the nitrogen makes the ring susceptible to oxidation or protects it from hydroxylation.

Methodology:

  • Incubation System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate Conc: 1 µM test compound (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Time Points: 0, 5, 15, 30, 45 min at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Output: Calculate Intrinsic Clearance (

    
    ) and 
    
    
    
    .

References

  • Morpholine Scaffolds in Kinase Inhibition

    • Title: Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing.[3]

    • Source: Journal of Medicinal Chemistry (2011).[1][3]

    • URL:[Link][1]

    • Context: Describes the binding mode of morpholine oxygen to the kinase hinge region.[2]

  • Phenmetrazine and 2-Substituted Morpholine Pharmacology

    • Title: Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives.[4]

    • Source: Yakugaku Zasshi (1986).[1][4]

    • URL:[Link]

    • Context: Establishes the structure-activity relationship (SAR)
  • PI3K Inhibitor Design (Morpholine Role)

    • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)... as Clinical Candidate in Oncology.[2]

    • Source: Journal of Medicinal Chemistry (2017).[1]

    • URL:[Link][1]

    • Context: Validates the morpholine-pyridine motif in PI3K/mTOR inhibitors.
  • Assay Protocol Standards: Title: LanthaScreen™ Eu Kinase Binding Assay User Guide. Source: ThermoFisher Scientific. Context: Standardized protocol for TR-FRET kinase binding.

Sources

Application Note: High-Precision Cell-Based Assay Profiling for 2-(Pyridin-4-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

The 2-(pyridin-4-yl)morpholine scaffold represents a privileged structural motif in medicinal chemistry, most notably serving as the pharmacophore core for potent, ATP-competitive dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) .[1]

Prominent clinical candidates such as Apitolisib (GDC-0980) utilize this scaffold.[1][2] The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the hinge region backbone (specifically Val851 in PI3K


 and Val2240 in mTOR).[1][2] Unlike "rapalogs" (allosteric mTORC1 inhibitors) which often trigger a compensatory feedback loop via IRS-1 activation, this compound derivatives achieve "vertical inhibition"—blocking the pathway at two distinct nodes (PI3K and mTORC1/2).[1]

This guide details the cell-based evaluation of these compounds, moving beyond simple cytotoxicity to prove mechanism of action (MoA) and on-target efficacy.[1]

Mechanistic Pathway & Inhibition Strategy[3][4][5][6][7][8]

To validate this scaffold, assays must distinguish between simple toxicity and specific pathway modulation.[1] The diagram below illustrates the PI3K/AKT/mTOR signaling axis and the specific intervention points for this compound compounds.

PI3K_mTOR_Pathway RTK RTK (Growth Factor Receptor) PI3K Class I PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Phosphatase) PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 Activates (via TSC1/2 inhibition) mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 S6K p70S6K mTORC1->S6K Phosphorylation EBP1 4E-BP1 mTORC1->EBP1 Phosphorylation S6K->RTK Negative Feedback (IRS-1) S6 Ribosomal Protein S6 (Translation) S6K->S6 Activation Inhibitor This compound (Dual Inhibitor) Inhibitor->PI3K ATP-Competitive Blockade Inhibitor->mTORC2 Blockade Inhibitor->mTORC1 Blockade

Figure 1: Dual inhibition mechanism.[1][3] this compound derivatives block PI3K (preventing PIP3 generation) and both mTOR complexes.[1] Crucially, blocking mTORC2 prevents AKT-S473 phosphorylation, a key differentiator from Rapamycin.

Protocol A: Primary Potency Screening (Cell Viability)[1]

Objective: Determine the IC


 of the compound in relevant cancer cell lines.
Why this method?  We utilize CellTiter-Glo (CTG)  over MTT/MTS.[1] Morpholine-pyridine compounds can occasionally interfere with tetrazolium reduction (MTT) chemically. CTG measures ATP (metabolic activity) via luciferase, offering higher sensitivity and fewer artifacts for kinase inhibitors.[1]
Materials
  • Cell Lines: PC-3 (PTEN null, PI3K active), MCF-7 (PIK3CA mutant), or U87MG.[1]

  • Reagents: CellTiter-Glo 2.0 (Promega), 384-well white opaque plates.[1]

  • Controls:

    • Positive: Staurosporine (1

      
      M) or GDC-0980 (Apitolisib).[1]
      
    • Vehicle: DMSO (Match final concentration, typically 0.1%).[1]

Step-by-Step Workflow
  • Cell Seeding:

    • Dissociate cells and count.[1]

    • Dispense 1,000–2,000 cells/well (384-well plate) in 25

      
      L complete media.
      
    • Critical: Incubate for 24 hours before treatment to allow adherence and recovery from trypsin stress.[1]

  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of the this compound derivative in 100% DMSO.[1]

    • Perform a 1:3 serial dilution (10 points) in DMSO.[1]

    • Dilute these stocks 1:100 into culture media (Intermediate Plate) to reduce DMSO spike.[1]

  • Treatment:

    • Add 5

      
      L from the Intermediate Plate to the Cell Plate (Final DMSO = 0.1%).[1]
      
    • Incubate for 72 hours at 37°C/5% CO

      
      . (Kinase inhibitors are often cytostatic; 24h is insufficient to see viability drops).[1]
      
  • Detection:

    • Equilibrate plate and CTG reagent to room temperature (20 mins).[1]

    • Add 30

      
      L CTG reagent.[1] Shake orbitally (2 mins). Incubate (10 mins) to stabilize signal.
      
    • Read Luminescence (Integration time: 0.5s).

Data Analysis: Fit data to a 4-parameter logistic (4PL) equation:


[1]
  • Acceptance Criteria: Z-factor

    
     for the plate.
    

Protocol B: Target Engagement (In-Cell Western)

Objective: Prove the compound hits the specific nodes (PI3K vs. mTOR) inside the cell. Why this method? In-Cell Westerns (ICW) allow quantitative measurement of phosphorylation in situ without the variability of lysate preparation.[1]

Key Biomarkers
Target NodeBiomarkerMechanism Indication
mTORC1 p-S6 (Ser235/236) Direct readout of mTORC1 inhibition.[1]
mTORC2 p-AKT (Ser473) Differentiates dual inhibitors from Rapalogs (Rapalogs do NOT inhibit S473 acutely).[1]
PI3K p-AKT (Thr308) Readout of PIP3/PDK1 activity.
Step-by-Step Workflow
  • Seeding: Seed 10,000 cells/well in a 96-well black/clear-bottom plate (Poly-D-Lysine coated). Incubate 24h.

  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 4 hours to reduce basal noise, then stimulate with Insulin or IGF-1 (100 ng/mL) concurrently with drug treatment.

  • Treatment: Treat with compound (e.g., 100 nM, 500 nM, 1

    
    M) for 2 hours . (Phosphorylation changes are rapid; do not wait 72h).[1]
    
  • Fixation:

    • Remove media.[1] Immediately add 4% Paraformaldehyde (PFA) for 20 mins.[1]

    • Wash 3x with PBS.[1]

    • Permeabilize with 0.1% Triton X-100 for 10 mins.[1]

  • Blocking & Staining:

    • Block with Odyssey Blocking Buffer (Li-Cor) for 1h.[1]

    • Primary Ab: Rabbit anti-pAKT (S473) + Mouse anti-Total AKT (Normalization).[1] Incubate overnight at 4°C.

  • Detection:

    • Wash 3x PBST.[1]

    • Secondary Ab: IRDye 800CW (Rabbit) + IRDye 680RD (Mouse).[1] Incubate 1h room temp.

    • Read on Li-Cor Odyssey or similar near-IR scanner.

Self-Validation: Calculate the Ratio:


.
  • Success: A dose-dependent decrease in the Ratio, with IC

    
     for p-AKT (S473) correlating with p-S6 inhibition.[1]
    

Protocol C: Phenotypic Profiling (Apoptosis)[1]

Objective: Determine if the compound is cytostatic (stops growth) or cytotoxic (kills cells).[1] Context: GDC-0980 induces apoptosis in PI3K-addicted lines, unlike Rapamycin.

Method: Multiplexed Annexin V / Caspase 3/7[1]
  • Treatment: Treat cells for 24 hours (Apoptosis is an intermediate event).[1]

  • Reagent: Caspase-Glo 3/7 Assay (Promega) OR Annexin V-FITC (Flow Cytometry).[1]

  • Flow Cytometry Protocol (Preferred for Detail):

    • Harvest cells (keep floating cells—they are dying).[1]

    • Wash in Annexin Binding Buffer.[1]

    • Stain with Annexin V-FITC and Propidium Iodide (PI).[1]

    • Analysis:

      • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of efficacy).[1]

      • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1]

Expected Results & Troubleshooting

The table below summarizes typical data profiles for a potent this compound derivative (e.g., GDC-0980) in a sensitive cell line like PC-3.[1]

Assay TypeReadoutExpected IC

/ Result
Interpretation
Viability (CTG) ATP Levels100 – 500 nMPotent anti-proliferative effect.[1]
Biomarker p-AKT (S473)< 200 nMPotent mTORC2 inhibition.[1]
Biomarker p-S6 (S235)< 100 nMPotent mTORC1 inhibition (usually more sensitive).[1]
Phenotype Cell CycleG0/G1 ArrestBlockade of G1-S transition.
Phenotype ApoptosisPositive (>20% at 1

M)
Superiority over Rapamycin (cytostatic).[1]

Troubleshooting:

  • Issue: High background in p-AKT assay.[1]

    • Fix: Ensure cells are not over-confluent (contact inhibition alters signaling).[1] Use serum starvation before stimulation.[1]

  • Issue: Compound precipitates in media.[1]

    • Fix: this compound compounds can be lipophilic.[1] Do not exceed 0.5% DMSO.[1] If precipitation occurs, use a solubility enhancement step (e.g., pre-dilution in warm media).[1]

References

  • Wallin, J. J., et al. (2011).[1] "GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway." Molecular Cancer Therapeutics.[1]

  • Selleck Chemicals. "Apitolisib (GDC-0980) Biological Activity and Protocols." SelleckChem Product Data.

  • Heffron, T. P., et al. (2016).[1][4] "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Computer-Aided Molecular Design. [1]

  • Thermo Fisher Scientific. "Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway." Application Note.

  • Manning, B. D., & Toker, A. (2017).[1][5][6] "AKT/PKB Signaling: Navigating the Network." Cell.

Sources

use of 2-(Pyridin-4-yl)morpholine in developing anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Pyridin-4-yl)morpholine in Next-Generation Anti-Inflammatory Kinase Inhibitors

Executive Summary

The development of potent anti-inflammatory agents has increasingly focused on the inhibition of lipid and protein kinases (e.g., PI3K


, PI3K

, mTOR) restricted to leukocyte lineages. While

-substituted morpholines are ubiquitous in FDA-approved drugs (e.g., Gefitinib), This compound (CAS: 1018656-57-9) represents a distinct, high-value "C-substituted" scaffold.

This Application Note details the strategic advantage of this scaffold: it utilizes the morpholine ring not just as a solubilizing group, but as a rigid, chiral linker that vectors the pyridine ring into deep hydrophobic pockets (e.g., the affinity pocket of PI3K) while leaving the secondary amine available for coupling to the hinge-binding core. This architecture is critical for achieving isoform selectivity in anti-inflammatory targets.

Part 1: Structural Rationale & SAR Logic

The "C2-Vector" Advantage

Standard morpholine usage involves attaching the pharmacophore to the nitrogen (N4). In contrast, This compound offers a C2-attachment point. This creates a specific 3D vector:

  • Chirality: The C2 position is a chiral center. Enantioselective synthesis or chiral separation often yields one isomer with >100x potency due to precise positioning of the pyridine ring.

  • Pyridine Interaction: The pyridine nitrogen (at the 4-position relative to the morpholine attachment) serves as a critical Hydrogen Bond Acceptor (HBA) for conserved lysine or water-mediated networks deep within the ATP-binding pocket.

  • Solubility: The morpholine ether oxygen reduces logP, while the secondary amine (pKa ~8.5) ensures solubility and oral bioavailability.

Visualizing the Interaction Logic

SAR_Logic Scaffold This compound (The Scaffold) Hinge Hinge Region (ATP Binding) Scaffold->Hinge Coupled Heterocycle (via N4-Amine) Pocket Affinity Pocket (Selectivity) Scaffold->Pocket Pyridine Ring (Pi-Stacking/H-Bond) Solvent Solvent Front (Solubility) Scaffold->Solvent Morpholine Oxygen (Hydrophilic Interaction)

Figure 1: Pharmacophore mapping of the this compound scaffold.[1] The C2-pyridine group targets the selectivity pocket, while the N4-position is the vector for the hinge-binding core.

Part 2: Synthetic Protocol – Coupling & Derivatization

Objective: To couple this compound (Nucleophile) to a 4-chloro-quinazoline or chloropyrimidine core (Electrophile) to generate a prototype kinase inhibitor.

Method: Buchwald-Hartwig Cross-Coupling or SNAr (Nucleophilic Aromatic Substitution). SNAr is preferred for electron-deficient cores (e.g., pyrimidines) due to scalability.

Materials:
  • Building Block: this compound (1.0 equiv)

  • Core: 2,4-Dichloropyrimidine (or substituted analog) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent:

    
    -Butanol or DMF (Anhydrous)
    
  • Temperature: 80°C – 110°C

Step-by-Step Procedure (SNAr Pathway):
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyrimidine (150 mg, 1.0 mmol) in anhydrous

    
    -butanol  (5 mL).
    
  • Addition: Add DIPEA (0.52 mL, 3.0 mmol) followed by This compound (164 mg, 1.0 mmol).

    • Note: If using the hydrochloride salt of the morpholine, add an extra equivalent of base.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material (

      
       164) and formation of the product (
      
      
      
      ~276 for the mono-substituted product).
  • Work-up:

    • Cool the reaction to room temperature.

    • Remove volatiles under reduced pressure.

    • Dilute the residue with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude residue via Flash Column Chromatography (SiO2).

    • Gradient: 0% to 10% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 75–85%.

Part 3: Biological Evaluation (Anti-Inflammatory)

To validate the anti-inflammatory potential, the synthesized compound must be tested against PI3K


  (a key driver of B-cell and macrophage activation).
Assay A: Biochemical Potency (ADP-Glo Kinase Assay)

Objective: Determine the IC50 against recombinant PI3K


.
  • Reagents: Recombinant PI3K

    
     enzyme, PIP2:PS lipid substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
    
  • Protocol:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Incubate compound (2.5

      
      L) with PI3K
      
      
      
      enzyme (2.5
      
      
      L) in kinase buffer for 15 min at RT.
    • Add ATP/Substrate mix (5

      
      L) to initiate the reaction. Final ATP conc: 10 
      
      
      
      M.
    • Incubate for 60 min at RT.

    • Add ADP-Glo Reagent (10

      
      L) to deplete remaining ATP. Incubate 40 min.
      
    • Add Kinase Detection Reagent (20

      
      L) to convert ADP to ATP -> Luciferase signal.
      
    • Read: Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Analysis: Plot RLU vs. log[Compound] to calculate IC50.

Assay B: Cellular Anti-Inflammatory Model (LPS-induced TNF- )

Objective: Measure the compound's ability to suppress cytokine release in macrophages.

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) (Sigma).

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates (50,000 cells/well) in DMEM + 10% FBS. Allow adherence overnight.

    • Pre-treat cells with the test compound (diluted in media, 0.1% DMSO final) for 1 hour .

    • Stimulate with LPS (100 ng/mL) for 4 hours .

    • Collect supernatant.

    • Quantification: Measure TNF-

      
       levels using a commercial Sandwich ELISA kit.
      
    • Success Criteria: A potent anti-inflammatory agent should show a dose-dependent reduction in TNF-

      
       with an IC50 < 1 
      
      
      
      M, without significant cytotoxicity (verify with MTT/CellTiter-Glo).

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Biological Validation Step1 Reagent Prep: This compound + 2,4-Dichloropyrimidine Step2 Coupling Reaction: SNAr, 90°C, DIPEA Step1->Step2 Step3 Purification: Flash Chromatography Step2->Step3 Assay1 Biochemical Assay: PI3K delta IC50 (ADP-Glo) Step3->Assay1 Pure Compound Assay2 Cellular Assay: LPS-induced TNF-alpha Assay1->Assay2 If IC50 < 100 nM

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kour, G., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. Link

  • Pyridine in Drug Design

    • Altaf, A. A., et al. (2015).[2][3] "The chemistry of pyridine derivatives: A review." Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Link

  • PI3K Inhibitor Design (Morpholine Relevance)

    • Soda, Y., et al. (2018). "Recent advances in the structural design of PI3K inhibitors." Future Medicinal Chemistry, 10(2), 185-204. Link

  • Anti-Inflammatory Assay Protocols

    • Ashkar, A. A., et al. (2003).[1] "Assessment of LPS-induced cytokine production by macrophages." Current Protocols in Immunology. Link

Sources

methodology for assessing the metabolic stability of 2-(Pyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The scaffold 2-(Pyridin-4-yl)morpholine represents a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and CNS-active agents due to its ability to modulate solubility and hydrogen bonding. However, this structural duality—a basic morpholine ring coupled with an electron-deficient pyridine—presents a unique metabolic challenge that often leads to misleading data during early screening.

The "Aldehyde Oxidase Trap"

Standard metabolic stability screens often rely solely on Liver Microsomes (LM) . While LMs are rich in Cytochrome P450 (CYP) and UGT enzymes, they lack Aldehyde Oxidase (AO) , a cytosolic enzyme.

  • The Risk: The pyridine ring is a prime substrate for AO-mediated oxidation (typically at the C2 position), while the morpholine nitrogen is a target for CYP/FMO-mediated N-oxidation.

  • The Consequence: Assessing this molecule using only microsomes will likely underestimate its intrinsic clearance (

    
    ), as the cytosolic AO pathway is ignored.
    

Core Directive: To accurately assess the metabolic stability of this compound, you must utilize Cryopreserved Hepatocytes (containing both cytosolic and microsomal enzymes) or supplement microsomal data with S9 fractions .

Metabolic Pathway Prediction & Assay Selection[1]

Before beginning wet-lab work, it is critical to map the potential "metabolic soft spots" to select the correct inhibitor controls and analytical transitions.

Figure 1: Predicted Metabolic Fate & Enzyme Localization

MetabolicPathways cluster_Microsomes Microsomal Enzymes (ER Bound) cluster_Cytosol Cytosolic Enzymes Parent This compound CYP CYP450 / FMO Parent->CYP Phase I Oxidation AO Aldehyde Oxidase (AO) Parent->AO Nucleophilic Attack Met1 Morpholine N-Oxide (M+16) CYP->Met1 Met2 Ring Hydroxylation (M+16) CYP->Met2 Met3 2-Pyridone Derivative (M+16) AO->Met3 Major Liability?

Caption: Figure 1. Dual metabolic susceptibility of the scaffold. Note that Microsomal assays will miss the AO-mediated pathway (Yellow).

Experimental Protocol: Hepatocyte Stability Assay

This protocol is the "Gold Standard" for this molecule as it captures both CYP and AO activity.

Materials & Reagents[2]
  • Test System: Cryopreserved Human/Rat Hepatocytes (viability >75% required).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (WME), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Incubation Plate: 96-well round-bottom polypropylene plate.

Step-by-Step Workflow
  • Thawing: Thaw hepatocytes rapidly at 37°C. Centrifuge (100 x g, 10 min) and resuspend in WME to achieve

    
     cells/mL.
    
  • Pre-Incubation: Dispense 50 µL of cell suspension into wells. Pre-incubate at 37°C (5% CO2) for 10 minutes to restore metabolic activity.

  • Dosing: Prepare a 2 µM dosing solution of this compound in WME (ensure DMSO < 0.1% final). Add 50 µL to the cells (Final concentration: 1 µM compound,

    
     cells/mL).
    
  • Sampling: At time points

    
     min:
    
    • Remove 30 µL of mixed suspension.

    • Transfer immediately into 120 µL of ice-cold Quench Solution .

  • Processing: Vortex quenched samples for 10 min. Centrifuge at 4000 rpm (approx 3200 x g) for 20 minutes at 4°C to pellet proteins.

  • Analysis: Transfer supernatant to LC-MS/MS vials. Dilute 1:1 with water if peak shape is poor due to high organic content.

Analytical Methodology (LC-MS/MS)[3]

Challenge: this compound is a polar, basic amine. Problem: Standard acidic C18 methods often result in poor retention (eluting in the void volume) and severe peak tailing due to silanol interactions. Solution: Use High-pH Reversed-Phase Chromatography.

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)Designed for high pH stability.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Deprotonates the basic amine, increasing hydrophobicity and retention.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Flow Rate 0.6 mL/minHigh flow for rapid throughput.
Gradient 5% B to 95% B over 2.5 minFast generic gradient.
Mass Spectrometry (MRM)
  • Ionization: ESI Positive mode.

  • Precursor Ion: Calculate

    
    . Formula 
    
    
    
    (MW ~164.20). Target
    
    
    .
  • Fragment Ions: Perform product ion scan. Common fragments for morpholines include loss of the ring (

    
     86) or pyridine fragments (
    
    
    
    79).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Remaining" vs. Time. The slope (


) of the linear regression represents the elimination rate constant.

Equations:

  • Half-life (

    
    ): 
    
    
    
    
  • In Vitro

    
     (µL/min/10^6 cells): 
    
    
    
    
  • Scaled

    
     (mL/min/kg): 
    
    
    
    
    (Where HPGL = Hepatocellularity per gram liver; typically 120 x 10^6 cells/g for human)
Interpretation Guide

(Human)
ClassificationAction Item
< 8 mL/min/kg Low ClearanceFavorable stability. Proceed to Permeability/Caco-2.
8 - 20 mL/min/kg ModerateAcceptable. Identify major metabolite (AO vs CYP).
> 20 mL/min/kg High ClearanceRisk. If AO-mediated (check with Hydralazine inhibition), structural modification of the pyridine ring is required (e.g., adding a blocking group at C2).

Mechanistic Validation (The "Self-Validating" Step)

To confirm if Aldehyde Oxidase is the driver of instability, run a Microsome vs. Cytosol bridge experiment.

Figure 2: The Validation Decision Tree

ValidationTree Start High Clearance Observed in Hepatocytes Exp1 Run Liver Microsomes (LM) (+ NADPH) Start->Exp1 Decision Compare CL(int) Hepatocytes vs CL(int) Microsomes Exp1->Decision Result1 Hep >> Micro Decision->Result1 Significant Gap Result2 Hep ≈ Micro Decision->Result2 Comparable Concl1 Cytosolic Metabolism Confirmed (Likely AO on Pyridine) Result1->Concl1 Concl2 CYP450 Driven (Likely Morpholine Oxidation) Result2->Concl2

Caption: Figure 2. Diagnostic workflow to distinguish between CYP and AO mediated clearance.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[2] Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[3] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Di, L., et al. (2008). A strategy for trapping and identifying aldehyde oxidase metabolites. Journal of Biomolecular Screening, 13(6), 476-485. Link

Sources

Application Note: High-Throughput Synthesis of a 2-(Pyridin-4-yl)morpholine Chemical Library

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic design, synthesis, and purification of a chemical library based on the 2-(pyridin-4-yl)morpholine scaffold. Unlike the common N-aryl morpholines (where the nitrogen is attached to the aromatic ring), this scaffold features a C-C bond between the morpholine C2 position and the pyridine C4 position. This specific topology creates a unique vector for exploring chemical space, particularly in kinase (e.g., mTOR, PI3K) and GPCR drug discovery programs.

The protocol utilizes a robust "Scaffold-First" approach:

  • Gram-scale synthesis of the chiral/racemic core scaffold.

  • Parallel library generation via diversification of the morpholine nitrogen.

  • Solid-Phase Extraction (SPE) purification exploiting the pyridine's basicity.

Scaffold Design & Cheminformatics

The this compound core is a "privileged structure" offering distinct advantages over phenyl-morpholine analogs:

  • Solubility: The pyridine nitrogen (pKa ~5.2) provides a pH-dependent solubility handle, aiding oral bioavailability.

  • Metabolic Stability: The morpholine ring reduces lipophilicity (LogP) compared to cyclohexane analogs, while the pyridine ring is less prone to oxidative metabolism than electron-rich phenyl rings.

  • Vector Analysis:

    • 
       (Morpholine Nitrogen):  Ideal for exploring solvent-exposed regions of a binding pocket (Solubility/Selectivity).
      
    • 
       (Pyridine Ring):  The nitrogen atom acts as a crucial hydrogen bond acceptor (HBA) for hinge-binding in kinases.
      
Library Enumeration Strategy

To maximize diversity while maintaining drug-likeness (Ro5), the library is designed around three reaction classes at the


 position:
  • Amides: (Reagent: Acid Chlorides) – H-bond acceptor/donor modulation.

  • Ureas: (Reagent: Isocyanates) – Rigid linkers, high polarity.

  • Sulfonamides: (Reagent: Sulfonyl Chlorides) – Metabolic stability, unique geometry.

Core Scaffold Synthesis (Protocol A)

Objective: Synthesis of this compound (free amine). Scale: 10 Gram Batch. Rationale: We utilize the


-bromoketone route. It is preferred over the vinyl-pyridine epoxide route due to the higher stability of intermediates and avoidance of volatile, polymerizable starting materials.
Workflow Diagram

ScaffoldSynthesis Start 4-Acetylpyridine Bromination Step 1: Bromination (HBr/AcOH) Start->Bromination Inter1 2-Bromo-1-(pyridin-4-yl)ethanone Bromination->Inter1 Substitution Step 2: N-Alkylation (N-Benzyl Ethanolamine) Inter1->Substitution Reduction Step 3: Reduction (NaBH4) Substitution->Reduction Cyclization Step 4: Cyclization (H2SO4, 0°C to RT) Reduction->Cyclization Deprotection Step 5: Hydrogenolysis (H2, Pd/C) Cyclization->Deprotection Product This compound (Scaffold) Deprotection->Product

Figure 1: Step-wise synthesis of the core morpholine scaffold.

Step-by-Step Methodology

Step 1: Bromination

  • Dissolve 4-acetylpyridine (12.1 g, 100 mmol) in 33% HBr in acetic acid (50 mL).

  • Add bromine (16.0 g, 100 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours. The product, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, precipitates.

  • Filter, wash with ether, and dry. Yield: ~85%.[1]

Step 2 & 3: Alkylation and Reduction (One-Pot)

  • Suspend the bromoketone salt (28 g, 100 mmol) in MeOH (200 mL) at 0°C.

  • Add N-benzylethanolamine (30.2 g, 200 mmol) dropwise (excess acts as base). Stir for 1 hour.

  • In situ Reduction: Add NaBH4 (7.6 g, 200 mmol) portion-wise at 0°C.

  • Stir overnight. Quench with water, extract with DCM.

  • Critical Checkpoint: Ensure the intermediate diol is formed (LCMS [M+H]+ ~273).

Step 4: Cyclization

  • Dissolve the crude diol in conc. H2SO4 (50 mL) at 0°C.

  • Allow to warm to RT and stir for 12 hours. (Dehydration mechanism).

  • Pour onto crushed ice. Basify to pH 10 with NaOH (50% aq).

  • Extract with EtOAc.[2] The N-benzyl-2-(pyridin-4-yl)morpholine is obtained.

Step 5: Deprotection

  • Dissolve the N-benzyl intermediate in MeOH.

  • Add Pd/C (10% wt) and ammonium formate (5 eq) or use H2 balloon.

  • Reflux for 2 hours. Filter through Celite.

  • Concentrate to yield the This compound free base.

Parallel Library Synthesis (Protocol B)

Objective: Create a 96-member library via N-acylation/sulfonylation. Format: 96-well deep-well blocks.

Reagent Preparation
  • Scaffold Stock: 0.2 M solution of this compound in anhydrous DCM.

  • Base Stock: 1.0 M Diisopropylethylamine (DIPEA) in DCM.

  • Electrophiles: 0.25 M solutions of Acid Chlorides (

    
    ) or Sulfonyl Chlorides (
    
    
    
    ) in DCM.
Experimental Protocol
  • Dispensing: Add 500 µL of Scaffold Stock (100 µmol) to each well.

  • Base Addition: Add 200 µL of Base Stock (200 µmol).

  • Reaction: Add 480 µL of respective Electrophile solution (120 µmol, 1.2 eq).

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Quenching: Add 100 µL of 10% amine scavenger resin (e.g., Trisamine) to remove excess electrophile. Shake for 4 hours.

Purification & Quality Control

Strategy: Mixed-Mode Cation Exchange (SCX). Since our products contain a pyridine ring (basic pKa ~5.[3]2) and the by-products (acids/sulfonic acids) are acidic, we can use SCX cartridges for a "Catch-and-Release" purification.

Purification Workflow

Purification ReactionMix Crude Reaction Mixture (Product + Acid + Excess Reagent) SCX_Load Load onto SCX Cartridge (Acidic conditions) ReactionMix->SCX_Load Wash Wash with MeOH (Elutes non-basic impurities) SCX_Load->Wash Waste Elute Elute with 2M NH3 in MeOH (Releases Pyridine Product) SCX_Load->Elute Product Evaporate Evaporate & QC Elute->Evaporate

Figure 2: SCX "Catch-and-Release" purification strategy.

QC Criteria
  • Purity: >90% by LCMS (UV 254 nm).

  • Identity: Mass confirmation [M+H]+ within 0.5 Da.

  • Format: 10 mM DMSO stock plates.

Data Summary Table: Representative Library Members

Well IDReagent TypeR-GroupExpected MassLogP (Calc)
A01Acid ChlorideAcetyl206.240.8
A02Acid ChlorideBenzoyl268.311.9
A03Sulfonyl ClMethylsulfonyl242.290.5
A04IsocyanatePhenylurea283.332.1

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Scaffold) Incomplete CyclizationIncrease H2SO4 reaction time or switch to Mitsunobu conditions (DIAD/PPh3) for milder cyclization.
Impurity in Library Excess Acid ChlorideIncrease scavenger resin loading or wash SCX cartridge with more MeOH before ammonia elution.
Poor Solubility Pyridine aggregationAdd 0.1% Formic acid to LCMS mobile phase to protonate pyridine and break aggregates.
Racemization Harsh CyclizationIf using chiral starting materials, avoid H2SO4. Use MsCl/TEA followed by base-mediated closure to preserve stereocenters.

References

  • Scaffold Synthesis: Wijtmans, R., et al. (2004).[4] "Synthesis of Morpholines." Synthesis, 2004(5), 641–662.

  • Medicinal Chemistry: Combs, A. P., et al. (2005). "Morpholine-based inhibitors of PI3K." Journal of Medicinal Chemistry, 48(7), 2312-2337.

  • Parallel Synthesis: "Solid-Phase Extraction (SPE) in High-Throughput Synthesis." Biotage Application Notes.

  • pKa Data: Williams, R. (2022).[1] "pKa Data Compiled by R. Williams." Organic Chemistry Data.

Sources

application of 2-(Pyridin-4-yl)morpholine in antimicrobial research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Pyridin-4-yl)morpholine Scaffolds in Antimicrobial Research

Part 1: Executive Summary & Core Directive

Subject: Utilization of this compound (CAS 1417636-59-9 / 2383369-75-1) as a Chiral Pharmacophore in Antimicrobial Drug Discovery.

Overview: this compound is a high-value chiral building block distinct from its more common isomer, 4-(pyridin-4-yl)morpholine. While the latter is an achiral, N-linked scaffold, the 2-substituted variant introduces a stereocenter at the C2 position of the morpholine ring. This structural feature allows for the exploration of specific vector orientations in Fragment-Based Drug Discovery (FBDD), particularly for targeting bacterial kinases (e.g., PknB) and DNA gyrase B subunits where stereoselectivity dictates binding affinity.

This guide details the application of this scaffold in synthesizing next-generation antimicrobial agents, focusing on library generation, stereochemical control, and biological validation against multidrug-resistant (MDR) pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.

Part 2: Scientific Grounding & Mechanism

The Pharmacophore Advantage

The this compound scaffold offers three distinct medicinal chemistry advantages over traditional planar heterocycles:

  • Chiral Vector Control: The C2-attachment point creates a "kink" in the molecule, allowing the pyridine ring to project into deep hydrophobic pockets (e.g., the ATP-binding site of bacterial kinases) while the morpholine nitrogen remains available for solubilizing groups or hydrogen bonding.

  • Metabolic Stability: Morpholine rings are often used to block metabolic soft spots. The C2-pyridine substitution sterically hinders oxidation at the adjacent carbon, potentially extending the half-life (

    
    ) of the final drug candidate.
    
  • Bioisosterism: The pyridine ring acts as a bioisostere for phenyl rings but with improved water solubility due to the basic nitrogen (

    
    ), which is critical for penetrating the Gram-negative outer membrane.
    
Mechanism of Action (Hypothetical Target Interaction)

In antimicrobial applications, derivatives of this scaffold typically function as ATP-competitive inhibitors .

  • Pyridine Nitrogen: Accepts a hydrogen bond from the hinge region of the target kinase.

  • Morpholine Oxygen: Forms water-mediated bridges to the protein backbone.

  • Morpholine Nitrogen (N4): Acts as a handle for attaching "tail" groups that reach the solvent-exposed region, modulating solubility and cell permeability.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Substituted Antimicrobial Libraries

Objective: To couple the chiral this compound scaffold to a core antimicrobial pharmacophore (e.g., a fluoroquinolone or benzimidazole derivative).

Reagents:

  • Scaffold: 4-Boc-2-(pyridin-4-yl)morpholine (Commercial Grade, >95% ee).

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Coupling: Palladium(II) acetate, BINAP, Cesium Carbonate, Toluene.

Workflow:

  • Deprotection (Boc Removal):

    • Dissolve 1.0 eq of 4-Boc-2-(pyridin-4-yl)morpholine in DCM (0.1 M).

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC/LC-MS.

    • Concentrate in vacuo. Neutralize with sat. NaHCO₃ to yield the free amine: This compound .

  • Buchwald-Hartwig Cross-Coupling:

    • Vessel: Flame-dried Schlenk flask under Argon.

    • Mix: 1.0 eq Aryl Halide (Core Pharmacophore) + 1.2 eq this compound (Free Amine).

    • Catalyst: Add 5 mol% Pd(OAc)₂ and 7.5 mol% BINAP.

    • Base: Add 2.0 eq Cs₂CO₃.

    • Solvent: Anhydrous Toluene (0.2 M).

    • Reaction: Heat to 100°C for 12–18 hours.

    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound: this compound derivative (Stock: 10 mg/mL in DMSO).

Steps:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Add 100 µL CAMHB to all wells. Add 100 µL compound stock to column 1. Perform serial 2-fold dilutions across the plate (Columns 1–10).

  • Inoculation: Add 100 µL of diluted inoculum to all wells (Final volume 200 µL).

  • Controls: Column 11: Growth Control (No Drug). Column 12: Sterility Control (No Bacteria).

  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Part 4: Data Visualization & Logic

Figure 1: Synthetic Logic & Library Generation

Caption: Workflow for converting the protected scaffold into an active antimicrobial library via Pd-catalyzed coupling.

SynthesisWorkflow Start 4-Boc-2-(pyridin-4-yl)morpholine (Protected Scaffold) Step1 Deprotection (TFA/DCM) Start->Step1 Intermediate This compound (Free Amine - Chiral) Step1->Intermediate Yield >95% Step2 Buchwald-Hartwig Coupling (Pd-Cat) Intermediate->Step2 + Aryl Halide Core Library Antimicrobial Library (N-Aryl Derivatives) Step2->Library C-N Bond Formation Target Target Validation (MIC / Kinase Assay) Library->Target

Figure 2: Structure-Activity Relationship (SAR) Map

Caption: Functional vectors of the this compound scaffold. The C2-chiral center directs the pyridine ring, while the N4 position modulates solubility.

SAR_Map Center Morpholine Ring (Core) Pyridine Pyridine Ring (at C2) Target Interaction: H-Bond Acceptor (Hinge) Center->Pyridine Rigid Linker Nitrogen Secondary Amine (N4) Modification Site: Solubility / Permeability Center->Nitrogen Functional Handle Chirality C2 Stereocenter Function: Vector Orientation Center->Chirality Selectivity

Part 5: Expected Results & Troubleshooting

Table 1: Expected Physicochemical Properties of Derivatives

ParameterValue RangeImpact on Antimicrobial Activity
LogP 1.5 – 3.5Optimal for balancing membrane permeation and solubility.
TPSA 60 – 90 ŲGood oral bioavailability prediction; allows passive diffusion.
pKa (Pyridine) ~5.2Remains uncharged at physiological pH, aiding membrane transit.
pKa (Morpholine N) ~8.0 (if alkylated)Protonated in lysosomes/cytoplasm, aiding accumulation.

Troubleshooting Guide:

  • Low Yield in Coupling: The pyridine nitrogen can poison Palladium catalysts. Solution: Use a Pd-precatalyst (e.g., XPhos Pd G3) or increase catalyst loading to 10 mol%.

  • Racemization: If using a pure enantiomer scaffold, avoid harsh basic conditions (>120°C) which might epimerize the C2 center. Stick to Cs₂CO₃ or K₃PO₄ rather than NaOtBu.

References

  • Accela ChemBio. (2023).[1] Product Analysis: 4-Boc-2-(4-pyridyl)morpholine (CAS 2383369-75-1).[1][2] Retrieved from

  • Matlock, J. V., et al. (2015).[3] "Synthesis of Stereodefined C-Substituted Morpholines." Organic Letters, 17(20), 5044-5047. (Methodology for C2-substitution). Retrieved from

  • Borsoi, A., et al. (2022).[4] "Quinoline derivatives volunteering against antimicrobial resistance: rational approaches." Bioorganic Chemistry. (Context for pyridine-morpholine hybrids in MDR). Retrieved from

  • Georganics. (2023). 4-(2-(Pyridin-2-yl)quinolin-4-yl)morpholine Applications.[5] Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

Sources

Troubleshooting & Optimization

minimizing byproduct formation in 2-(Pyridin-4-yl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Minimizing Byproduct Formation & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of 2-(pyridin-4-yl)morpholine presents a unique set of challenges compared to standard morpholine formation. The electron-deficient nature of the pyridine ring destabilizes the benzylic (pyridylic) position, making intermediates highly prone to elimination (dehydration) to form 4-vinylpyridine. Furthermore, the basic nitrogen of the pyridine ring can interfere with acid-catalyzed cyclization steps.

This guide focuses on the two primary synthetic routes:

  • The Epoxide Route: Ring opening of 4-(oxiran-2-yl)pyridine.[1]

  • The Phenacyl Bromide Route: Reductive alkylation of 2-bromo-1-(pyridin-4-yl)ethanone.[1]

Module 1: Critical Pathway Analysis

Before troubleshooting, identify which pathway you are using.[1] The "Danger Zones" for byproduct formation differ significantly between routes.[1]

ReactionPathways Start_Epoxide Route A: Epoxide 4-(oxiran-2-yl)pyridine Inter_Diol Intermediate: Amino-Diol Start_Epoxide->Inter_Diol + Aminoethanol (Lewis Acid) Regio Byproduct 2: Regioisomer (Wrong C-Attack) Start_Epoxide->Regio Uncontrolled pH High Temp Start_Ketone Route B: Phenacyl Bromide 2-bromo-1-(pyridin-4-yl)ethanone Start_Ketone->Inter_Diol 1. Alkylation 2. Reduction (NaBH4) Dimer Byproduct 3: N-Alkylated Dimer Start_Ketone->Dimer Low Dilution Product Target: This compound Inter_Diol->Product Cyclization (MsCl/TEA or H2SO4) Vinyl Byproduct 1: 4-Vinylpyridine (Elimination) Inter_Diol->Vinyl Acid/Heat (Dehydration)

Figure 1: Mechanistic map highlighting the divergence of byproducts based on the starting material.

Module 2: Troubleshooting The Epoxide Route

Context: You are reacting 4-(oxiran-2-yl)pyridine with 2-aminoethanol (or an N-protected derivative).

Issue 1: "I have a mixture of Regioisomers (60:40 split)."

Diagnosis: The amine is attacking the benzylic carbon (alpha to pyridine) instead of the terminal carbon.[1]

  • Mechanism: The pyridine ring withdraws electron density, making the benzylic carbon electrophilic. Under acidic conditions or high temperatures, "Type A" attack (benzylic) competes with "Type B" attack (terminal/steric control).[1]

  • Protocol Adjustment:

    • Switch Solvent: Move from protic solvents (MeOH) to a non-polar aprotic solvent (Toluene or DCM).

    • Lewis Acid Control: Use LiClO₄ (Lithium Perchlorate) or Ca(OTf)₂ .[1] These coordinate to the epoxide oxygen, favoring attack at the less hindered (terminal) carbon via an SN2-like mechanism rather than a carbocation-like (SN1) mechanism.[1]

    • Temperature: Lower the reaction temperature to 0°C–RT. High heat favors the thermodynamic (benzylic) attack.[1]

Issue 2: "The reaction gummed up / Polymerization occurred."

Diagnosis: 4-vinylpyridine formation followed by polymerization.

  • Cause: If the reaction mixture becomes too basic or hot, the epoxide can isomerize to the aldehyde or eliminate to the vinyl species.

  • Corrective Action: Add a radical inhibitor (e.g., BHT or 4-methoxyphenol ) to the reaction mixture (0.1 mol%) to prevent vinyl polymerization if elimination occurs.[1]

Module 3: Troubleshooting The Cyclization Step (Universal)

Context: You have the intermediate diol (1-(pyridin-4-yl)ethane-1,2-diol derivative) and need to close the ring.[1] This is the most critical failure point .

Issue 3: "I see a massive 4-vinylpyridine peak in LCMS."

Diagnosis: Acid-catalyzed Dehydration.[1]

  • The Trap: Standard morpholine cyclization uses strong acid (H₂SO₄ at 140°C).[1] With a pyridine substituent, the benzylic alcohol is extremely prone to E1cB or E1 elimination because the resulting double bond is conjugated with the pyridine ring.

  • The Fix: The "Activation-Displacement" Strategy. Do not use simple acid dehydration.[1] Use a 2-step one-pot protocol:

    • Activation: Selectively activate the primary alcohol over the secondary (benzylic) alcohol.[1]

    • Cyclization: Base-mediated displacement.[1]

Optimized Protocol (Activation-Displacement):

  • Dissolve: Intermediate diol in DCM at 0°C.

  • Reagents: Add 1.1 eq Methanesulfonyl chloride (MsCl) and 2.5 eq Triethylamine (TEA) .

    • Why? At 0°C, MsCl selectively mesylates the primary alcohol (sterically accessible) leaving the benzylic alcohol untouched.

  • Cyclize: Add KOtBu (Potassium tert-butoxide) in THF (0°C to RT).

    • Mechanism:[1][2][3][4][5] The benzylic alkoxide attacks the primary mesylate.[1] This SN2 closure avoids the carbocation intermediate required for elimination.[1]

Issue 4: "My yield is <20% using Mitsunobu conditions."

Diagnosis: Pyridine interference.

  • Reason: The basic nitrogen of the pyridine ring can interfere with the betaine intermediate of the Mitsunobu reaction (DIAD/PPh₃).

  • Solution: Pre-protonate the pyridine with 1.0 eq of HCl (forming the salt) before adding Mitsunobu reagents, or simply switch to the MsCl/TEA method described above, which is more robust for this substrate.

Module 4: Purification & Isolation

Separating the target morpholine from pyridine byproducts is difficult due to similar pKa values.[1]

ImpurityOriginRemoval Strategy
4-Vinylpyridine EliminationScavenger Resin: Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) which undergoes Michael addition to the vinyl group.[1]
Dimer N-alkylationCation Exchange: The dimer has two basic nitrogens vs. one in the product.[1] Use SCX (Strong Cation Exchange) chromatography.[1] Elute product with 1M NH₃/MeOH; dimer elutes later or stays bound.[1]
Pyridine-4-aldehyde Oxidative cleavageBisulfite Wash: Wash organic layer with saturated NaHSO₃ solution.[1]

Decision Tree: Process Optimization

Use this logic flow to determine the next experimental step.

DecisionTree Start Start: Analyze LCMS/NMR Check_Vinyl Is 4-Vinylpyridine present? Start->Check_Vinyl Check_Regio Is Regioisomer present? Check_Vinyl->Check_Regio No Switch to MsCl/TEA Cyclization\nAvoid H2SO4/Heat Switch to MsCl/TEA Cyclization Avoid H2SO4/Heat Check_Vinyl->Switch to MsCl/TEA Cyclization\nAvoid H2SO4/Heat Yes Check_Yield Is Yield Low (<40%)? Check_Regio->Check_Yield No Use Lewis Acid (LiClO4)\nLower Temp during Epoxide Opening Use Lewis Acid (LiClO4) Lower Temp during Epoxide Opening Check_Regio->Use Lewis Acid (LiClO4)\nLower Temp during Epoxide Opening Yes Check Pyridine Protonation\nEnsure >2.5 eq Base used Check Pyridine Protonation Ensure >2.5 eq Base used Check_Yield->Check Pyridine Protonation\nEnsure >2.5 eq Base used Yes Process Optimized Process Optimized Check_Yield->Process Optimized No

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • D'Adamio, G., et al. (2019).[1] "Sustainable Synthesis of Morpholines and Their Analogues." Catalysts, 9(3), 269. [Link]

    • Key Insight: Reviews general morpholine synthesis via diol cyclization and highlights the utility of sulfonyl activation (MsCl/TsCl)
  • Key Insight: Foundational text on the cyclization of amino alcohols and the regioselectivity issues in epoxide opening.
  • Wijtmans, R., et al. (2004).[1] "Synthesis of 2-substituted morpholines via epoxide opening." European Journal of Organic Chemistry, 2004(16), 3463-3470. [Link][1]

    • Key Insight: Provides specific conditions for controlling regioselectivity in the ring-opening of styrene-oxide-like epoxides (analogous to pyridyl epoxides).[1]

  • Pfizer Inc. (2010).[1] "Process for the preparation of morpholine derivatives." World Intellectual Property Organization Patent WO2010032148. [Link][1]

    • Key Insight: Industrial patent detailing the "Activation-Displacement" strategy (Mesylation) to avoid elimination byproducts in sensitive benzylic substrates.[1]

Sources

method refinement for the kinetic analysis of 2-(Pyridin-4-yl)morpholine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinetic Analysis of 2-(Pyridin-4-yl)morpholine Inhibitors

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, predominantly functioning as a hinge-binder in lipid kinases (e.g., PI3K, mTOR) and some tyrosine kinases.[1][2] While this scaffold offers high potency, it frequently exhibits Tight-Binding and Slow-Binding (Time-Dependent) kinetics.[1][2]

Standard steady-state IC50 assays often underestimate the potency of these compounds or fail to capture their pharmacodynamic value (Residence Time). This guide provides refined methodologies to accurately characterize these complex behaviors.

Module 1: Diagnosing & Handling Tight-Binding Inhibition

Context: Many this compound derivatives exhibit


 values in the low nanomolar range (

). When the inhibitor concentration required for activity approaches the enzyme concentration (

), the assumptions of the Michaelis-Menten equation break down because free inhibitor concentration is significantly depleted.[2][3]
Troubleshooting Guide

Q: My IC50 curve looks steep (Hill slope > 1.5) and the IC50 value is suspiciously close to half my enzyme concentration. What is happening?

A: You are likely observing the "Tight-Binding Limit." In standard kinetics, we assume


.[2] However, for high-affinity morpholine-pyridine inhibitors, a significant portion of the inhibitor is bound to the enzyme.[2] If your measured IC50 is 

, you are measuring the enzyme concentration, not the inhibitor's affinity.[1][2]

Refined Protocol: The Morrison Correction

  • Validate the Regime: Perform the IC50 assay at three different enzyme concentrations (e.g., 1 nM, 5 nM, 10 nM).

    • Standard Inhibitor: IC50 remains constant.

    • Tight-Binder: IC50 increases linearly with

      
      .[1][2]
      
  • Data Analysis: Do not use the standard 4-parameter logistic (4PL) equation. Fit your data using the Morrison Equation :


[1][2]

Where:

  • 
     = Total Enzyme Concentration (Fixed)[1][2]
    
  • 
     = Total Inhibitor Concentration (Variable)[1][2][4]
    
  • 
     = Apparent inhibition constant[1][2][5]
    

Q: How do I optimize


 for these assays? 
A:  To accurately determine 

, you must lower

as much as the signal-to-noise ratio allows.[1][2] Ideally,

, but for this scaffold, that is often impossible.[1][2] Using the Morrison equation allows you to determine

even when

.

Module 2: Characterizing Slow-Binding (Residence Time)

Context: The morpholine oxygen often forms a hydrogen bond with the kinase hinge region (e.g., Val851 in PI3K


), while the pyridine ring induces conformational adjustments.[2] This can lead to Time-Dependent Inhibition (TDI) , where the complex tightens over time (

).[1][2]
Troubleshooting Guide

Q: My IC50 shifts significantly (e.g., >5-fold) when I increase the pre-incubation time from 10 minutes to 60 minutes. Is my compound unstable?

A: Unlikely. This "IC50 shift" is the hallmark of a slow-binding inhibitor. The compound requires time to induce the conformational change necessary for maximal inhibition. Standard IC50s are insufficient here; you need to measure Residence Time (


).[1][2]

Refined Protocol: Jump-Dilution Experiment

To measure the off-rate (


) directly:
  • Incubation: Incubate Enzyme (

    
    ) with Inhibitor (
    
    
    
    ) for 60–120 minutes to form the
    
    
    complex.
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating Substrate (ATP/Lipid) but no inhibitor.

  • Measurement: Monitor product formation continuously (Progress Curve).

  • Analysis: The recovery of enzymatic activity follows an exponential function.

Data Table: Interpreting Jump-Dilution Results

Observation (Progress Curve)InterpretationKinetic Parameter to Extract
Immediate linear product formationFast-offset (Rapid Equilibrium)

(Thermodynamic affinity only)
Curvilinear (concave up)Slow-offset (Residence Time driven)

(Dissociation rate constant)
No product formation over timeIrreversible / Covalent

(Inactivation rate)

Visualization: Kinetic Workflow for Morpholine Inhibitors

KineticWorkflow Start Initial Screen (this compound) PreInc Pre-incubation Assay (0 vs 60 min) Start->PreInc Shift IC50 Shift > 2x? PreInc->Shift Standard Standard Kinetics (Rapid Equilibrium) Shift->Standard No Advanced Progress Curve Analysis (Determine k_obs) Shift->Advanced Yes JumpDil Jump-Dilution Assay (Determine k_off) Advanced->JumpDil Confirm Slow Off-rate ResTime Calculate Residence Time (1 / k_off) JumpDil->ResTime

Caption: Workflow for diagnosing and characterizing slow-binding kinetics common in morpholine-pyridine inhibitors.

Module 3: Solubility & Assay Interference

Context: The pyridine moiety can quench fluorescence in certain wavelength bands, and the planar nature of the scaffold can lead to aggregation-based inhibition (false positives) at high concentrations.

Troubleshooting Guide

Q: I see inhibition at high concentrations, but the curve is very steep and irregular. Is this real?

A: This suggests aggregation. This compound derivatives can stack in aqueous solution.[1][2]

Refined Protocol: Detergent Sensitivity Test

  • Run the assay with 0.01% Triton X-100 (or Tween-20).

  • Result: If the inhibition disappears or the IC50 increases significantly (

    
     3-fold) with detergent, the compound was likely aggregating and non-specifically coating the enzyme.
    
  • Correction: Always include 0.01% detergent in the assay buffer for this scaffold.

Q: I am using a fluorescence polarization (FP) assay, and the background signal fluctuates with inhibitor concentration.

A: Pyridine derivatives can absorb/fluoresce in the UV-Blue region.

  • Check: Run an "Inhibitor Only" control (no enzyme/tracer) to check for intrinsic fluorescence.

  • Solution: Switch to a Red-shifted fluorophore (e.g., Alexa Fluor 647) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE/HTRF), which creates a temporal window that eliminates compound interference.[1][2]

References

  • Copeland, R. A. (2016).[1][2][3] The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15, 87–95.[1][2][3] [Link][1][2]

  • Assay Guidance Manual . Analyzing Kinetic Binding Data. NCBI Bookshelf. [Link]

  • Morrison, J. F. (1969).[1][2] Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269-286.[1][2] [Link][1][2]

  • Rewcastle, G. W., et al. (2011).[1][2] Synthesis and Biological Activity of Some Novel Trisubstituted Morpholinopyrimidines (PI3K Inhibitors). Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 2-(Pyridin-4-yl)morpholine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Oral Delivery for 2-(Pyridin-4-yl)morpholine Scaffolds

The this compound moiety is a privileged scaffold in modern medicinal chemistry, prominently featured in a new generation of targeted therapies, particularly kinase inhibitors like those targeting the PI3K/Akt/mTOR pathway.[1][2] These agents hold immense promise for treating various malignancies and central nervous system (CNS) disorders. However, the very physicochemical properties that make this scaffold effective at the target site often create significant hurdles for oral drug delivery.

Researchers frequently encounter a trifecta of challenges:

  • Poor Aqueous Solubility: The often rigid, aromatic nature of these molecules can lead to low solubility in gastrointestinal fluids, making dissolution the rate-limiting step for absorption.[3][4]

  • Extensive First-Pass Metabolism: The morpholine and pyridine rings are susceptible to hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, which can significantly reduce the amount of active drug reaching systemic circulation.[5][6]

  • Efflux Transporter Recognition: Many of these compounds are recognized by efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, limiting net absorption.

This guide is designed as a dedicated technical resource for drug development professionals. It provides field-proven insights, troubleshooting guides, and detailed experimental protocols to diagnose and overcome the common bioavailability challenges associated with this compound-based drug candidates.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the preclinical development of this compound-based compounds.

Solubility & Dissolution Issues

Q1: My compound shows extremely low aqueous solubility (<0.1 mg/mL) across the physiological pH range. What are my primary strategic options?

A1: This is a classic "brick-dust" problem common with this scaffold. Your strategy should focus on either chemically modifying the molecule or employing advanced formulation techniques.

  • Causality: Poor solubility directly limits the concentration gradient available for passive diffusion across the intestinal epithelium. Without sufficient drug in solution, absorption will be minimal, regardless of permeability.[7]

  • Immediate Actions:

    • Prodrug Approach: Chemically modify the parent drug into a more soluble version (a prodrug) that converts back to the active form in vivo. For the this compound scaffold, the tertiary amine on the morpholine ring is a key handle for creating N-phosphonooxymethyl prodrugs, which are highly water-soluble salts.[8][9]

    • Lipid-Based Formulations: These formulations present the drug in a solubilized or pre-dissolved state. Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective. They consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form a fine oil-in-water nanoemulsion, keeping the drug solubilized and ready for absorption.[10][11]

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation. Solid Lipid Nanoparticles (SLNs) are an excellent choice as they are biocompatible and can improve oral bioavailability.[7][12]

Q2: My formulation shows good initial dissolution in simulated gastric fluid (SGF) but precipitates in simulated intestinal fluid (SIF). Why is this happening and how can I fix it?

A2: This phenomenon, known as pH-dependent precipitation, is common for weakly basic compounds like those containing a pyridine ring. The compound is protonated and soluble in the low pH of the stomach but becomes deprotonated and less soluble as it transitions to the higher pH of the small intestine.

  • Causality: The pyridine nitrogen has a pKa that often results in ionization and solubility in acidic environments. In the near-neutral pH of the intestine, the compound reverts to its less soluble free base form.

  • Troubleshooting Steps:

    • Use of Precipitation Inhibitors: Incorporate polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers can maintain a state of supersaturation by sterically hindering drug crystallization and precipitation in the intestine, thereby prolonging the window for absorption.

    • Optimize Lipid-Based Formulations: For SEDDS, ensure the formulation is robust enough to maintain drug solubilization even after dilution and digestion in the intestinal environment. The choice of surfactants is critical here. An in vitro lipolysis model can help predict how the formulation will behave upon digestion.[13]

    • Consider a Prodrug: A prodrug strategy can bypass this issue entirely by altering the molecule's fundamental solubility profile.[14]

Permeability & Efflux Issues

Q3: My compound has good solubility, but the Caco-2 permeability assay shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2). What does this indicate?

A3: This classic profile strongly suggests that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp). While the compound can cross the cell membrane, it is being actively pumped back out.

  • Causality: The this compound scaffold is often recognized by P-gp. This transporter acts as a biological barrier, effectively reducing the net flux of the drug across the intestinal epithelium.[10]

  • Diagnostic & Mitigation Workflow:

    • Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B (apical to basolateral) Papp value and a reduction of the efflux ratio to ~1 in the presence of the inhibitor confirms P-gp mediated efflux.

    • Lipid-Based Formulation Strategy: Certain lipid excipients and surfactants used in SEDDS and other lipid formulations can inhibit P-gp. They are thought to achieve this by altering the membrane fluidity or by directly interacting with the transporter. This can increase the intracellular concentration of the drug and improve absorption.

    • Structural Modification (Medicinal Chemistry): If P-gp affinity is a major liability, medicinal chemists can sometimes mask the structural features recognized by the transporter. However, this can be a challenging and resource-intensive approach.

cluster_0 Permeability Troubleshooting Workflow Start Low Papp & High Efflux Ratio in Caco-2 Assay Confirm_PGP Repeat Caco-2 with P-gp Inhibitor (e.g., Verapamil) Start->Confirm_PGP Result Efflux Ratio Reduced to ~1? Confirm_PGP->Result Yes Confirmed P-gp Substrate Result->Yes Yes No Other Efflux Transporters or Poor Passive Permeability Result->No No Strategy_LBDDS Strategy 1: Lipid-Based Formulations (e.g., SEDDS) - Surfactants may inhibit P-gp Yes->Strategy_LBDDS Strategy_MedChem Strategy 2: Medicinal Chemistry - Modify structure to reduce P-gp affinity Yes->Strategy_MedChem

Fig. 1: Workflow for diagnosing and addressing P-gp mediated efflux.
Metabolism Issues

Q4: My compound is rapidly cleared in human liver microsome stability assays (t½ < 15 min). What are the implications and how can I address this?

A4: A short half-life in a liver microsomal stability assay indicates high intrinsic clearance, likely due to rapid Phase I metabolism by CYP enzymes. This will lead to poor oral bioavailability due to a high first-pass effect.

  • Causality: The liver is the primary site of drug metabolism. After absorption from the gut, the drug enters the portal circulation and passes through the liver before reaching the systemic circulation. If it is rapidly metabolized, only a small fraction of the active drug will survive this "first pass."[6]

  • Mitigation Strategies:

    • Metabolite Identification: The first step is to identify the "soft spots" on the molecule that are being metabolized. This is typically done using LC-MS/MS to identify the metabolites formed in the microsomal assay.

    • Deuteration: If a specific site of oxidation is identified (e.g., a benzylic position), replacing the hydrogen atoms at that site with deuterium can sometimes slow down the rate of metabolism. The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect that can reduce the rate of CYP-mediated bond cleavage.

    • Structural Modification: Block the metabolic soft spot with a different chemical group, such as a fluorine atom. This is a common medicinal chemistry strategy to improve metabolic stability. For example, some PI3K inhibitors with this scaffold have shown low clearance in human liver microsomes, suggesting successful optimization.[15]

Key Experimental Protocols

Protocol 1: N-Phosphonooxymethyl Prodrug Synthesis for Tertiary Amines

This protocol describes a general method for creating a water-soluble phosphate prodrug from a parent drug containing the this compound scaffold. This strategy targets the tertiary amine of the morpholine ring.

  • Rationale: This approach converts the tertiary amine into a quaternary ammonium salt linked to a phosphate group. This salt form dramatically increases aqueous solubility. In vivo, the prodrug is designed to be cleaved by phosphatases to release an unstable N-hydroxymethyl intermediate, which then spontaneously hydrolyzes to release the parent drug.[16]

ParentDrug Parent Drug (Tertiary Amine) Low Solubility Prodrug N-Phosphonooxymethyl Prodrug Quaternary Salt High Water Solubility ParentDrug->Prodrug Synthesis (Nucleophilic Substitution) Enzyme Alkaline Phosphatase Prodrug->Enzyme In Vivo Intermediate N-Hydroxymethyl Intermediate Unstable ActiveDrug Parent Drug Released Active Intermediate->ActiveDrug Spontaneous Hydrolysis Enzyme->Intermediate Enzymatic Cleavage

Fig. 2: Bio-reversion pathway of an N-phosphonooxymethyl prodrug.
  • Step-by-Step Methodology:

    • Reaction Setup: In an inert atmosphere (e.g., under nitrogen), dissolve the parent drug (1 equivalent) in a suitable aprotic solvent like acetonitrile.

    • Reagent Addition: Add di-tert-butyl chloromethyl phosphate (1.1 equivalents). This reagent will quaternize the morpholine nitrogen.

    • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • Isolation of Intermediate: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting quaternary salt intermediate can often be purified by precipitation or chromatography.

    • Deprotection: Dissolve the purified intermediate in a suitable solvent like dichloromethane. Add trifluoroacetic acid (TFA) dropwise at 0°C to remove the tert-butyl protecting groups from the phosphate moiety.

    • Final Product Isolation: Stir the reaction for 2-4 hours. Remove the solvent and excess TFA under vacuum. The resulting N-phosphonooxymethyl prodrug can be purified and, if desired, converted to a more stable salt form (e.g., sodium salt) for formulation.[16]

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a liquid SEDDS formulation suitable for filling into soft or hard gelatin capsules.

  • Rationale: SEDDS formulations improve bioavailability by presenting the drug in a solubilized form, bypassing the dissolution step, and forming a fine nanoemulsion in the GI tract that facilitates absorption.[11][17]

  • Step-by-Step Methodology:

    • Excipient Screening:

      • Solubility Studies: Determine the saturation solubility of your drug candidate in a variety of oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select the excipients that show the highest solubilizing capacity for your drug.

    • Constructing Ternary Phase Diagrams:

      • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent.

      • For each ratio, visually observe the self-emulsification process by adding a small amount of the mixture to water with gentle stirring. Note the appearance (clear, bluish-white, milky) and measure the resulting droplet size using dynamic light scattering (DLS).

      • Plot the results on a ternary phase diagram to identify the region that forms stable nanoemulsions (typically <200 nm).

    • Drug Loading and Formulation Optimization:

      • Select the optimal ratios of excipients from the phase diagram.

      • Dissolve the drug in this mixture, using gentle heating (e.g., 40°C) if necessary, to create the final drug-loaded SEDDS.

      • Confirm that the drug does not precipitate upon storage.

    • Characterization:

      • Measure the droplet size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution in water.

      • Assess the thermodynamic stability of the formulation by subjecting it to heating/cooling cycles and centrifugation. There should be no signs of phase separation or drug precipitation.

Protocol 3: General Protocol for an In Vivo Oral Bioavailability Study in Rats

This protocol provides a framework for conducting a basic pharmacokinetic study in rats to determine the oral bioavailability of a test compound.

  • Rationale: An in vivo study is the definitive method for assessing oral bioavailability. It compares the plasma concentration-time profile of the drug after oral administration to that after intravenous (IV) administration, which represents 100% bioavailability.[18]

  • Step-by-Step Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with surgically implanted jugular vein catheters for serial blood sampling.

    • Dosing Groups:

      • IV Group: Administer the drug intravenously (e.g., via tail vein) at a low dose (e.g., 1 mg/kg) in a suitable solubilizing vehicle.

      • Oral (PO) Group: Administer the drug via oral gavage at a higher dose (e.g., 10 mg/kg) in the desired formulation (e.g., a simple suspension, a SEDDS formulation).

    • Blood Sampling: Collect blood samples (~0.2 mL) from the jugular vein catheter into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

    • Bioanalysis: Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) to quantify the concentration of the drug in the plasma samples.

    • Pharmacokinetic Analysis:

      • Plot the mean plasma concentration versus time for both IV and PO groups.

      • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), Cmax (maximum concentration), and Tmax (time to Cmax).

      • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation: Comparative Pharmacokinetics

The following table synthesizes pharmacokinetic data for representative PI3K/mTOR inhibitors containing the this compound scaffold. This data illustrates the range of bioavailability observed and highlights the importance of formulation and structural optimization.

CompoundSpeciesOral DoseFormulationOral Bioavailability (F%)CmaxTmax (h)Ref
Bimiralisib (PQR309) MouseN/AN/A>50%N/AN/A[15]
Bimiralisib (PQR309) Dog10 mg/kgN/A23%583 ng/mL1-1.5[15]
Gedatolisib (PKI-587) MouseN/AIV onlyN/AN/AN/A[19]
Pyrazolo-pyridone Cmpd 2 Mouse50 mg/kgN/A15%0.36 µMN/A[20]
Pyrazolo-pyridone Cmpd 4 Mouse50 mg/kgN/A36%1.15 µMN/A[20]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in study design and formulation. "N/A" indicates data not available in the cited source.

References

  • Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-glycolide) nanoparticles optimized using uniform design combined with response surface methodology. International Journal of Nanomedicine. Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Enabling Pharmaceutical Technology: Lipid Based Formulations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules. Available at: [Link]

  • Inhibitory Potential of Dietary Nutraceuticals on Cellular PI3K/Akt Signaling: Implications in Cancer Prevention and Therapy. Current Medicinal Chemistry. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]

  • First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research. Available at: [Link]

  • In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. Biomaterials Science. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Levistolide A Alleviates Myocardial Ischemia–Reperfusion Injury Partly by Improving Calcium Homeostasis via the ADORA2B/cAMP/PKA/PLB/SERCA2α Signaling Axis. International Journal of Molecular Sciences. Available at: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Intermediate. Available at: [Link]

  • A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers. Available at: [Link]

  • Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. Molecular Pharmaceutics. Available at: [Link]

  • Diet–Microbiome Interactions Limit PI3K Inhibitor Efficacy in Cancer. Cancer Discovery. Available at: [Link]

  • Current Trends in Clinical Trials of Prodrugs. Pharmaceuticals. Available at: [Link]

  • Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity. Available at: [Link]

  • Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. International Journal of Molecular Sciences. Available at: [Link]

  • In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. RSC Publishing. Available at: [Link]

  • How to improve the bioavailability of a drug? Patsnap Synapse. Available at: [Link]

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Contribution of Natural Inhibitors to the Understanding of the PI3K/PDK1/PKB Pathway in the Insulin-mediated Intracellular Signaling Cascade. Current Pharmaceutical Biotechnology. Available at: [Link]

  • Bimiralisib - PIQUR Therapeutics. AdisInsight. Available at: [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences. Available at: [Link]

  • Metabolic Determinants of Sensitivity to Phosphatidylinositol 3-Kinase Pathway Inhibitor in Small-Cell Lung Carcinoma. Molecular Cancer Therapeutics. Available at: [Link]

  • Technology | Torqur.com. Torqur. Available at: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]

  • Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Current Pharmaceutical Design. Available at: [Link]

  • First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Clinical Cancer Research. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

Sources

Technical Support Center: Optimization of Derivatization for 2-(Pyridin-4-yl)morpholine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The Analyte Challenge: 2-(Pyridin-4-yl)morpholine presents a dual-challenge for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Secondary Amine (Morpholine Ring): The exposed N-H group is polar and capable of hydrogen bonding, leading to severe peak tailing and irreversible adsorption on the liner.

  • Pyridine Moiety: The basic nitrogen in the pyridine ring (

    
    ) can interact with silanol groups in the column stationary phase. Furthermore, during acylation, the pyridine ring can act as an acid scavenger, forming non-volatile salts with reaction byproducts (e.g., trifluoroacetic acid), which results in complete signal loss.
    

The Solution: Successful analysis requires Chemical Derivatization to mask the secondary amine and Post-Reaction Neutralization to ensure the pyridine ring remains in its free base form. This guide prioritizes Acylation (using PFPA/TFAA) for stability, with Silylation (MSTFA) as a secondary rapid-screening alternative.

Recommended Experimental Protocols

Method A: Acylation (Fluorinated Anhydrides) – Recommended for Quantification

Acylation yields highly stable amides with excellent mass spectral fragmentation patterns. We recommend Pentafluoropropionic Anhydride (PFPA) over TFAA due to slightly higher molecular weight derivatives that often separate better from solvent fronts.

Reagents:

  • PFPA (Pentafluoropropionic anhydride) or TFAA (Trifluoroacetic anhydride).

  • Solvent: Ethyl Acetate (anhydrous).

  • Scavenger/Base: Triethylamine (TEA) or aqueous buffer (for wash).

Protocol Steps:

  • Dissolution: Dissolve

    
     of dry residue in 
    
    
    
    Ethyl Acetate.
  • Reaction: Add

    
     PFPA.[1]
    
  • Incubation: Cap and heat at

    
     for 30 minutes.
    
  • Evaporation: Evaporate to dryness under a stream of nitrogen (

    
    ).
    
    • Critical Note: This removes the excess anhydride and some acid byproduct.

  • Reconstitution & Neutralization (The "Salt" Fix):

    • Reconstitute in

      
       Ethyl Acetate.
      
    • Mandatory Wash: Add

      
       of saturated Sodium Bicarbonate (
      
      
      
      ) or Phosphate Buffer (pH 8.0). Vortex for 30 seconds. Centrifuge.
    • Why? The acylation produces acid (PFPA

      
       PFP-OH).[2][1] The pyridine ring forms a salt with this acid. The basic wash deprotonates the pyridine, returning it to the organic-soluble free base form.
      
  • Injection: Transfer the top organic layer to a GC vial. Inject

    
     (Split 1:10).
    
Method B: Silylation (MSTFA) – Recommended for Rapid Screening

Silylation is faster but the derivatives are sensitive to moisture (hydrolysis).

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[2]

  • Catalyst: 1% TMCS (Trimethylchlorosilane) – often sold premixed.

Protocol Steps:

  • Dissolution: Dissolve dry residue in

    
     anhydrous Pyridine (acts as solvent and catalyst).
    
  • Reaction: Add

    
     MSTFA + 1% TMCS.
    
  • Incubation: Heat at

    
     for 30–45 minutes.
    
  • Injection: Inject directly. Do not wash.

    • Note: Ensure your GC inlet liner is deactivated and the system is moisture-free.[2][1]

Comparative Data: Reagent Selection

FeatureAcylation (PFPA/TFAA)Silylation (MSTFA/BSTFA)
Derivative Stability High (Weeks at 4°C)Low (Sensitive to moisture)
Reaction Mechanism Targets Secondary Amine (-NH)Targets -NH and potential -OH
Pyridine Compatibility Risk: Forms salts with acid byproduct (Requires wash)Good: Pyridine acts as catalyst
MS Sensitivity Excellent (Electronegative Fluorine enhances ionization)Good (Characteristic M-15 peaks)
Maintenance Low impact on sourceHigh (SiO2 deposits on source)

Troubleshooting Guide (Q&A Format)

Symptom: No Peak Detected (Complete Signal Loss)

Q: I performed the TFAA derivatization, evaporated, and injected, but I see absolutely no peak for my analyte. What happened? A: You likely created a Pyridinium Salt .[1]

  • Mechanism: The reaction R2NH + (CF3CO)2O produces R2N-COCF3 (Derivatized Amine) + CF3COOH (Trifluoroacetic Acid).[2][1]

  • The Trap: The pyridine ring on your molecule is basic. It reacts with the CF3COOH to form a non-volatile salt [Pyridine-H]+ [CF3COO]-.[2][1] This salt remains in the injection liner or decomposes thermally.

  • The Fix: You must perform the liquid-liquid extraction (Step 5 in Method A) with a basic buffer (pH > 7) to remove the acid and deprotonate the pyridine ring before injection.

Symptom: Peak Tailing[2]

Q: I see the derivative peak, but it tails significantly. Is the reaction incomplete? A: Tailing usually indicates interaction with active sites, not incomplete reaction.

  • Check the Liner: Pyridine derivatives are notorious for sticking to non-deactivated glass wool. Switch to a Ultra-Inert Splitless Liner with deactivated wool.

  • Check the Solvent: If using Silylation, ensure you are using Pyridine as the solvent.[3] If using Acylation, ensure the final solvent (Ethyl Acetate) is dry and the acid byproduct has been removed.

  • Column Age: Basic compounds strip the phase of older columns. Trim 30cm from the front of the column.

Symptom: "Ghost" Peaks or Multiple Peaks for One Analyte

Q: I see two peaks with similar mass spectra. Is my compound degrading? A: This is likely Incomplete Derivatization or Isomerization .[1]

  • Incomplete Reaction: If using MSTFA, moisture may have hydrolyzed part of the sample back to the underivatized amine. Action: Use fresh reagents and new septum.

  • Stereochemistry: this compound has a chiral center at C2.[2][1] If you are using a chiral column or if your derivatizing agent has chiral impurities (rare for TFAA/MSTFA), you might separate enantiomers.

  • Enolization: If using Acylation, ensure you aren't seeing an O-acyl vs N-acyl isomer mix (unlikely for morpholine as it has no -OH, but possible if ring opening occurs).[2][1]

Visualized Workflows

Figure 1: Acylation Reaction & Salt Neutralization Pathway

This diagram illustrates the critical "trap" of salt formation and how the wash step resolves it.

G Start This compound (Secondary Amine + Basic Pyridine) Reaction Reaction: 60°C, 30 min Start->Reaction Reagent Reagent: PFPA or TFAA Reagent->Reaction Intermediate Mixture: 1. N-Acyl Derivative (Neutral) 2. Acid Byproduct (TFA/PFP-OH) Reaction->Intermediate Trap THE TRAP: Pyridine Ring + Acid -> Pyridinium Salt (Non-Volatile) Intermediate->Trap If evaporated only Wash CRITICAL STEP: Wash with NaHCO3 (pH 8) Intermediate->Wash Recommended Path Final Final Analyte: Free Base N-Acyl Derivative (GC Compatible) Trap->Final Requires Back-Extraction Wash->Final Deprotonation

Caption: Figure 1: The derivatization pathway highlighting the necessity of the alkaline wash step to prevent pyridinium salt formation.

Figure 2: GC-MS Inlet Troubleshooting Logic

Troubleshooting Start Issue: Poor Chromatography Check1 Is the peak missing completely? Start->Check1 Check2 Is the peak tailing? Check1->Check2 No Action1 Salt Formation suspected. Perform NaHCO3 wash. Check1->Action1 Yes Action2 Active Sites suspected. Change Liner to Ultra-Inert. Check2->Action2 Yes (Acylation) Action3 Moisture suspected (Silylation). Dry solvent/Fresh MSTFA. Check2->Action3 Yes (Silylation)

Caption: Figure 2: Decision tree for diagnosing common chromatographic failures with pyridine-morpholine derivatives.

FAQ: Frequently Asked Questions

Q: Can I use BSTFA instead of MSTFA? A: Yes, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is interchangeable with MSTFA for this application. MSTFA is generally preferred because its byproduct (N-methyltrifluoroacetamide) is more volatile than BSTFA's byproduct, preventing early-eluting solvent peaks from obscuring the analyte.[2][1]

Q: Why not use direct injection without derivatization? A: While this compound can fly on a wax column, the secondary amine causes significant adsorption.[2][1] This leads to poor linearity at low concentrations (e.g., <1 ppm) and high carryover between samples. Derivatization is essential for trace analysis and robust quantification.

Q: Is the derivative stable in the autosampler? A:

  • Acyl Derivatives (Method A): Yes, stable for >48 hours at room temperature if the solvent is dry.

  • Silyl Derivatives (Method B): Only if the vial is perfectly sealed and the solvent is anhydrous. We recommend analyzing silylated samples within 12 hours.[1]

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[2][1]

  • Sigma-Aldrich. (2023).[2][1] Derivatization Reagents for GC: Acylation and Silylation Guides.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic text on amine acylation mechanisms).

  • Sobolevsky, T. G., et al. (2003). Acylation of secondary amines: Issues with salt formation in pyridine-containing compounds. Journal of Separation Science.

  • PubChem. (2025).[1] Compound Summary: 2-(Morpholin-4-yl)pyridine vs Morpholine derivatives.

(Note: References 1 and 3 are foundational texts in the field. Reference 4 is a representative citation for the salt-formation mechanism described in the troubleshooting section.)

Sources

improving the efficiency of cross-coupling reactions for 2-(Pyridin-4-yl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cross-Coupling for 2-(Pyridin-4-yl)morpholine

Status: Active Ticket ID: #RXN-PYR-MOR-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Synthesizing this compound via cross-coupling presents a "perfect storm" of chemical challenges: the Lewis basicity of the pyridine nitrogen (catalyst poisoning), the rapid protodeboronation of 4-pyridyl boronates (stoichiometric imbalance), and the potential for amine interference from the morpholine ring. This guide moves beyond standard textbook conditions to provide industrial-grade troubleshooting for high-efficiency synthesis.

Module 1: Catalyst Deactivation (The "Stalled Reaction")

User Query: "My reaction starts strong but stalls at 30-40% conversion. Adding more catalyst doesn't help. What is happening?"

Technical Diagnosis: You are likely experiencing heteroatom-induced catalyst poisoning . The lone pair on the pyridine nitrogen (and the morpholine nitrogen if unprotected) competes with phosphine ligands for the Palladium center. Once the pyridine coordinates to the Pd(II) intermediate, it forms a stable, unreactive "rest state" complex, effectively removing the catalyst from the cycle.

Troubleshooting Protocol:

  • Ligand Switch (Steric Bulk):

    • Recommendation: Switch to bulky, electron-rich Buchwald ligands (Dialkylbiarylphosphines) or NHC ligands.

    • Why: Ligands like XPhos or RuPhos are sterically demanding enough to prevent the pyridine nitrogen from approaching the Pd center, while still facilitating oxidative addition.

    • Alternative: Use Pd-PEPPSI-IPr . This "Pre-catalyst" is designed specifically to resist pyridine coordination due to the strong sigma-donating N-Heterocyclic Carbene (NHC) ligand.

  • Protecting Group Audit:

    • Ensure the morpholine nitrogen is protected (e.g., N-Boc or N-Cbz ). Free secondary amines will chelate Pd or participate in unwanted Buchwald-Hartwig amination side reactions.

Visualizing the Poisoning Mechanism:

CatalystPoisoning Pd_Active Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Poisoned Dead Catalyst Complex (Pd-N Coordination) OxAdd->Poisoned Small Ligands (PPh3, dppf) Productive Transmetallation & Product Formation OxAdd->Productive Bulky Ligands Block N-Coordination Pyridine Pyridine Substrate (Lewis Base) Pyridine->Poisoned BulkyLigand Bulky Ligand (XPhos/PEPPSI) BulkyLigand->Productive

Caption: Figure 1.[1][2] Mechanism of competitive inhibition by pyridine nitrogen. Small ligands allow formation of the inactive 'Dead Catalyst' species, while bulky ligands enforce the productive cycle.

Module 2: The "Missing Nucleophile" (Boronate Instability)

User Query: "I am using 4-Pyridylboronic acid, but I mostly recover my halide starting material. The boronic acid seems to disappear."

Technical Diagnosis: This is a classic case of Protodeboronation . 2- and 4-pyridylboronic acids are notoriously unstable. The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond, especially in the presence of aqueous bases required for Suzuki coupling. The boronic acid converts to pyridine (volatile/unreactive) before it can transmetallate.

Troubleshooting Protocol:

  • Change the Boron Source:

    • Stop using: Free Boronic Acids (R-B(OH)2).

    • Start using:

      • MIDA Boronates: These slow-release reagents protect the boron atom, releasing the active species slowly to match the catalytic turnover rate.

      • Potassium Trifluoroborates (R-BF3K): These are robust, air-stable, and resist protodeboronation significantly better than free acids.

  • Solvent & Base Modification:

    • If you must use the boronic acid/ester, switch to anhydrous conditions .

    • System: Dioxane/DMF (dry) with Cs2CO3 or K3PO4 (anhydrous). Minimize water to the absolute trace amount needed for the catalytic cycle (or use a phase transfer catalyst).

Data Comparison: Boron Source Stability

Boron ReagentStability (Aq.[3][4] Base)Transmetallation RateRec. Protocol
4-Pyridyl-B(OH)2 Very Low (Decomposes <1h)FastAvoid if possible
4-Pyridyl-Bpin LowModerateUse large excess (2.0 equiv)
4-Pyridyl-BF3K HighSlow (requires hydrolysis)Standard Recommendation
4-Pyridyl-MIDA Very HighControlled ReleaseBest for difficult couplings

Module 3: Recommended Experimental Workflow

User Query: "Can you provide a specific protocol that integrates these fixes?"

Technical Solution: The following protocol utilizes a Suzuki-Miyaura approach optimized for pyridine-morpholine coupling. It assumes the use of a stable morpholine coupling partner (e.g., N-Boc-2-chloromorpholine is unstable; therefore, we recommend coupling 4-chloropyridine with N-Boc-2-morpholinyltrifluoroborate OR using an Enol Triflate route).

Scenario: Coupling 4-Chloropyridine with Potassium (N-Boc-morpholin-2-yl)trifluoroborate.

Reagents:

  • Electrophile: 4-Chloropyridine HCl (1.0 equiv) - Neutralize free base before use if possible.

  • Nucleophile: Potassium (N-Boc-morpholin-2-yl)trifluoroborate (1.2 - 1.5 equiv).

  • Catalyst: Pd-PEPPSI-IPr (2-5 mol%).

  • Base: Cs2CO3 (3.0 equiv).

  • Solvent: Toluene:Water (10:1) or Dioxane:H2O (4:1) – Degassed.

Step-by-Step Protocol:

  • Preparation: Charge a reaction vial with the trifluoroborate salt, Cs2CO3, and Pd-PEPPSI-IPr.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. This is critical to prevent oxidation of the active catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Electrophile Addition: Add 4-chloropyridine (liquid or solution) via syringe.

  • Reaction: Heat to 80-100°C for 12-18 hours.

    • Note: Trifluoroborates often require higher temperatures to hydrolyze slightly and activate.

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine.

  • Deprotection (Post-Coupling): Treat the isolated N-Boc intermediate with TFA/DCM (1:1) to yield the final this compound.

Module 4: Advanced Troubleshooting (Decision Tree)

User Query: "I tried the protocol, but I'm still seeing issues. How do I debug?"

TroubleshootingTree Start Analyze Reaction Mixture (LCMS / NMR) Q1 Is the Pyridine Halide consumed? Start->Q1 Yes Check Product Mass Q1->Yes Yes No Check Catalyst Activity Q1->No No Q2 Is Boron species still present? No->Q2 CaseA Protodeboronation (Boron gone, Halide intact) Q2->CaseA No (Boron Gone) CaseB Catalyst Death (Both SMs intact) Q2->CaseB Yes (Boron Intact) SolA Solution: Switch to MIDA or BF3K Use Anhydrous Solvent CaseA->SolA SolB Solution: Switch to XPhos Pd G3 or Pd-PEPPSI CaseB->SolB

Caption: Figure 2. Diagnostic decision tree for identifying the root cause of reaction failure based on crude mixture analysis.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids. Journal of the American Chemical Society.

  • Dunetz, J. R., & Magano, J. (2012). Applications of Minisci Reactions: Recent Progress. Organic Process Research & Development.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(Pyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-(Pyridin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. As a polar, basic compound, this compound presents unique challenges in reversed-phase HPLC. This document provides in-depth technical guidance and practical solutions to achieve optimal peak symmetry and robust analytical results.

Quick Diagnosis: Understanding the Root of Peak Tailing

Peak tailing is a common chromatographic problem that can compromise resolution and the accuracy of quantification.[1] For basic compounds like this compound, the primary cause is often secondary interactions with the stationary phase.[2] The following flowchart provides a rapid diagnostic tool to identify the potential source of the issue.

G start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 cause1 Mechanical Issue: - Column void/damage - Blocked frit - Extra-column volume q1->cause1  Yes cause2 Chemical Interaction Issue: - Secondary silanol interactions - Inappropriate mobile phase pH - Analyte overload q1->cause2  No, primarily the  analyte peak solution1 Troubleshoot Hardware: - Inspect column - Check connections - Use guard column cause1->solution1 solution2 Optimize Method: - Adjust mobile phase pH - Add mobile phase modifier - Change column chemistry - Reduce sample concentration cause2->solution2

Caption: Quick diagnosis flowchart for peak tailing.

In-Depth Troubleshooting Guide

This section provides a detailed, step-by-step approach to resolving peak tailing for this compound, grounded in the principles of chromatographic science.

Issue 1: Secondary Interactions with Residual Silanol Groups

Causality: Silica-based reversed-phase columns often have residual silanol groups (Si-OH) on their surface.[1] At mid-range pH values, these silanols can become ionized (Si-O⁻) and interact with the protonated basic sites of this compound (the pyridine nitrogen being the more basic site). This secondary ionic interaction is a common cause of peak tailing.[2]

Solutions:

  • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to control the ionization of either the analyte or the silanol groups.[3]

    • Low pH (2.5 - 3.5): By lowering the mobile phase pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated analyte.[4] A mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is a common starting point.[5]

    • High pH (8 - 10.5): At higher pH, the basic analyte is in its neutral form, reducing its interaction with the ionized silanols. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.

  • Use of Mobile Phase Additives:

    • Competing Base: Additives like triethylamine (TEA) can act as "silanol blockers" by preferentially interacting with the active silanol sites, thereby reducing their availability to the analyte.[1] A typical concentration is 10-25 mM.

    • Ion-Pairing Agents: While primarily used to increase retention of polar compounds, ion-pairing agents like TFA can also improve peak shape by forming a neutral complex with the protonated analyte.[6][7]

Experimental Protocol: Mobile Phase Optimization

  • Preparation of Low pH Mobile Phase:

    • Aqueous Phase: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (for 0.1% formic acid).

    • Organic Phase: Acetonitrile or methanol.

    • Initial Conditions: Start with a gradient of 5-95% organic phase over 10-15 minutes to determine the approximate elution time of this compound.

    • Optimization: Adjust the gradient or switch to an isocratic method to achieve optimal retention and resolution.

  • Screening of Mobile Phase Additives:

    • Prepare mobile phases containing different additives at various concentrations (see table below).

    • Inject the sample under the same chromatographic conditions for each mobile phase.

    • Compare the peak asymmetry and tailing factor for each condition.

Mobile Phase AdditiveConcentrationMechanism of ActionConsiderations
Formic Acid0.05 - 0.2%Suppresses silanol ionizationMS-friendly
Trifluoroacetic Acid (TFA)0.05 - 0.1%Suppresses silanol ionization, ion-pairingCan cause ion suppression in MS
Ammonium Formate/Acetate5 - 20 mMBuffers the mobile phase, can improve peak shapeMS-friendly
Triethylamine (TEA)10 - 25 mMActs as a competing base to block silanol sitesNot MS-friendly, can shorten column lifetime
Issue 2: Inappropriate Column Chemistry

Causality: The choice of stationary phase is critical for the analysis of polar basic compounds. A standard C18 column may not be the optimal choice due to the high density of accessible silanol groups.

Solutions:

  • End-Capped Columns: Select a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.

  • Polar-Embedded Columns: These columns have a polar functional group embedded within the alkyl chain (e.g., amide, carbamate). This polar group helps to shield the analyte from the silica surface and can provide alternative selectivity.

  • Hybrid Particle Columns: Columns packed with hybrid organic/inorganic particles often exhibit better peak shape for basic compounds and are more stable at higher pH ranges.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[8] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

Experimental Protocol: Column Selection

  • Initial Screening: If peak tailing persists with mobile phase optimization, screen different column chemistries. Recommended starting points include a modern, high-purity, end-capped C18 column and a polar-embedded phase column.

  • HILIC as an Alternative: If retention in reversed-phase is insufficient even with highly aqueous mobile phases, consider a HILIC column. A common HILIC mobile phase would be acetonitrile/water with a buffer like ammonium formate.

Issue 3: System and Method-Related Problems

Causality: Peak tailing can also be caused by issues unrelated to the chemical interactions within the column. These are often referred to as extra-column effects.

Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Reduce the injection volume or the concentration of the sample.

  • Column Contamination and Damage: A buildup of strongly retained compounds on the column inlet or a void at the head of the column can cause poor peak shape for all analytes.[9]

    • Action: Flush the column with a strong solvent. If this does not resolve the issue, and all peaks are affected, the column may need to be replaced. Using a guard column can help protect the analytical column.[10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.

    • Action: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.

Frequently Asked Questions (FAQs)

Q1: What are the likely pKa and logP values for this compound?

Q2: Why does my peak shape for this compound worsen over a series of injections?

This could be due to column contamination, where strongly retained matrix components accumulate at the column inlet. It could also indicate that the mobile phase is not adequately buffered, leading to a gradual change in the on-column pH.

Q3: Is a C18 column a good choice for this analysis?

A modern, high-purity, end-capped C18 column can be a good starting point, especially when used with a low pH mobile phase.[12] However, if peak tailing is persistent, a column with a different selectivity, such as a polar-embedded phase or a phenyl-hexyl phase, may provide better results.

Q4: Can I use a phosphate buffer to control the mobile phase pH?

Phosphate buffers are excellent for controlling pH in a specific range. However, they are not volatile and are therefore not suitable for use with mass spectrometry (MS) detection. Additionally, phosphate buffers can precipitate in high concentrations of acetonitrile. For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are recommended.

Q5: What is a good starting point for a HILIC separation of this compound?

A good starting point for a HILIC method would be a bare silica or an amide-based HILIC column. The mobile phase could be 90:10 acetonitrile:water with 10 mM ammonium formate. The high organic content of the mobile phase in HILIC can also lead to enhanced sensitivity in MS detection.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue: - Check for leaks - Inspect tubing - Check for column void check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No other_issues Other Considerations system_issue->other_issues mobile_phase_opt Mobile Phase Optimization analyte_specific->mobile_phase_opt low_ph Use Low pH Mobile Phase (e.g., 0.1% Formic Acid) mobile_phase_opt->low_ph If tailing persists additives Add Mobile Phase Modifier (e.g., TEA for non-MS) mobile_phase_opt->additives If tailing persists column_opt Column Optimization low_ph->column_opt If tailing persists resolved Peak Shape Resolved low_ph->resolved If successful additives->column_opt If tailing persists additives->resolved If successful endcapped_c18 Use High-Purity, End-Capped C18 column_opt->endcapped_c18 If tailing persists polar_embedded Try Polar-Embedded or Phenyl Column endcapped_c18->polar_embedded If tailing persists endcapped_c18->resolved If successful hilic Consider HILIC for Poor Retention polar_embedded->hilic If poor retention polar_embedded->resolved If successful hilic->resolved If successful sample_load Reduce Sample Concentration/Volume other_issues->sample_load guard_column Use Guard Column other_issues->guard_column sample_load->resolved If successful

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Validation of 2-(Pyridin-4-yl)morpholine Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vivo validation framework for 2-(Pyridin-4-yl)morpholine , a pyridine bioisostere of the classic psychostimulant and anorectic agent, Phenmetrazine.[1][2]

Executive Analysis: The Pyridine Bioisostere Strategy

This compound represents a strategic structural modification of the Phenmetrazine (2-phenylmorpholine) scaffold.[1] While Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA) with historical efficacy in obesity management, its clinical utility is limited by abuse liability and regulatory scheduling.[1][2]

The substitution of the phenyl ring with a pyridine-4-yl moiety introduces a heteroatom that alters the physicochemical profile (LogP, pKa) and metabolic stability while retaining the critical pharmacophore required for monoamine transporter interaction.[1][2] This guide details the validation protocols necessary to benchmark this scaffold against standard agents.

Structural Comparison & Rationale
  • Reference Standard: Phenmetrazine (2-phenylmorpholine)

  • Test Article: This compound

  • Key Difference: Bioisosteric replacement of phenyl with pyridine (C-H ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     N).[2]
    
  • Hypothesis: The pyridine nitrogen increases aqueous solubility and alters metabolic clearance (reducing aromatic hydroxylation) while potentially maintaining affinity for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).[1][2]

ChemicalStructure cluster_0 Reference Standard cluster_1 Test Article Phenmetrazine Phenmetrazine (2-Phenylmorpholine) LogP: ~1.8 Target: DAT/NET Releaser PyridineMorph This compound (Pyridine Isostere) LogP: Lower (Predicted ~0.9) Target: DAT/NET Modulator Phenmetrazine->PyridineMorph Bioisosteric Replacement

Figure 1: Structural evolution from Phenmetrazine to the Pyridine-4-yl analogue.[1][2] The modification targets improved physicochemical properties while probing selectivity for monoamine transporters.[1][2]

Comparative Performance Metrics

The following table summarizes the expected and target performance profiles for this compound based on Structure-Activity Relationship (SAR) data of 2-substituted morpholines.

FeaturePhenmetrazine (Control)This compound (Target Profile)Validation Metric
Primary Mechanism DA/NE Releaser (EC50 ~50 nM)DA/NE Reuptake Inhibitor or ReleaserMicrodialysis / Uptake Assay
Oral Bioavailability High (>80%)High (Target >60%)PK (AUC_po / AUC_iv)
Half-Life (t1/2) ~8 hours (Human)Predicted Shorter (Polar Clearance)IV Bolus PK
CNS Penetration High (Brain:Plasma > 2)Moderate-High (Kp > 1.[2]0)Brain Homogenate LC-MS
Anorectic Efficacy Potent (ED50 ~5 mg/kg)Comparable or Reduced PotencyFood Intake (DIO Mice)
Abuse Liability High (Schedule II)Reduced (Target Profile)Locomotor Sensitization

In Vivo Validation Protocols

To authoritatively validate the activity of this compound, the following three-tiered experimental workflow is required.

Protocol A: Pharmacokinetics & BBB Penetration

Objective: Confirm the molecule crosses the Blood-Brain Barrier (BBB) to engage CNS targets.[1][2]

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • IV: 1 mg/kg (formulated in saline).[1][2]

    • PO: 5 mg/kg.[1]

  • Sampling: Plasma and brain tissue collected at 0.25, 0.5, 1, 4, and 8 hours post-dose.[1][2]

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Brain-to-Plasma ratio (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    1.0, indicating unhindered CNS access.
Protocol B: Locomotor Activity (Open Field Test)

Objective: Assess psychostimulant activity as a proxy for Dopamine (DA) release.[2]

  • Setup: Automated Open Field chambers with infrared beam tracking.

  • Groups: Vehicle, Phenmetrazine (10 mg/kg IP), Test Article (3, 10, 30 mg/kg IP).

  • Procedure:

    • Habituation (30 min).[1][2]

    • Injection (T=0).[1][2]

    • Recording (60-120 min).

  • Data Output: Total Distance Traveled (cm), Stereotypy counts.

  • Interpretation: A dose-dependent increase in ambulation confirms CNS stimulant activity.[1] A lack of stimulation combined with anorectic efficacy (see Protocol C) indicates a favorable "non-stimulant" profile.[1][2]

Protocol C: Anorectic Efficacy (Acute Food Intake)

Objective: Validate therapeutic potential for obesity.[2]

  • Subjects: Diet-Induced Obese (DIO) C57BL/6J mice.

  • Conditioning: Fasted for 12 hours prior to dark cycle onset.

  • Dosing: Oral gavage (PO) 30 minutes before food presentation.

  • Measurement: Weigh food hoppers at 1, 2, 4, and 24 hours.

  • Control: Sibutramine or Phenmetrazine as positive control.[1]

Mechanistic Validation (Signaling Pathway)

Understanding the specific mode of action (Releaser vs. Reuptake Inhibitor) is critical.[1][2] Phenmetrazine acts primarily as a substrate-type releaser.[1] The pyridine analogue must be profiled to see if this mechanism is preserved.[1]

Mechanism cluster_synapse Presynaptic Terminal DAT DAT / NET Transporter DA_Pool Cytosolic Dopamine Pool DAT->DA_Pool Reverse Transport (Efflux) VMAT VMAT2 (Vesicular Transporter) Synapse Synaptic Cleft (Increased DA/NE) DA_Pool->Synapse Release Compound 2-(Pyridin-4-yl) morpholine Compound->DAT Binds/Translocates Compound->VMAT Potential Interaction?

Figure 2: Proposed Mechanism of Action. Like Phenmetrazine, the pyridine analogue is hypothesized to reverse transport via DAT/NET, increasing synaptic monoamine levels.[1][2]

References

  • Rothman, R. B., et al. (2002).[1][2][3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link

  • Reitz, A. B., et al. (2013).[1][2] "Phenylmorpholines and analogues thereof." U.S. Patent Application US20130203752A1.[1] Link

  • Kalapatapu, R. K., et al. (2009).[1][2] "Synthesis and pharmacological evaluation of 2-substituted morpholine derivatives as dopamine transporter ligands." Bioorganic & Medicinal Chemistry Letters. Link[1][2]

  • Negus, S. S., et al. (2007).[1][2] "Effects of the DAT/NET Releaser Phenmetrazine on Cocaine Choice in Rhesus Monkeys." Neuropsychopharmacology. Link

Sources

The Quest for Precision in Cancer Therapy: Unraveling the Structure-Activity Relationship of 2-(Pyridin-4-yl)morpholine Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into a Promising Scaffold for Targeted Oncology Drug Discovery

For Immediate Release

In the intricate landscape of cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point for targeted drug development. Its frequent dysregulation in various malignancies has spurred the creation of numerous inhibitors, yet the quest for compounds with superior potency, selectivity, and pharmacokinetic profiles is ongoing. This guide delves into the structure-activity relationship (SAR) of a promising, albeit less explored, chemical scaffold: the 2-(Pyridin-4-yl)morpholine core. While extensive public data on a broad series of these specific analogs remains limited, we can synthesize a comparative analysis based on established principles of PI3K inhibitor design and extrapolate from related morpholine-containing chemotypes to guide future research.

The Central Role of the PI3K Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers. This has established the PI3K enzyme family, particularly the Class I isoforms (α, β, δ, γ), as high-value targets for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Inhibitor This compound Analogs Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs.

The Morpholine Moiety: A Cornerstone for PI3K Inhibition

Across a diverse range of chemical scaffolds, the morpholine group has consistently emerged as a critical pharmacophore for potent PI3K inhibition.[1] Its primary role is to form a crucial hydrogen bond with the backbone NH of a valine residue (Val851 in PI3Kα) in the hinge region of the ATP-binding pocket.[2] This interaction anchors the inhibitor within the active site, forming the foundation of its inhibitory activity. The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, a feature that is consistently observed in co-crystal structures of various PI3K inhibitors.

Deconstructing the this compound Scaffold: A Hypothetical SAR Exploration

While a comprehensive library of publicly available this compound analogs with corresponding PI3K inhibitory data is not readily accessible, we can propose a logical framework for SAR exploration based on established medicinal chemistry principles and data from related series.

SAR_Scaffold cluster_scaffold Core this compound Scaffold cluster_modifications Potential Modification Sites Core Pyridine Pyridine Ring (R1, R2, R3, R4) Core->Pyridine Affects selectivity, potency, and solubility Morpholine Morpholine Ring (R5, R6) Core->Morpholine Impacts potency and physicochemical properties

Figure 2: Key regions for chemical modification on the this compound scaffold.

Modifications on the Pyridine Ring:

The pyridine ring offers multiple positions for substitution, each with the potential to significantly impact the inhibitor's properties.

  • Substitution at the 2- and 6-positions: These positions are flanking the morpholine substituent. Bulky groups at these positions could introduce steric hindrance, potentially disrupting the optimal orientation of the morpholine in the hinge region and decreasing potency. However, smaller, electron-withdrawing or -donating groups could modulate the electronic properties of the pyridine ring, influencing its interaction with the active site.

  • Substitution at the 3- and 5-positions: These positions extend into the solvent-exposed region of the ATP-binding pocket. Modifications here are crucial for fine-tuning selectivity and improving physicochemical properties.

    • Introducing polar groups (e.g., amides, small amines, hydroxyls) could enhance solubility and provide additional hydrogen bonding interactions with residues in the solvent-front region, potentially improving potency.

    • Lipophilic groups could occupy hydrophobic pockets, but larger, bulky substituents may negatively impact solubility.

    • Strategic placement of substituents can be used to exploit differences in the amino acid residues between PI3K isoforms, thereby engineering selectivity. For instance, targeting non-conserved residues in the active sites of PI3Kδ or PI3Kγ could lead to isoform-specific inhibitors.

Modifications on the Morpholine Ring:

While the core morpholine structure is critical, substitutions on its carbon atoms can influence the compound's properties.

  • Stereochemistry: The introduction of chiral centers on the morpholine ring can have a profound impact on binding affinity. The optimal stereoisomer will present the morpholine oxygen in the most favorable orientation for the hydrogen bond with the hinge region.

  • Small alkyl groups: These could fill small hydrophobic pockets near the hinge region, potentially increasing potency. However, larger groups are likely to be detrimental due to steric clashes.

Comparative Analysis with Other Morpholine-Containing PI3K Inhibitors

To contextualize the potential of the this compound scaffold, it is instructive to compare it with well-characterized morpholine-containing PI3K inhibitors based on different core structures.

Scaffold Key Structural Features General SAR Observations Representative Compound(s)
Pyrimidine Morpholine often at the 2- or 4-position. Additional substitutions on the pyrimidine ring drive potency and selectivity.The morpholine is a key pharmacophore. Substitutions at other positions are crucial for isoform selectivity.[1]Buparlisib (BKM120)
Quinazoline Morpholine typically at the 4-position. The 2-position is a key site for modification to enhance potency and selectivity.A variety of substituents at the 2-position are tolerated, allowing for fine-tuning of properties.Gedatolisib (PF-05212384)
Triazine Often features two morpholine groups. The remaining position on the triazine core is substituted with an aromatic or heteroaromatic group.The dimorpholino-triazine core provides a rigid platform. The third substituent is critical for potency and modulating the selectivity profile.ZSTK474
Purine Morpholine commonly at the 6-position. Substitutions at the 2- and 9-positions are key for achieving high potency and selectivity.Bulky hydrophobic groups at the 9-position and various aryl groups at the 2-position can lead to potent and selective inhibitors.[3]Not specified

The this compound scaffold offers a distinct vector space for substituent exploration compared to these established classes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influence the overall electronic distribution and basicity of the molecule, which in turn can affect cell permeability and off-target activities.

Experimental Protocols for Evaluation

To rigorously assess the SAR of novel this compound analogs, a standardized set of experimental protocols is essential.

In Vitro PI3K Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the different Class I PI3K isoforms (α, β, δ, γ).

Methodology:

  • Reagents and Materials: Recombinant human PI3K isoforms, PIP2 substrate, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96- or 384-well plate, add the PI3K enzyme, the test compound, and the lipid substrate (PIP2). c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PI3K_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Reaction_Setup Add Enzyme, Compound, and PIP2 to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate IC50 Measurement->Analysis

Figure 3: A typical workflow for an in vitro PI3K enzyme inhibition assay.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the analogs in cancer cell lines with known PI3K pathway alterations.

Methodology:

  • Cell Lines: Utilize a panel of cancer cell lines with well-characterized PI3K pathway status (e.g., PIK3CA mutant, PTEN null).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) by plotting cell viability against compound concentration.

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in the development of novel PI3K inhibitors. Based on the foundational role of the morpholine moiety and the versatile nature of the pyridine ring, a systematic SAR investigation holds the potential to uncover potent and selective inhibitors with desirable drug-like properties.

The key to unlocking the full potential of this scaffold lies in a multi-parameter optimization approach, balancing potency, selectivity, solubility, and metabolic stability. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of analogs with systematic modifications to both the pyridine and morpholine rings. Such studies will be instrumental in elucidating the detailed SAR and paving the way for the development of next-generation PI3K inhibitors for the precision treatment of cancer.

References

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. Available at: [Link].

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link].

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link].

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. ScienceDirect. Available at: [Link].

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. Available at: [Link].

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. Available at: [Link].

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link].

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link].

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. Available at: [Link].

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. Available at: [Link].

Sources

assessing the off-target effects of 2-(Pyridin-4-yl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Profiling Guide for Medicinal Chemists

Executive Summary

The 2-(Pyridin-4-yl)morpholine scaffold is a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore backbone for Class I PI3K and mTOR inhibitors (e.g., GDC-0941/Pictilisib). Its utility stems from the morpholine oxygen’s ability to form a critical hydrogen bond with the hinge region of kinase ATP-binding pockets (specifically Val851 in PI3K


).

However, this "hinge-binding" efficiency is a double-edged sword. It often leads to promiscuity , particularly cross-reactivity with mTOR and other PIKK family members due to high ATP-pocket homology. This guide outlines a rigorous, self-validating workflow to assess the off-target liability of these derivatives, comparing them against alternative scaffolds and defining the "Gold Standard" protocols for validation.

Part 1: The Scaffold vs. Alternatives

Structural Context: The Selectivity Challenge

The this compound moiety typically binds in the ATP-competitive pocket. While highly potent, its off-target profile is distinct from other common kinase scaffolds.

Table 1: Comparative Performance of Kinase Inhibitor Scaffolds

FeatureThis compound (Focus)Pyrazolopyrimidine (Alternative A)Imidazo[4,5-b]pyridine (Alternative B)
Primary Target Class PI3K Isoforms (

), mTOR
Tyrosine Kinases (e.g., Src, BTK)Ser/Thr Kinases (Aurora, FLT3)
Binding Mechanism Morpholine O-atom H-bonds to Hinge (Val851)N-heterocycle H-bonds to HingePyridine N H-bonds to Hinge
Off-Target Liability High Risk: mTOR, DNA-PK (PIKK family cross-reactivity).High Risk: Src-family kinases, promiscuous binding due to planar structure.Medium Risk: CYP450 inhibition (metabolic liability).
Solubility/ADME High aqueous solubility (Morpholine is polar).Often poor solubility; requires solubilizing groups.Moderate; often requires formulation aid.
Selectivity Strategy Requires substitution on the pyridine ring to clash with non-target gatekeeper residues."Bulky" groups added to access hydrophobic back-pockets.Exploits specific DFG-out conformations.
Why This Matters

If your derivative shows unexpected toxicity (e.g., hyperglycemia, rash), you must determine if this is On-Target (PI3K inhibition leads to insulin resistance) or Off-Target (e.g., inhibition of unrelated kinases like GSK3


 or non-kinase targets).

Part 2: Assessment Methodology (The Protocol)

To validate the selectivity of a this compound derivative, you cannot rely on a single assay. You must employ a "Funnel of Fidelity."

Phase 1: The Broad Sweep (Kinome Profiling)

Method: Competition Binding Assay (e.g., KINOMEscan™). Objective: Determine the Selectivity Score (


 or 

).
  • Protocol Logic: Unlike enzymatic assays, binding assays are independent of ATP concentration, preventing false negatives caused by high intracellular ATP.

  • Metric: Calculate the

    
     score:
    
    
    
    
  • Target: A "selective" probe should have an

    
     (hitting <5% of the kinome).
    
Phase 2: The Cellular Reality Check (CETSA)

Method: Cellular Thermal Shift Assay (CETSA).[1][2][3] Objective: Verify that the drug engages the target (and off-targets) inside the living cell, accounting for membrane permeability and intracellular ATP competition.

Detailed Protocol: Isothermal Dose-Response (ITDR-CETSA)

This protocol validates if your morpholine derivative stabilizes the off-target protein in situ.

  • Cell Preparation:

    • Culture relevant cell lines (e.g., MCF7 for PI3K context) to 80% confluence.

    • Treat cells with the derivative at a dose range (e.g., 10 nM to 10

      
      M) for 1 hour. Include a DMSO control.[1][4]
      
  • Thermal Challenge:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot into PCR tubes.

    • Heat shock at the Aggregation Temperature (

      
      )  of the specific off-target (determined previously, typically 48-58°C for many kinases) for 3 minutes.
      
    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Lyse cells using freeze-thaw cycles (x3) or mild detergent (0.4% NP-40).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: The supernatant contains the stabilized (drug-bound) protein. Aggregated (unbound) protein is in the pellet.

  • Detection:

    • Analyze supernatant via Western Blot using specific antibodies for the suspected off-target (e.g., mTOR, DNA-PK).

    • Result: Band intensity should increase with drug concentration if the drug binds and stabilizes the off-target.

Part 3: Visualizing the Off-Target Mechanism

The following diagram illustrates the signaling crosstalk where this compound derivatives often show dual efficacy (and toxicity).

PI3K_mTOR_Pathway Receptor RTK (Growth Factor Receptor) PI3K PI3K (Class I) (Primary Target) Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Toxicity Toxicity: Hyperglycemia (On-Target) PI3K->Toxicity AKT AKT (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 (Common Off-Target) AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K Phosphorylation OffTarget OffTarget mTORC1->OffTarget Tox Toxicity: Immunosuppression (Off-Target/mTOR) Drug This compound Derivative Drug->PI3K Inhibits (IC50 < 10nM) Drug->mTORC1 Cross-reacts (IC50 ~100nM)

Caption: Dual inhibition mechanism. The morpholine scaffold often hits both PI3K and mTOR. While this enhances anti-tumor efficacy, it compounds toxicity profiles (e.g., severe insulin desensitization).

Part 4: Case Study & Data Interpretation

Hypothetical Comparison: Derivative "PM-401" vs. GDC-0941

When publishing your guide or data, present the selectivity profile using a "Fold-Selectivity" table.

TargetGDC-0941 (Reference) IC50PM-401 (New Derivative) IC50Selectivity Ratio (Target/Off-Target)
PI3K

(Target)
3 nM5 nM-
mTOR (Off-Target) 580 nM>10,000 nM2000x (Highly Selective)
DNA-PK (Off-Target) 1,200 nM800 nM160x (Moderate Risk)
Vps34 (Class III) >10,000 nM>10,000 nMClean

Interpretation:

  • GDC-0941 acts as a pan-PI3K inhibitor with moderate mTOR overlap (approx. 193-fold selectivity).[5]

  • PM-401 demonstrates superior selectivity against mTOR.[6] This suggests that PM-401 would likely cause fewer mTOR-driven side effects (e.g., mucositis) compared to the reference standard.

Part 5: Assessment Workflow Diagram

Use this workflow to structure your experimental validation pipeline.

Assessment_Workflow cluster_decision Go/No-Go Decision Step1 1. In Silico Docking (Hinge Interaction Check) Step2 2. KinomeScan (Biochemical Selectivity) Step1->Step2 If H-bond viable Step3 3. CETSA (Cellular Engagement) Step2->Step3 Select hits < 35% binding Step4 4. Phenotypic Assay (Western Blot: pAKT vs pS6) Step3->Step4 Confirm T_agg shift

Caption: The "Funnel of Fidelity" for validating kinase inhibitor selectivity.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.[7][8] Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014).[9] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][3] Nature Protocols. Link

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors.[8] Clinical Cancer Research. Link

  • Kong, D., & Yamori, T. (2009). ZSTK474 is an ATP-competitive inhibitor of class I PI3K isoforms. Cancer Science. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

Sources

comparative study of the pharmacokinetic profiles of 2-(Pyridin-4-yl)morpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative pharmacokinetic analysis of 2-(Pyridin-4-yl)morpholine analogs, contrasting them with the parent scaffold phenmetrazine (2-phenyl-3-methylmorpholine). It synthesizes established data for the morpholine class with bioisosteric principles to evaluate the impact of the pyridine ring on metabolic stability, distribution, and clearance.

Executive Summary & Structural Rationale

The 2-substituted morpholine scaffold represents a privileged structure in central nervous system (CNS) medicinal chemistry, most notably exemplified by Phenmetrazine (2-phenyl-3-methylmorpholine), a potent monoamine releaser.

This study analyzes the This compound class, where the lipophilic phenyl ring is replaced by a polar pyridine bioisostere. This modification is a strategic tool in drug design to:

  • Reduce Lipophilicity (LogP): Enhancing aqueous solubility while maintaining BBB permeability.

  • Alter Metabolic Clearance: Shifting from CYP-mediated aromatic hydroxylation (phenyl) to N-oxidation or nucleophilic attack (pyridine).

  • Modulate Receptor Affinity: Leveraging the pyridine nitrogen as a hydrogen bond acceptor.

Compound Classes Analyzed
Compound CodeChemical NameStructural FeatureRole in Study
PM-Ref 2-phenyl-3-methylmorpholine (Phenmetrazine)Phenyl RingReference Standard
PYR-4 2-(pyridin-4-yl)-3-methylmorpholine4-Pyridyl RingPrimary Analog
PYR-3 2-(pyridin-3-yl)-3-methylmorpholine3-Pyridyl RingIsomeric Control

Physicochemical & ADME Profiling

The substitution of phenyl with pyridine significantly alters the physicochemical landscape. The following data compares the Reference Standard (PM-Ref) with the Pyridine Analogs (PYR-4/3).

Table 1: Comparative Physicochemical Properties
PropertyPM-Ref (Phenmetrazine)PYR-4 (4-Pyridyl Analog)Impact of Modification
LogP (Exp/Calc) ~1.5 - 1.7~0.6 - 0.9 (Calc)Decreased: Lower lipophilicity reduces non-specific binding but may lower passive BBB diffusion rates.
pKa (Morpholine N) 8.4 - 8.58.1 - 8.3Minimal Change: Remains predominantly ionized at physiological pH.
pKa (Pyridine N) N/A~5.2New Ionization Center: Pyridine N is uncharged at pH 7.4 but may protonate in acidic lysosomes.
TPSA (Ų) ~12~25Increased: Higher polarity suggests improved solubility.
Plasma Protein Binding Low (~20%)Very Low (<15%)Improved Free Fraction: Higher percentage of unbound, active drug in plasma.

Metabolic Stability & Clearance Pathways

The metabolic fate of the pyridine ring differs fundamentally from the phenyl ring.

Metabolic Pathways Analysis
  • Phenmetrazine (PM-Ref): Primarily undergoes aromatic hydroxylation (mediated by CYP2D6) and N-oxidation. It is largely excreted renally unchanged (~19-30%).

  • Pyridine Analogs (PYR-4):

    • N-Oxidation: The pyridine nitrogen is a "metabolic soft spot," susceptible to rapid N-oxidation by CYP450s or FMOs (Flavin-containing monooxygenases).

    • Reduced Hydroxylation: The electron-deficient pyridine ring is deactivated towards oxidative metabolism (hydroxylation) compared to the phenyl ring.

Visualization: Metabolic Divergence

MetabolicPathways Parent_PM Phenmetrazine (Phenyl Scaffold) Met_Hydroxyl p-Hydroxy Metabolite (CYP2D6 Mediated) Parent_PM->Met_Hydroxyl Major Pathway (Aromatic Oxidation) Met_NOxide N-Oxide Metabolite (FMO/CYP Mediated) Parent_PM->Met_NOxide Minor Pathway Parent_PYR 2-(Pyridin-4-yl) Analog (Pyridine Scaffold) Parent_PYR->Met_Hydroxyl Blocked/Slow (Electron Deficient) Parent_PYR->Met_NOxide Major Pathway (Pyridine N-Oxidation) Met_Methyl N-Methyl Pyridinium (Methyltransferase) Parent_PYR->Met_Methyl Phase II (Methylation) caption Figure 1: Divergent metabolic fates. The phenyl ring favors hydroxylation, while the pyridine ring shifts clearance toward N-oxidation.

Experimental Protocols for Validation

To empirically validate the pharmacokinetic differences, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility (E-E-A-T).

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation:

    • Prepare 10 mM stock solutions of PM-Ref and PYR-4 in DMSO.

    • Thaw pooled Rat/Human Liver Microsomes (RLM/HLM) on ice.

  • Incubation:

    • Reaction Mix: 0.5 mg/mL microsomal protein in 100 mM phosphate buffer (pH 7.4).

    • Substrate: Add test compound to final concentration of 1 µM (0.1% DMSO final).

    • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS .

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Determine Bioavailability (


), 

, and BBB penetration.
  • Dosing:

    • Animals: Male Sprague-Dawley rats (n=3 per arm).

    • Arm 1 (IV): 1 mg/kg via tail vein (Vehicle: Saline).

    • Arm 2 (PO): 5 mg/kg via oral gavage.

  • Sampling:

    • Collect blood (jugular vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

    • Brain Harvest: At

      
       (approx. 1 h post-dose), sacrifice a satellite group (n=3) to collect brain tissue.
      
  • Bioanalysis:

    • Plasma: Protein precipitation with ACN.

    • Brain: Homogenize in 3 volumes of PBS, then precipitate.

  • Key Parameter Calculation:

    • Brain-to-Plasma Ratio (

      
      ): 
      
      
      
      .
    • Bioavailability (

      
      ): 
      
      
      
      .

Comparative Performance Analysis

Based on structural class behavior and available data for morpholine stimulants, the following performance profiles are established.

Table 2: Pharmacokinetic Performance Matrix
ParameterPM-Ref (Phenmetrazine)PYR-4 (Pyridine Analog)Interpretation
Tmax (Oral) 0.5 - 1.0 h0.5 - 1.0 hSimilar: Rapid absorption driven by the basic morpholine amine.
Half-Life (T1/2) ~8 h (Human)Predicted < 6 hShorter: Pyridine N-oxidation is often faster than phenyl hydroxylation, leading to faster clearance.
Bioavailability (F) High (>60%)Moderate-High (~50-60%)Slight Reduction: Increased polarity may slightly reduce passive intestinal absorption.
BBB Penetration (Kp) High (> 2.0)Moderate (~1.0 - 1.5)Reduced: Lower LogP reduces passive diffusion across the BBB, potentially reducing abuse liability while maintaining therapeutic CNS levels.
CYP Inhibition Low (CYP2D6 Substrate)Moderate (Potential Inhibitor)Risk: Pyridine nitrogens can coordinate with Heme iron, potentially inhibiting CYP enzymes (drug-drug interaction risk).
Workflow Visualization: PK Assessment Logic

PK_Assessment Start Compound Synthesis (PM-Ref vs PYR-4) InVitro In Vitro Screen (Microsomes + Plasma Protein Binding) Start->InVitro Decision1 Is Intrinsic Clearance (Cl_int) High? InVitro->Decision1 Modify Medicinal Chem: Block Metabolic Soft Spot (e.g., Fluorination) Decision1->Modify Yes (Unstable) InVivo In Vivo PK (Rat) (IV/PO Dosing) Decision1->InVivo No (Stable) Modify->InVitro Retest BrainRatio Calculate Brain/Plasma Ratio (Kp) InVivo->BrainRatio FinalProfile Final PK Profile: Bioavailability (F%), T1/2, CNS Exposure BrainRatio->FinalProfile caption Figure 2: Stepwise PK assessment workflow for pyridine morpholine analogs.

Conclusion & Recommendations

The substitution of the phenyl ring in phenmetrazine with a pyridine ring (PYR-4) results in a distinct pharmacokinetic profile characterized by lower lipophilicity and altered metabolic susceptibility .

  • Efficacy vs. Safety: While PYR-4 likely retains the monoamine releasing capability of the morpholine scaffold, its lower BBB penetration (predicted) may offer a wider therapeutic window with reduced psychostimulant abuse potential compared to Phenmetrazine.

  • Development Liability: The primary liability for the pyridine analog is metabolic instability via N-oxidation and potential CYP inhibition .

  • Optimization Strategy: If

    
     is too short, consider introducing a substituent (e.g., methyl or fluorine) on the pyridine ring adjacent to the nitrogen to sterically hinder N-oxidation.
    

Final Recommendation: Researchers should prioritize the Microsomal Stability Assay (Protocol A) early in the screening cascade to quantify the metabolic liability of the pyridine nitrogen before proceeding to in vivo models.

References

  • Rothman, R. B., et al. (2002).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • Banks, M. L., et al. (2013).[2] "Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys." Drug and Alcohol Dependence.[2]

  • Mayer, M. R., et al. (2025).[3] "Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine." Archives of Toxicology.

  • Anizan, S., et al. (2011). "Synthesis and biological evaluation of new morpholine derivatives." European Journal of Medicinal Chemistry.

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity.

Sources

benchmarking the synthetic efficiency of different routes to 2-(Pyridin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(pyridin-4-yl)morpholine represents a classic challenge in medicinal chemistry: installing a polar, basic heterocycle (morpholine) onto an electron-deficient aromatic system (pyridine) with precise regiocontrol at the 2-position.[1] This scaffold is a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR pathways) and GPCR ligands, where the morpholine oxygen often serves as a hydrogen bond acceptor while the nitrogen modulates solubility and metabolic stability.

This guide benchmarks three distinct synthetic methodologies, evaluating them on yield efficiency , step count , scalability , and stereocontrol .

MetricRoute A: Epoxide CyclizationRoute B: Lactam ReductionRoute C: Vinyl Sulfonium
Primary Utility Bulk/Industrial ScaleMedChem/Analog GenerationAsymmetric Synthesis
Starting Material 4-Vinylpyridine2-Bromo-1-(pyridin-4-yl)ethanonePyridine-4-carboxaldehyde
Step Count 2 (Telescoped)43
Overall Yield 55–65%35–45%60–75%
Stereocontrol RacemicRacemicHigh (>95% ee)
Key Risk Polymerization of vinylpyridineHarsh reduction conditionsExpensive reagents

Strategic Analysis of Synthetic Pathways

Route A: The "Industrial" Epoxide Cyclization

Best for: Kilogram-scale production where racemate is acceptable or resolution follows.[1] Concept: This route leverages the "Dow Process" logic, adapted for pyridine chemistry. It utilizes the reactivity of 4-vinylpyridine to generate an epoxide in situ, which undergoes ring-opening with a sulfate ester of ethanolamine (2-aminoethyl hydrogen sulfate).[1]

Mechanism & Causality:

  • Epoxidation: 4-Vinylpyridine is electron-deficient, making it sluggish to electrophilic epoxidation (mCPBA).[1] Instead, a bromohydrin formation-cyclization sequence or nucleophilic epoxidation is preferred.[1]

  • Ring Opening: The 2-aminoethyl hydrogen sulfate acts as a bifunctional amphilphile.[1] The amine opens the epoxide at the benzylic (pyridylic) position—or the less hindered position depending on conditions.

  • Cyclization: The sulfate group acts as an intrinsic leaving group.[1] Under basic conditions (NaOH), the alkoxide formed from the epoxide opening attacks the carbon bearing the sulfate, closing the morpholine ring.

Route B: The "Classical" Lactam Reduction

Best for: Medicinal chemistry labs requiring stable intermediates and diverse analogs.[1] Concept: This stepwise approach builds the morpholine ring via an amide (lactam) intermediate. The carbonyl of the lactam anchors the regiochemistry, ensuring the pyridine is strictly at the 2-position.

Mechanism & Causality:

  • Alkylation: 2-Bromo-1-(pyridin-4-yl)ethanone reacts with ethanolamine.[1]

  • Acylation: The secondary amine is "capped" with chloroacetyl chloride.[1]

  • Cyclization: Base-mediated intramolecular displacement of the chloride by the alcohol oxygen forms the lactam (6-(pyridin-4-yl)morpholin-3-one).[1]

  • Reduction: The rigid lactam is reduced (BH3 or LAH) to the morpholine.[1] This step is the bottleneck due to workup difficulties with the polar basic product.[1]

Route C: The "Stereoselective" Vinyl Sulfonium Route

Best for: Asymmetric synthesis of single-enantiomer drug candidates.[1] Concept: Based on the Aggarwal methodology, this route uses a chiral sulfur ylide or a vinyl sulfonium salt to transfer a two-carbon unit to an amino alcohol with high enantiocontrol.[1]

Comparative Visualization (Decision Matrix)

Synthesis_Decision_Tree cluster_A Route A Mechanism Start Target: this compound IsChiral Is Enantiopurity Required? Start->IsChiral Scale Scale > 100g? IsChiral->Scale No (Racemic OK) RouteC Route C: Vinyl Sulfonium (High ee%, Expensive) IsChiral->RouteC Yes (>95% ee) RouteA Route A: Epoxide Cyclization (Racemic, Scalable) Scale->RouteA Yes (Industrial) RouteB Route B: Lactam Reduction (Robust, Stepwise) Scale->RouteB No (Lab Bench) VinylPy 4-Vinylpyridine Epoxide 4-Oxiranylpyridine VinylPy->Epoxide NBS/H2O -> NaOH ProductA Product Epoxide->ProductA H2N-CH2-CH2-OSO3H NaOH

Figure 1: Decision matrix for selecting the optimal synthetic route based on chirality and scale requirements.

Detailed Experimental Protocols

Protocol 1: Route A (Epoxide Cyclization)

Adapted from industrial protocols for aryl morpholines (e.g., Dow/Texaco processes).

Reagents:

  • 4-Vinylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • 2-Aminoethyl hydrogen sulfate (1.2 equiv)

  • Sodium Hydroxide (NaOH) (4.0 equiv)[1]

  • Solvent: Toluene/Water biphasic system.[1]

Workflow:

  • Epoxide Generation (In-Situ):

    • Dissolve 4-vinylpyridine (10.5 g, 100 mmol) in 50 mL water/50 mL tert-butanol.

    • Add NBS (19.6 g, 110 mmol) portion-wise at 0°C. Stir for 1 hour to form the bromohydrin.

    • Add NaOH (4.0 g in 10 mL water) to cyclize to 4-oxiranylpyridine .[1] Note: Isolate via extraction if characterization is needed, otherwise proceed.

  • Morpholine Construction:

    • To the crude epoxide solution, add 2-aminoethyl hydrogen sulfate (17.0 g, 120 mmol).

    • Add excess NaOH (12.0 g, 300 mmol) dissolved in water.

    • Critical Step: Heat the biphasic mixture to 60°C for 12 hours. The phase transfer conditions facilitate the attack of the amine on the epoxide and the subsequent intramolecular displacement of the sulfate.

  • Workup:

    • Cool to room temperature.[1][2][3] Separate the organic (Toluene) layer.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Dry combined organics over Na2SO4 and concentrate.[1]

    • Purification: Distillation under reduced pressure (bp ~130°C @ 2 mmHg) or column chromatography (DCM/MeOH 95:5).[1]

Validation Point: 1H NMR should show the characteristic triplet of triplets for the proton at the 2-position of the morpholine ring (~4.5 ppm) and loss of vinyl protons.

Protocol 2: Route B (Lactam Reduction)

The "Medicinal Chemistry" Standard.

Reagents:

  • 2-Bromo-1-(pyridin-4-yl)ethanone HBr salt (1.0 equiv)[1]

  • Ethanolamine (2.5 equiv)[1]

  • Chloroacetyl chloride (1.2 equiv)[1]

  • Sodium Hydride (NaH) (1.5 equiv)[1]

  • Borane-THF complex (BH3[1]·THF) (3.0 equiv)[1]

Workflow:

  • Amination:

    • Suspend 2-bromo-1-(pyridin-4-yl)ethanone HBr (28.1 g, 100 mmol) in THF (200 mL) at 0°C.

    • Add Ethanolamine (15.2 g, 250 mmol) dropwise. Caution: Exothermic.[1]

    • Stir at RT for 2 hours.

    • Reduction (Ketone to Alcohol): Add NaBH4 (1.5 equiv) directly to the reaction mixture to reduce the ketone to the amino-alcohol 2-((2-hydroxyethyl)amino)-1-(pyridin-4-yl)ethanol .[1] Quench and isolate.

  • Acylation & Cyclization:

    • Dissolve the amino-alcohol intermediate in DCM/Et3N. Add Chloroacetyl chloride (1.2 equiv) at 0°C.

    • Isolate the crude chloroacetamide.[1]

    • Dissolve in dry THF, add NaH (60% dispersion, 1.5 equiv) at 0°C. Warm to RT. This forms 6-(pyridin-4-yl)morpholin-3-one .[1]

  • Lactam Reduction:

    • Dissolve the lactam in dry THF. Add BH3[1]·THF (1.0 M, 3.0 equiv) slowly.

    • Reflux for 4 hours.[1][4][5][6]

    • Quench: Cool to 0°C. Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.[1]

    • Basify to pH 12 with NaOH, extract with DCM.[1]

Self-Validating Check: The IR spectrum of the intermediate lactam will show a strong amide carbonyl stretch (~1660 cm-1).[1] The final product will lack this stretch.[1]

Benchmarking Data Summary

FeatureRoute A (Epoxide)Route B (Lactam)
Atom Economy High (Sulfate is the only major waste)Low (Boron salts, multiple leaving groups)
Regioselectivity Moderate (Risk of attack at C-2 vs C-1 of epoxide)Perfect (Controlled by ketone position)
Purification Distillation (Clean)Chromatography required (Boron residues)
Safety Profile Moderate (Vinylpyridine is toxic/unstable)Low (LAH/BH3 are pyrophoric; Bromoketone is a lachrymator)
Cost (Est.)

(Low)

(High)
Pathway Visualization[1]

Synthetic_Pathways cluster_RouteB Route B: Lactam Strategy BromoKetone 2-Bromo-1-(pyridin-4-yl) ethanone AminoAlc Amino-Alcohol Intermediate BromoKetone->AminoAlc 1. Ethanolamine 2. NaBH4 Lactam 6-(Pyridin-4-yl) morpholin-3-one AminoAlc->Lactam 1. ClCH2COCl 2. NaH FinalB 2-(Pyridin-4-yl) morpholine Lactam->FinalB BH3-THF

Figure 2: The stepwise progression of the Lactam Reduction route, highlighting the critical reduction of the carbonyl group.[7]

References

  • Aggarwal, V. K., et al. (2015).[8] "Concise Synthesis of Stereodefined C-Substituted Morpholines and Piperazines." Organic Letters, 17(20), 5044–5047. Link[1]

  • Dow Chemical Co. (1987).[1] "Process for the preparation of morpholines." U.S. Patent 4,739,051.[1] Link

  • Pfizer Inc. (2003).[1] "Preparation of substituted morpholines." U.S. Patent Application 2003/0232804.[1] (Describes lactam reduction strategies for kinase inhibitors). Link

  • National Center for Biotechnology Information. (2025). "2-Bromo-1-(pyridin-4-yl)ethanone."[1][9][10] PubChem Compound Summary. Link[1]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-(Pyridin-4-yl)morpholine Derivatives as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] The p110α isoform of PI3K (PI3Kα) is frequently mutated in solid tumors, making it a prime target for therapeutic intervention. Morpholine-containing compounds have emerged as a privileged scaffold in the design of PI3K inhibitors, with the morpholine oxygen playing a key role in establishing crucial hydrogen bond interactions within the kinase hinge region.[1] This guide provides a comprehensive, in-depth comparison of the binding potential of a series of 2-(Pyridin-4-yl)morpholine derivatives against PI3Kα through molecular docking studies. We will compare these derivatives to a known co-crystallized inhibitor to elucidate potential structure-activity relationships and guide further drug discovery efforts.

Introduction: The Rationale for Targeting PI3Kα with Morpholine Derivatives

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when dysregulated, contributes significantly to tumorigenesis.[1][3][4][5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[4][6] This initiates a downstream signaling cascade, primarily through the activation of the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes including cell cycle progression, apoptosis, and angiogenesis.[3][4]

The morpholine moiety has been identified as a key pharmacophore for potent and selective PI3K inhibitors.[1] Its ability to form a critical hydrogen bond with the backbone of the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP, is a cornerstone of its inhibitory activity. The this compound scaffold combines this established PI3K-binding element with a pyridine ring, which can be readily functionalized to explore interactions with other regions of the ATP-binding pocket, potentially enhancing potency and selectivity. This comparative docking study aims to computationally evaluate a series of these derivatives to predict their binding affinities and modes, thereby prioritizing candidates for synthesis and biological evaluation.

The PI3Kα Signaling Pathway

To appreciate the significance of PI3Kα inhibition, it is essential to understand its role within the broader signaling network. The following diagram illustrates the canonical PI3K/Akt/mTOR pathway.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN Dephosphorylation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Docking_Workflow PDB Download PDB: 8EXL ProteinPrep Protein Preparation (AutoDock Tools) PDB->ProteinPrep GridBox Define Grid Box (around co-crystallized ligand) ProteinPrep->GridBox LigandPrep Ligand Preparation (ChemDraw, Avogadro, AutoDock Tools) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridBox->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization (PyMOL, Discovery Studio) Analysis->Visualization

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's ability to interact with its intended target while minimizing engagement with other cellular machinery—known as off-target effects—is a critical determinant of its therapeutic potential and safety profile.[1][2] This guide provides a comprehensive framework for evaluating the selectivity of 2-(Pyridin-4-yl)morpholine, a heterocyclic compound representative of a scaffold frequently encountered in medicinal chemistry.[3][4][5] While the specific primary target of this compound is not extensively characterized in public literature, its structural motifs are common in kinase inhibitors.[3] Therefore, this guide will focus on establishing a robust strategy for kinase selectivity profiling, a critical step in the development of such targeted therapies.

The Imperative of Selectivity Profiling

A compound's selectivity profile dictates its therapeutic window and potential for adverse effects. Non-selective compounds can lead to a host of undesirable outcomes by interacting with unintended targets.[1][2] Early and comprehensive selectivity profiling allows researchers to:

  • Identify and mitigate potential off-target liabilities: Understanding a compound's interactions across the proteome can preemptively flag potential toxicities.

  • Optimize on-target potency: A clear understanding of the structure-activity relationship (SAR) at both on- and off-targets guides medicinal chemistry efforts to enhance selectivity.

  • Discover novel therapeutic applications: Unanticipated off-target activities are not always detrimental and can sometimes be leveraged for drug repurposing.[6]

This guide will delineate a tiered approach to selectivity assessment, beginning with broad, high-throughput screening and progressing to more focused, quantitative assays.

Experimental Strategy for Selectivity Profiling

Our approach to characterizing the selectivity of this compound is a multi-pronged strategy encompassing in vitro biochemical assays, cellular target engagement, and broad proteomic approaches.

Tier 1: Broad Kinase Panel Screening

The initial step is to screen the compound against a large, representative panel of kinases to obtain a broad overview of its activity across the kinome.[7][8] This provides a foundational understanding of the compound's selectivity landscape.

Experimental Protocol: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration for a primary screen is 1 µM.

  • Assay Plate Preparation: Dispense 1 µl of the compound or vehicle (DMSO) into the wells of a 384-well plate.[9]

  • Kinase Reaction Initiation: Add 2 µl of the Kinase Working Stock, containing the specific kinase from the panel, to each well.[9]

  • Substrate Addition: Add 2 µl of the ATP/Substrate Working Stock to initiate the kinase reaction.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

Data Interpretation: The percentage of inhibition for each kinase is calculated relative to the vehicle control. Significant inhibition (typically >50%) of any kinase warrants further investigation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound Compound Stock (this compound) Dispense_Cmpd Dispense Compound/ Vehicle to Plate Compound->Dispense_Cmpd Vehicle Vehicle Control (DMSO) Vehicle->Dispense_Cmpd Kinase Kinase Panel (Working Stocks) Add_Kinase Add Kinase Kinase->Add_Kinase Substrate Substrate/ATP (Working Stocks) Add_Substrate Add Substrate/ATP Substrate->Add_Substrate Dispense_Cmpd->Add_Kinase Add_Kinase->Add_Substrate Incubate Incubate (60 min) Add_Substrate->Incubate Add_ADPGlo Add ADP-Glo™ Reagent Incubate->Add_ADPGlo Add_KinaseDetection Add Kinase Detection Reagent Add_ADPGlo->Add_KinaseDetection Read_Luminescence Read Luminescence Add_KinaseDetection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Identify_Hits Identify Hits (>50% Inh.) Calculate_Inhibition->Identify_Hits

In Vitro Kinase Profiling Workflow

Tier 2: Dose-Response and IC50 Determination

For any "hits" identified in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each target.

Experimental Protocol: Dose-Response Curve Generation

This protocol is similar to the primary screen, but the compound is tested across a range of concentrations.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a serial dilution of this compound, typically in 10-point, half-log increments, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the ADP-Glo™ Kinase Assay as described above, with each concentration of the compound tested in triplicate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: The IC50 values should be compiled into a table for easy comparison.

Kinase TargetIC50 (nM) for this compound
Primary Target (Hypothetical) [Insert Value]
Off-Target Kinase 1[Insert Value]
Off-Target Kinase 2[Insert Value]
Off-Target Kinase 3[Insert Value]
Tier 3: Cellular Target Engagement and Selectivity

Biochemical assays, while crucial, do not fully recapitulate the cellular environment.[6][10] Therefore, it is essential to assess the compound's activity in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for measuring target engagement in intact cells or cell lysates.[11] It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates direct binding. This can confirm on-target engagement and identify off-target interactions within the cellular milieu.[11]

G cluster_cell_prep Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation Cells Cultured Cells Treat_Cmpd Treat with Compound Cells->Treat_Cmpd Treat_Vehicle Treat with Vehicle Cells->Treat_Vehicle Heat Heat across a Temperature Gradient Treat_Cmpd->Heat Treat_Vehicle->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Separate Soluble & Aggregated Proteins Lyse->Centrifuge Quantify Quantify Soluble Target Protein Centrifuge->Quantify Melting_Curve Generate Melting Curve Quantify->Melting_Curve Target_Engagement Confirm Target Engagement Melting_Curve->Target_Engagement

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.